molecular formula C29H41ClN4O7 B560419 Omadacycline hydrochloride

Omadacycline hydrochloride

Cat. No.: B560419
M. Wt: 593.1 g/mol
InChI Key: XFPTUHUKKFUSNF-XGLFQKEBSA-N
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Description

Omadacycline hydrochloride(CAS 1196800-39-1) is novel, aminomethyl tetracycline antibiotic being developed for the treatment of community-acquired bacterial infections. The ED50 for Escherichia coli is 2.02 mg/kg.

Properties

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-9-[(2,2-dimethylpropylamino)methyl]-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40N4O7.ClH/c1-28(2,3)12-31-11-14-10-17(32(4)5)15-8-13-9-16-21(33(6)7)24(36)20(27(30)39)26(38)29(16,40)25(37)18(13)23(35)19(15)22(14)34;/h10,13,16,21,31,34-35,38,40H,8-9,11-12H2,1-7H3,(H2,30,39);1H/t13-,16-,21-,29-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFPTUHUKKFUSNF-XGLFQKEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNCC1=CC(=C2CC3CC4C(C(=O)C(=C(C4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CNCC1=CC(=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C1O)O)O)O)C(=O)N)N(C)C)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H41ClN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

593.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and Synthesis of Omadacycline Hydrochloride

Introduction

Omadacycline (marketed as Nuzyra®) is a first-in-class aminomethylcycline, a novel subclass of tetracycline antibiotics.[1][2] It was developed by Paratek Pharmaceuticals and approved by the U.S. Food and Drug Administration (FDA) in 2018 for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[1][3][4][5][6] Omadacycline represents a significant advancement in the tetracycline class, specifically designed to overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and active efflux pumps.[1][7][8][9][10] This guide provides a detailed overview of the discovery, synthesis, mechanism of action, and key experimental data for this compound.

Discovery and Rationale

The development of Omadacycline was driven by the urgent need for new antibiotics effective against multi-drug resistant bacteria.[3] Older tetracyclines, despite their broad-spectrum activity, have seen their clinical utility diminish due to widespread resistance.[8][11] The research, led by a team at Tufts University School of Medicine and Paratek Pharmaceuticals, focused on creating new tetracycline derivatives that could evade these resistance mechanisms.[1]

The key innovation in Omadacycline's design is the modification of the minocycline scaffold at the C-9 position with an aminomethyl group.[7][10][12][13] This structural change, along with a modification at the C-7 position, allows Omadacycline to bind effectively to the bacterial ribosome even in the presence of ribosomal protection proteins and prevents its removal by tetracycline-specific efflux pumps.[7][9][11] This results in potent activity against a wide range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant Enterococcus (VRE).[1][3][13]

Below is a workflow illustrating the discovery and development pathway of Omadacycline.

cluster_0 Discovery & Preclinical Phase cluster_1 Clinical Development cluster_2 Regulatory & Post-Marketing Need Need for Antibiotics vs. Tetracycline Resistance SAR Structure-Activity Relationship (SAR) Studies on Minocycline Need->SAR Synthesis Synthesis of >3000 Tetracycline Derivatives SAR->Synthesis Lead_ID Identification of Aminomethylcyclines (AMCs) Synthesis->Lead_ID Omadacycline Selection of Omadacycline (9-neopentylaminomethylminocycline) Lead_ID->Omadacycline InVitro In Vitro Testing (MICs vs. Resistant Strains) Omadacycline->InVitro InVivo In Vivo Animal Models (Efficacy & Safety) InVitro->InVivo Phase1 Phase I Trials (Safety, PK/PD) InVivo->Phase1 Phase3 Phase III Trials (OASIS for ABSSSI, OPTIC for CABP) Phase1->Phase3 NDA New Drug Application (NDA) Submission to FDA Phase3->NDA FDA_Approval FDA Approval (2018) NDA->FDA_Approval Post_Market Post-Marketing Surveillance FDA_Approval->Post_Market

Caption: Discovery and development workflow of Omadacycline.

Synthesis of Omadacycline

Omadacycline is a semisynthetic derivative of minocycline.[3][14] The synthesis involves the introduction of an aminomethyl group at the C-9 position of the tetracycline core. One published synthetic route begins with minocycline and involves a reaction with N-(hydroxymethyl)phthalimide in the presence of triflic acid. This is followed by deprotection with methylamine and subsequent reductive amination with pivaldehyde to yield Omadacycline.[15] The final drug product is often formulated as a tosylate or hydrochloride salt to improve stability and solubility.[15][]

A simplified representation of a key synthetic step is outlined below.

cluster_steps Key Synthetic Transformations Minocycline Minocycline (Starting Material) Intermediate 9-Aminomethylminocycline Intermediate Minocycline->Intermediate Amidomethylation & Deprotection Omadacycline Omadacycline Intermediate->Omadacycline Reductive Amination (with Pivaldehyde) Salt This compound/Tosylate (Final Drug Substance) Omadacycline->Salt Salt Formation

Caption: Simplified synthetic workflow for Omadacycline.
Experimental Protocols

Representative Synthesis of Omadacycline

A common laboratory-scale synthesis starts with minocycline.[15][17]

  • Amidomethylation: Minocycline is reacted with an amidomethylating agent, such as N-(hydroxymethyl)phthalimide, in a strong acid like triflic acid. This reaction introduces a phthalimidomethyl group at the C-9 position.[15]

  • Deprotection: The resulting mixture is treated with methylamine. This step removes the phthalimide protecting group to yield 9-aminomethylminocycline.[15][17]

  • Reductive Amination: The 9-aminomethylminocycline intermediate is then reacted with pivaldehyde under catalytic hydrogenation conditions. This step forms the final 9-neopentylaminomethyl side chain.[15]

  • Purification and Salt Formation: The crude Omadacycline freebase is purified, often using chromatographic techniques. The purified product is then converted to a salt, such as the tosylate or hydrochloride, by reacting it with the corresponding acid to improve its pharmaceutical properties.[15][18]

Mechanism of Action

Like other tetracyclines, Omadacycline's primary mechanism of action is the inhibition of bacterial protein synthesis.[1][3][8][19] It binds to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A-site of the ribosome.[7][20] This prevents the addition of amino acids to the growing peptide chain, leading to a bacteriostatic or bactericidal effect, depending on the organism.[19]

Omadacycline's unique structure allows it to overcome common tetracycline resistance mechanisms:

  • Efflux Pumps: Modifications at the C-7 and C-9 positions of the D-ring prevent recognition and transport by tetracycline-specific efflux pumps (e.g., Tet(K), Tet(L)).[7][9][11]

  • Ribosomal Protection: The bulky C-9 aminomethyl substituent creates steric hindrance, allowing Omadacycline to remain bound to the ribosome even in the presence of ribosomal protection proteins (e.g., Tet(M), Tet(O)) that would typically dislodge older tetracyclines.[7][8][9][10]

cluster_ribosome Bacterial Ribosome cluster_resistance Resistance Mechanisms cluster_drugs Antibiotics ribo 30S Subunit asite A-Site efflux Efflux Pump (e.g., Tet(K)) tetra Tetracycline efflux->tetra Expels Drug rpp Ribosomal Protection Protein (e.g., Tet(M)) rpp->tetra Dislodges Drug tetra->asite Binds & Blocks omada Omadacycline omada->asite Binds & Blocks Protein Synthesis omada->efflux Evades Expulsion omada->rpp Resists Dislodgement

Caption: Omadacycline's mechanism of action and evasion of resistance.
Experimental Protocols

Macromolecular Synthesis Inhibition Assay

This whole-cell assay is used to confirm that the primary target of an antibiotic is protein synthesis.

  • Bacterial Culture: Grow a bacterial strain (e.g., S. aureus) to the mid-logarithmic phase.

  • Radiolabeling: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), protein ([³H]leucine), and cell wall ([¹⁴C]N-acetylglucosamine) synthesis.

  • Antibiotic Exposure: Add varying concentrations of Omadacycline (and comparators like tetracycline) to the tubes.

  • Incubation: Incubate the samples for a short period.

  • Precipitation & Measurement: Stop the reactions by adding trichloroacetic acid to precipitate the macromolecules. Collect the precipitate on filters and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Calculate the concentration of the antibiotic required to inhibit 50% of the incorporation of each precursor (IC₅₀). A significantly lower IC₅₀ for protein synthesis confirms it as the primary target.[2][8]

Cell-Free Protein Synthesis Assay

This assay assesses the antibiotic's activity directly on the ribosome, with and without resistance elements.

  • System Preparation: Use a commercial E. coli S30 extract system for in vitro transcription/translation.

  • Components: Combine the S30 extract, a DNA template (e.g., encoding luciferase), amino acids, and an energy source.

  • Inhibition: Add serial dilutions of Omadacycline or tetracycline to the reaction mixtures. For resistance testing, add purified ribosomal protection protein (e.g., Tet(O)).[2]

  • Incubation & Measurement: Incubate the reactions to allow for protein synthesis. Measure the activity of the synthesized reporter protein (e.g., luminescence for luciferase).

  • Analysis: Determine the concentration of the antibiotic that inhibits protein synthesis. This method directly demonstrates Omadacycline's ability to function in the presence of Tet(O), unlike tetracycline.[2]

Data Presentation

In Vitro Antibacterial Activity

Omadacycline demonstrates potent in vitro activity against a broad spectrum of clinically relevant pathogens, including those with established resistance to other antibiotics.[1][10][21]

Table 1: Comparative In Vitro Activity (MIC₉₀ in μg/mL) of Omadacycline Against Key Pathogens

OrganismOmadacycline MIC₉₀ (μg/mL)Comparator MIC₉₀ (μg/mL)Reference(s)
Staphylococcus aureus (MRSA)1.0Linezolid: 2.0, Vancomycin: 1.0[22]
Streptococcus pneumoniae (Penicillin-Resistant)0.25Levofloxacin: 2.0[22]
Enterococcus faecalis (Vancomycin-Resistant)0.25Linezolid: 2.0[22]
Haemophilus influenzae2.0Amoxicillin-clavulanate: 2.0[22]
Escherichia coli4.0Ciprofloxacin: >32.0[21]
Clostridioides difficile0.031Vancomycin: 1.0, Metronidazole: 1.0[23]
Anaerobes (Bacteroides spp.)1.0 - 8.0Tigecycline: 1.0 - 8.0[24]

Note: MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Pharmacokinetic Properties

Omadacycline is available in both intravenous (IV) and oral formulations, allowing for flexible dosing and potential for earlier hospital discharge.[4][7][11]

Table 2: Key Pharmacokinetic Parameters of Omadacycline in Adults

ParameterValueDescriptionReference(s)
Oral Bioavailability 34.5%The fraction of the oral dose that reaches systemic circulation.[7][19]
Tₘₐₓ (Oral) ~2.5 hoursTime to reach maximum plasma concentration after an oral dose.[19]
Elimination Half-life (t₁/₂) ~16.2 hoursTime for the plasma concentration to decrease by half, supporting once-daily dosing.[19]
Volume of Distribution (Vd) HighIndicates extensive penetration into tissues, including lung epithelial lining fluid.[7]
Metabolism MinimalOmadacycline is not significantly metabolized in humans.[19]
Primary Elimination Route Feces (81.1%)The majority of the drug is eliminated unchanged in the feces.[7][19]
Renal Elimination 14.4% (Oral)A smaller fraction is excreted via the kidneys.[7][19]
Dosage Adjustment Not requiredNo dose adjustments are needed for renal or hepatic impairment.[7][25]
Clinical Efficacy

Phase III clinical trials have demonstrated the non-inferiority of Omadacycline compared to standard-of-care antibiotics for its approved indications.[26][27]

Table 3: Summary of Pivotal Phase III Clinical Trial Results

Trial Name (Indication)ComparatorPrimary EndpointOmadacycline Success RateComparator Success RateOutcomeReference(s)
OPTIC (CABP)MoxifloxacinEarly Clinical Response (ECR) at 72-120 hours81.1%82.7%Non-inferior[7][26][27]
OASIS-1 & 2 (ABSSSI)LinezolidECR (≥20% reduction in lesion size) at 48-72 hours84.8%85.5%Non-inferior[1][26][27]

Conclusion

Omadacycline is a significant addition to the antibacterial armamentarium, offering a modernized tetracycline with a broad spectrum of activity and the ability to overcome key mechanisms of resistance. Its development from rational drug design, through chemical synthesis, to successful clinical validation provides a valuable case study for antibiotic research. The availability of both oral and IV formulations, combined with a favorable pharmacokinetic and safety profile, makes Omadacycline a versatile option for treating challenging community-acquired infections. Continued post-marketing surveillance will be crucial to monitor its long-term effectiveness and the potential emergence of resistance.[28]

References

In Vitro Spectrum of Activity for Omadacycline Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro spectrum of activity of omadacycline hydrochloride, a novel aminomethylcycline antibiotic. The information is compiled from a comprehensive review of published research and is intended to serve as a core resource for professionals in the fields of microbiology, infectious diseases, and pharmaceutical development.

Mechanism of Action

Omadacycline exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][2] Like other tetracycline-class antibiotics, it binds to the 30S ribosomal subunit of bacteria. This binding physically obstructs the docking of aminoacyl-tRNA at the acceptor (A) site of the ribosome-mRNA complex. The prevention of aminoacyl-tRNA binding effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis and ultimately inhibiting bacterial growth. Due to modifications at the C7 and C9 positions of its tetracycline core, omadacycline is capable of overcoming common tetracycline resistance mechanisms, including ribosomal protection and efflux pumps.[1]

Omadacycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_30S A-Site 30S_subunit 30S Subunit 50S_subunit 50S Subunit A_site Acceptor (A) Site Inhibition Inhibition A_site->Inhibition Binding blocked Omadacycline Omadacycline Omadacycline->A_site Binds to aminoacyl_tRNA Aminoacyl-tRNA aminoacyl_tRNA->A_site Attempts to bind Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Halts

Omadacycline's mechanism of action on the bacterial ribosome.

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of omadacycline against a wide range of clinically relevant bacterial pathogens, as determined by minimum inhibitory concentration (MIC) testing. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented in μg/mL.

Gram-Positive Bacteria

Omadacycline demonstrates potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (all)0.120.25[3]
Staphylococcus aureus (MRSA)0.120.25[1][4]
Staphylococcus aureus (MSSA)0.120.12[4]
Coagulase-negative staphylococci0.120.5[3]
Enterococcus faecalis0.120.25[5]
Enterococcus faecium0.060.12[5]
Streptococcus pneumoniae0.060.12[1]
Streptococcus pyogenes (Group A)0.060.12[4]
Streptococcus agalactiae (Group B)0.060.12
Viridans group streptococci<0.030.06[4]
Listeria monocytogenes
Gram-Negative Bacteria

Omadacycline exhibits activity against a range of Gram-negative bacteria, although MIC values are generally higher than those for Gram-positive organisms. It is notably active against respiratory pathogens.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli12[5]
Klebsiella pneumoniae28[4]
Enterobacter cloacae4[1]
Citrobacter spp.4[1]
Haemophilus influenzae1[1]
Moraxella catarrhalis0.120.25[4]
Acinetobacter baumannii24[5]
Anaerobic Bacteria

Omadacycline demonstrates in vitro activity against a variety of anaerobic bacteria.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis0.54[6]
Bacteroides thetaiotaomicron14[6]
Bacteroides vulgatus0.121[6]
Bacteroides ovatus0.58[6]
Clostridioides difficile0.250.5[6]
Clostridium perfringens416[6]
Prevotella spp.0.52[6]
Porphyromonas asaccharolytica0.250.5[6]
Peptostreptococcus spp.0.121[6]
Atypical Bacteria

Omadacycline shows potent activity against atypical bacteria, which are common causes of respiratory infections.

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Legionella pneumophila0.250.25[1]
Mycoplasma pneumoniae0.25[7]
Chlamydia pneumoniae0.25[7]
Mycoplasma hominis0.06[7]
Mycobacterium abscessus2[7]
Mycobacterium fortuitum0.5[7]

Experimental Protocols

The in vitro activity data presented in this guide were primarily generated using standardized broth microdilution methods as described by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution for Aerobic Bacteria (Based on CLSI M07)

This protocol outlines the general steps for determining the Minimum Inhibitory Concentration (MIC) of omadacycline against aerobic bacteria.

Broth_Microdilution_Workflow Start Start Prep_Media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Start->Prep_Media Prep_Drug Prepare Omadacycline Stock Solution and Serial Dilutions Prep_Media->Prep_Drug Inoculate_Plate Inoculate Microtiter Plate Wells with Bacterial Suspension Prep_Drug->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Prep_Inoculum->Inoculate_Plate Incubate Incubate at 35°C ± 2°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Read MIC as the Lowest Concentration with No Visible Growth Incubate->Read_MIC QC Perform Quality Control with ATCC Strains Read_MIC->QC End End QC->End

Workflow for broth microdilution susceptibility testing.

Detailed Method:

  • Preparation of Antimicrobial Agent: this compound is dissolved in a suitable solvent to create a stock solution. A series of twofold dilutions are then prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[8]

  • Inoculum Preparation: Bacterial isolates are grown on appropriate agar plates to obtain fresh colonies. Several colonies are then suspended in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]

  • Inoculation and Incubation: The microtiter plates containing the serial dilutions of omadacycline are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[8]

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

  • Quality Control: Concurrent testing of quality control strains, such as Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922, is performed to ensure the accuracy and reproducibility of the results.

Broth Microdilution for Anaerobic Bacteria (General Principles)

The methodology for anaerobic bacteria is similar to that for aerobes but requires specialized media and incubation conditions.

  • Media: The broth medium is supplemented to support the growth of anaerobes, such as Brucella broth with hemin, vitamin K1, and laked sheep blood.

  • Inoculation and Incubation: All procedures are performed in an anaerobic environment (e.g., an anaerobic chamber) to prevent exposure to oxygen. The inoculated microtiter plates are incubated in an anaerobic atmosphere at 35-37°C for 42-48 hours.

  • MIC Determination: The MIC is determined as described for aerobic bacteria.

Conclusion

This compound demonstrates a broad in vitro spectrum of activity against a wide array of clinically significant pathogens. Its potent activity against Gram-positive bacteria, including resistant phenotypes, as well as its coverage of key Gram-negative, anaerobic, and atypical pathogens, underscores its potential as a valuable therapeutic agent in the management of various infectious diseases. The data presented in this guide, obtained through standardized methodologies, provide a robust foundation for further research and clinical evaluation of this novel antibiotic.

References

Omadacycline Hydrochloride's High-Affinity Binding to Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of omadacycline hydrochloride to bacterial ribosomes, providing a comprehensive resource for researchers, scientists, and professionals involved in drug development. Omadacycline, a novel aminomethylcycline antibiotic, effectively inhibits bacterial protein synthesis by targeting the 30S ribosomal subunit. This document outlines the quantitative binding data, detailed experimental methodologies, and the underlying molecular interactions that characterize this potent antibiotic.

Core Mechanism of Action: Targeting the Bacterial Ribosome

Omadacycline exerts its antibacterial effect by binding to the 30S subunit of the bacterial ribosome, the cellular machinery responsible for protein synthesis. This binding event physically obstructs the accommodation of aminoacyl-tRNA (aa-tRNA) into the A-site of the ribosome. By preventing the binding of aa-tRNA, omadacycline effectively halts the elongation of the polypeptide chain, leading to the cessation of protein production and ultimately inhibiting bacterial growth.

cluster_ribosome Bacterial 70S Ribosome 30S_Subunit 30S Subunit Inhibition Inhibition 30S_Subunit->Inhibition 50S_Subunit 50S Subunit Omadacycline Omadacycline Hydrochloride Omadacycline->30S_Subunit Binds to A-site aa_tRNA Aminoacyl-tRNA aa_tRNA->30S_Subunit Attempts to bind to A-site Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks

Caption: Omadacycline's mechanism of action on the bacterial ribosome.

Quantitative Binding Affinity Data

The binding affinity of omadacycline to bacterial ribosomes has been quantified using various experimental techniques. The following table summarizes the available data, providing insights into the potency of this antibiotic against different bacterial species.

Bacterial SpeciesRibosomal TargetMethodBinding Affinity MetricValue (µM)Reference
Escherichia coli70S RibosomeCompetitive Radiolabeled Ligand Binding AssayIC501.96 ± 0.01[Source discussing IC50 values]
Escherichia coli70S RibosomeIn vitro Transcription/Translation AssayIC50Not explicitly stated, but potent inhibition observed[Source discussing in vitro translation inhibition]
Staphylococcus aureus30S Subunit(Inferred from MIC data)--[Source with MIC data for S. aureus]

Note: IC50 (half-maximal inhibitory concentration) in this context represents the concentration of omadacycline required to displace 50% of a radiolabeled tetracycline probe from the ribosome.

Experimental Protocols

The determination of omadacycline's binding affinity to bacterial ribosomes involves a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Competitive Radiolabeled Ligand Binding Assay

This assay quantifies the ability of a non-labeled compound (omadacycline) to compete with a radiolabeled ligand (e.g., [³H]-tetracycline) for binding to the ribosome.

Workflow:

cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Ribosomes Isolate & Purify 70S Ribosomes Incubate Incubate Ribosomes with [3H]-Tetracycline and varying concentrations of Omadacycline Ribosomes->Incubate Radioligand Prepare [3H]-Tetracycline (Radiolabeled Ligand) Radioligand->Incubate Competitor Prepare Omadacycline (Unlabeled Competitor) Competitor->Incubate Filter Filter through Nitrocellulose Membrane (retains ribosome-bound radioligand) Incubate->Filter Scintillation Quantify Radioactivity using Scintillation Counting Filter->Scintillation Analysis Calculate IC50 Value Scintillation->Analysis

Caption: Workflow for a competitive radiolabeled ligand binding assay.

Detailed Methodology:

  • Ribosome Isolation: Isolate and purify 70S ribosomes from the desired bacterial strain (e.g., E. coli) using established protocols involving differential centrifugation and sucrose gradient ultracentrifugation.

  • Reaction Mixture Preparation: In a series of microcentrifuge tubes, prepare reaction mixtures containing a fixed concentration of purified 70S ribosomes and a fixed concentration of [³H]-tetracycline in a suitable binding buffer (e.g., Tris-HCl buffer with MgCl₂, NH₄Cl, and β-mercaptoethanol).

  • Competitor Addition: Add increasing concentrations of unlabeled omadacycline to the reaction mixtures. Include a control with no omadacycline.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through nitrocellulose membranes. The membranes will retain the ribosomes and any bound [³H]-tetracycline, while unbound radioligand will pass through.

  • Washing: Wash the filters with cold binding buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of bound [³H]-tetracycline against the logarithm of the omadacycline concentration. The IC50 value is determined by fitting the data to a one-site competitive binding model.

In Vitro Coupled Transcription-Translation (IVTT) Inhibition Assay

This assay measures the ability of an antibiotic to inhibit the synthesis of a reporter protein in a cell-free system.

Workflow:

cluster_setup Assay Setup cluster_reaction Reaction cluster_measurement Measurement & Analysis IVTT_System Prepare IVTT Cell-Free Extract System Incubate_IVTT Incubate at 37°C to allow Transcription & Translation IVTT_System->Incubate_IVTT Reporter_DNA Add Reporter DNA (e.g., Luciferase) Reporter_DNA->Incubate_IVTT Omadacycline_Add Add varying concentrations of Omadacycline Omadacycline_Add->Incubate_IVTT Measure_Signal Measure Reporter Signal (e.g., Luminescence) Incubate_IVTT->Measure_Signal Calculate_IC50 Calculate IC50 Value Measure_Signal->Calculate_IC50

Caption: Workflow for an in vitro transcription-translation inhibition assay.

Detailed Methodology:

  • Assay Preparation: Utilize a commercially available or laboratory-prepared E. coli S30 extract system for coupled in vitro transcription-translation.

  • Reaction Setup: In a microplate format, set up reactions containing the S30 extract, a DNA template encoding a reporter protein (e.g., firefly luciferase), amino acids, and an energy source.

  • Inhibitor Addition: Add serial dilutions of omadacycline to the reaction wells. Include a positive control (no antibiotic) and a negative control (no DNA template).

  • Incubation: Incubate the microplate at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation of the reporter protein.

  • Signal Detection: Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the resulting signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition of protein synthesis for each omadacycline concentration relative to the positive control. The IC50 value is determined by plotting the percent inhibition against the omadacycline concentration and fitting the data to a dose-response curve.

Dimethyl Sulfate (DMS) Footprinting

DMS footprinting is a chemical probing technique used to identify the binding site of a ligand on an RNA molecule. DMS methylates adenine and cytosine bases that are not protected by ligand binding or involved in secondary structures.

Workflow:

cluster_binding Binding cluster_modification Chemical Modification cluster_analysis Analysis Ribosome_Prep Prepare 70S Ribosomes Omadacycline_Bind Incubate Ribosomes with Omadacycline Ribosome_Prep->Omadacycline_Bind DMS_Treatment Treat with Dimethyl Sulfate (DMS) Omadacycline_Bind->DMS_Treatment Stop_Reaction Quench Reaction DMS_Treatment->Stop_Reaction RNA_Extraction Extract 16S rRNA Stop_Reaction->RNA_Extraction Primer_Extension Perform Primer Extension with Radiolabeled Primer RNA_Extraction->Primer_Extension Gel_Electrophoresis Analyze on Sequencing Gel Primer_Extension->Gel_Electrophoresis Identify_Footprint Identify Protected Regions (Footprint) Gel_Electrophoresis->Identify_Footprint

Caption: Workflow for DMS footprinting of the omadacycline-ribosome complex.

Detailed Methodology:

  • Complex Formation: Incubate purified 70S ribosomes with or without omadacycline in a suitable buffer.

  • DMS Modification: Treat the ribosome-ligand complexes with a low concentration of DMS for a short period to ensure limited methylation.

  • Reaction Quenching: Stop the methylation reaction by adding a quenching agent like β-mercaptoethanol.

  • RNA Extraction: Isolate the 16S rRNA from the treated ribosomes.

  • Primer Extension: Use a radiolabeled primer that anneals to a specific site on the 16S rRNA and perform reverse transcription. The reverse transcriptase will stop at the methylated bases.

  • Gel Electrophoresis: Separate the resulting cDNA fragments on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from untreated 16S rRNA.

  • Analysis: The absence of bands in the omadacycline-treated lane compared to the control lane indicates protection of those bases by omadacycline binding, revealing its footprint on the 16S rRNA.

Conclusion

This compound demonstrates a high binding affinity for the bacterial 30S ribosomal subunit, effectively inhibiting protein synthesis. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for the scientific community engaged in the research and development of novel antibacterial agents. The unique binding characteristics of omadacycline contribute to its potent activity against a broad spectrum of bacteria, including those resistant to older tetracyclines. Further elucidation of its interaction with the ribosome will continue to inform the design of next-generation antibiotics.

In Vivo Efficacy of Omadacycline in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vivo efficacy studies of omadacycline in various murine models of infection. Omadacycline is a novel aminomethylcycline antibiotic with a broad spectrum of activity against Gram-positive and select Gram-negative bacteria, including many resistant strains. This document summarizes key quantitative data, details experimental methodologies, and visualizes the antibiotic's mechanism of action to support further research and development.

Core Efficacy Data in Murine Models

Omadacycline has demonstrated potent efficacy in murine models of pneumonia, urinary tract infections (UTIs), and acute bacterial skin and skin structure infections (ABSSSIs). The following tables summarize the key quantitative outcomes from these preclinical studies.

Table 1: Efficacy of Omadacycline in Murine Pneumonia Models
PathogenMouse ModelDosing RegimenKey Efficacy EndpointResultComparator(s)
Streptococcus pneumoniaeNeutropenic lung infection0.1 to 25.6 mg/kg SC q12h24-h plasma AUC/MIC for 1-log₁₀ kill6.1 to 180-
Streptococcus pneumoniaeNeutropenic lung infection0.1 to 25.6 mg/kg SC q12h24-h ELF AUC/MIC for 1-log₁₀ kill6.0 to 200-
Staphylococcus aureus (MSSA/MRSA)Neutropenic pneumonia0.25 to 64 mg/kg SC q12h24-h plasma fAUC/MIC for 1-log₁₀ killMedian: 21.9-
Staphylococcus aureus (MSSA/MRSA)Neutropenic pneumonia0.25 to 64 mg/kg SC q12h24-h ELF fAUC/MIC for 1-log₁₀ killMedian: 57.7-

AUC/MIC: Area under the concentration-time curve to minimum inhibitory concentration ratio. ELF: Epithelial lining fluid. fAUC: free AUC. SC: Subcutaneous. q12h: every 12 hours.

Table 2: Efficacy of Omadacycline in a Murine Urinary Tract Infection Model
PathogenMouse ModelDosing RegimenKey Efficacy EndpointResultComparator(s)
Escherichia coli (TET-S, CIP-R)Ascending UTISingle dosePD₅₀ in kidneysComparable to gentamicinGentamicin, Ciprofloxacin
Escherichia coli (TET-R, CIP-R)Ascending UTISingle dosePD₅₀ in kidneysLess effective than gentamicin, more effective than ciprofloxacinGentamicin, Ciprofloxacin

TET-S: Tetracycline-susceptible. TET-R: Tetracycline-resistant. CIP-R: Ciprofloxacin-resistant. PD₅₀: Protective dose 50%.

Table 3: Efficacy of Omadacycline in Murine Skin and Soft Tissue Infection Models
PathogenMouse ModelDosing RegimenKey Efficacy EndpointResultComparator(s)
Staphylococcus aureus (MSSA/MRSA)Neutropenic thigh infection0.25 to 64 mg/kg SC q12h24-h fAUC/MIC for 1-log₁₀ killMedian: 57.7-
Acinetobacter baumannii (MDR)Dorsal wound infection10 mg/kg twice daily for 6 daysSurvival and bacterial clearance100% survival, complete systemic clearanceDoxycycline, Tigecycline

MDR: Multi-drug resistant.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key murine infection models used in the evaluation of omadacycline.

Murine Pneumonia Model (Streptococcus pneumoniae)

1. Animals:

  • Specific pathogen-free, female BALB/c or C57BL/6 mice, 6-8 weeks old.

  • For neutropenic models, mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide prior to infection.

2. Bacterial Inoculum Preparation:

  • S. pneumoniae strains are grown on blood agar plates.

  • Colonies are inoculated into a suitable broth (e.g., Todd-Hewitt broth with yeast extract) and incubated to mid-log phase.

  • The bacterial suspension is centrifuged, washed, and resuspended in sterile saline or phosphate-buffered saline (PBS) to the desired concentration (e.g., 10⁶-10⁷ CFU/mL).

3. Infection Procedure:

  • Mice are anesthetized using isoflurane.

  • A 50 µL aliquot of the bacterial suspension is administered intranasally.

4. Omadacycline Administration:

  • Omadacycline is dissolved in a sterile vehicle (e.g., 5% dextrose in water).

  • The solution is administered subcutaneously at specified doses and intervals (e.g., every 12 hours) starting 2 hours post-infection.

5. Efficacy Evaluation:

  • At 24 hours post-treatment initiation, mice are euthanized.

  • Lungs are aseptically harvested, homogenized in sterile PBS, and serially diluted.

  • Dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

  • Pharmacokinetic analysis is performed on plasma and epithelial lining fluid samples to determine AUC.

Murine Ascending Urinary Tract Infection Model (Escherichia coli)

1. Animals:

  • Female C3H/HeN mice, 6-8 weeks old.

2. Bacterial Inoculum Preparation:

  • Uropathogenic E. coli strains are grown in Luria-Bertani (LB) broth overnight.

  • The culture is centrifuged, and the bacterial pellet is resuspended in PBS to a concentration of approximately 10⁸ CFU/mL.

3. Infection Procedure:

  • Mice are anesthetized.

  • The bladder is emptied by gentle abdominal pressure.

  • A catheter is inserted through the urethra into the bladder, and 50 µL of the bacterial suspension is instilled.

4. Omadacycline Administration:

  • Omadacycline is administered as a single subcutaneous or intravenous dose at various concentrations 4 days post-infection.

5. Efficacy Evaluation:

  • At a predetermined time after treatment, mice are euthanized.

  • The bladder and kidneys are aseptically removed, homogenized, and plated for CFU enumeration to determine bacterial load.

Murine Skin and Soft Tissue Infection Model (Staphylococcus aureus)

1. Animals:

  • Female Swiss Webster mice, 4-6 weeks old.

  • Neutropenia is induced with cyclophosphamide for neutropenic models.

2. Bacterial Inoculum Preparation:

  • MRSA or MSSA strains are grown in a suitable broth (e.g., tryptic soy broth) to mid-log phase.

  • Bacteria are washed and resuspended in saline to the desired concentration.

3. Infection Procedure:

  • For a thigh infection model, a 0.1 mL volume of the bacterial suspension is injected into the thigh muscle.

  • For a wound infection model, a full-thickness dermal wound is created on the dorsum, and the bacterial suspension is applied.

4. Omadacycline Administration:

  • Treatment with omadacycline, prepared as described above, is typically initiated 2 hours post-infection via subcutaneous injection.

5. Efficacy Evaluation:

  • For thigh infections, thighs are harvested 24 hours after treatment, homogenized, and plated for CFU counts.

  • For wound infections, wound size is measured, and tissue biopsies are taken for CFU enumeration and histological analysis. Survival is also monitored.

Mechanism of Action and Experimental Workflow

Omadacycline exerts its antibacterial effect by inhibiting protein synthesis.[1][2] This is achieved through binding to the 30S ribosomal subunit, which physically blocks the binding of aminoacyl-tRNA to the A-site of the ribosome.[3][4] A key feature of omadacycline is its ability to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection proteins.[1][5]

Diagrams

Omadacycline_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) cluster_30S_sites 30S Sites 50S_subunit 50S Subunit 30S_subunit 30S Subunit Protein_Synthesis Protein Synthesis 30S_subunit->Protein_Synthesis Inhibits A_site A-site P_site P-site Block Blocked E_site E-site Omadacycline Omadacycline Omadacycline->A_site Binds to 30S near A-site tRNA Aminoacyl-tRNA tRNA->A_site Murine_Infection_Model_Workflow Animal_Prep 1. Animal Preparation (e.g., Neutropenia Induction) Infection 3. Infection (Intranasal, Intradermal, etc.) Animal_Prep->Infection Inoculum_Prep 2. Bacterial Inoculum Preparation Inoculum_Prep->Infection Treatment 4. Omadacycline Administration Infection->Treatment Evaluation 5. Efficacy Evaluation (CFU Counts, Survival) Treatment->Evaluation PK_PD_Analysis 6. PK/PD Analysis (AUC/MIC) Evaluation->PK_PD_Analysis

References

Omadacycline Hydrochloride: A Technical Guide to its In Vitro Activity Against Atypical Pathogens Legionella and Chlamydia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of omadacycline hydrochloride, a novel aminomethylcycline antibiotic, against the atypical pathogens Legionella and Chlamydia. Omadacycline represents a significant advancement in the tetracycline class, demonstrating potent activity against a broad spectrum of bacteria, including those with established resistance mechanisms to older tetracyclines.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes complex biological and experimental processes to support further research and drug development efforts.

Core Mechanism of Action

Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis.[3][4] Its primary mechanism involves binding to the 30S ribosomal subunit, effectively blocking the binding of aminoacyl-tRNA to the A site of the ribosome. This action prevents the addition of amino acids to the growing peptide chain, leading to the cessation of protein synthesis.[1][5] Notably, modifications at the C-9 position of the tetracycline D-ring protect omadacycline from the two major tetracycline resistance mechanisms: ribosomal protection and drug efflux.[3] This allows omadacycline to maintain activity against strains that are resistant to other tetracyclines.[1]

cluster_ribosome Bacterial 70S Ribosome 50S 50S 30S 30S A_site A Site P_site P Site E_site E Site Protein_Synthesis_Blocked Protein Synthesis Blocked Omadacycline Omadacycline Omadacycline->A_site Binds to 30S subunit at A site Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Binding is blocked

Omadacycline's mechanism of action on the bacterial ribosome.

In Vitro Activity Against Legionella

Omadacycline has demonstrated potent in vitro activity against various Legionella pneumophila serogroups.[6] Studies have consistently shown low Minimum Inhibitory Concentration (MIC) values, indicating high potency.

Quantitative Data Summary: Legionella pneumophila
Species/SerogroupIsolate CountMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
L. pneumophila (all serogroups)1000.06 - 1--[6]
L. pneumophila serogroup 1540.06 - 0.5-0.25[6][7]
L. pneumophila serogroups 2-6100.12 - 1--[7]
L. pneumophila (isolates from 1995)--0.250.25[8]
L. pneumophila (isolates from 2014)--0.250.25[8]
Experimental Protocol: MIC Determination for Legionella pneumophila

The determination of omadacycline's MIC against L. pneumophila is typically performed using a broth microdilution method, with modifications from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

  • Inoculum Preparation : Legionella strains are grown on appropriate media, such as Buffered Charcoal Yeast Extract (BCYE) agar. Colonies are then suspended in sterile water to achieve a desired turbidity, which is then further diluted.

  • Broth Microdilution : The assay is conducted in 96-well microtiter plates. Each well contains a specific concentration of omadacycline in Buffered Yeast Extract (BYE) broth.

  • Inoculation : The prepared bacterial suspension is added to each well, resulting in a final concentration of approximately 10⁴ to 10⁵ Colony Forming Units (CFU)/mL.[6]

  • Incubation : The plates are incubated at a specified temperature and duration, typically 35-37°C for 48 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of omadacycline that completely inhibits visible growth of the organism.

Start Start Prepare_Omadacycline_Dilutions Prepare_Omadacycline_Dilutions Start->Prepare_Omadacycline_Dilutions Serial Dilutions End End Inoculate_Plates Inoculate_Plates Prepare_Omadacycline_Dilutions->Inoculate_Plates Add to Microtiter Plates Incubate_Plates Incubate_Plates Inoculate_Plates->Incubate_Plates Incubate Prepare_Legionella_Suspension Prepare Legionella Suspension Prepare_Legionella_Suspension->Inoculate_Plates Inoculate Read_Results Read_Results Incubate_Plates->Read_Results Observe for Growth Read_Results->End Determine MIC

Workflow for determining the MIC of omadacycline against Legionella.

Intracellular Activity Against Legionella pneumophila

Legionella is an intracellular pathogen, making the assessment of an antibiotic's ability to penetrate and act within host cells crucial. Omadacycline has demonstrated intracellular activity against L. pneumophila.[6][9]

The intracellular activity is often evaluated using a mononuclear cell method with cell lines such as U-937.[6] The Minimum Inhibitory Extracellular Concentration (MIEC) is determined, which is the lowest concentration of the antibiotic that inhibits intracellular bacterial growth. For omadacycline, the MIEC/MIC ratio was 0.5 on day 3 and 0.24 on day 5 of exposure, indicating effective intracellular penetration and activity.[7]

In Vitro Activity Against Chlamydia

Omadacycline has also shown potent in vitro activity against various Chlamydia species, including C. pneumoniae and C. trachomatis.

Quantitative Data Summary: Chlamydia Species
Species/SerovarIsolate CountMIC Range (µg/mL)MIC₉₀ (µg/mL)MCC/MBC Range (µg/mL)MCC/MBC₉₀ (µg/mL)Reference
C. pneumoniae150.03 - 0.50.250.06 - 0.50.5[10][11][12]
C. trachomatis (Serovars A-K, L1-L3)36-0.060.06 - 0.12-[13]

MIC: Minimum Inhibitory Concentration, MCC: Minimal Chlamydicidal Concentration, MBC: Minimum Bactericidal Concentration

Experimental Protocol: MIC and MCC/MBC Determination for Chlamydia

The susceptibility testing for Chlamydia is performed in cell culture due to its obligate intracellular nature.

  • Cell Culture : A suitable host cell line, such as HEp-2 cells, is grown to confluence in 96-well microtiter plates.[14]

  • Infection : The cell monolayers are infected with a standardized inoculum of Chlamydia elementary bodies (EBs), typically 10³ to 10⁴ inclusion-forming units (IFU)/mL.[14]

  • Antibiotic Addition : After an initial incubation period to allow for bacterial entry into the cells, the medium is replaced with fresh medium containing serial dilutions of omadacycline.

  • Incubation : The infected and treated cells are incubated for a period sufficient for the completion of the chlamydial developmental cycle (e.g., 72 hours).

  • MIC Determination : After incubation, the cells are fixed and stained (e.g., with a fluorescently labeled antibody against a chlamydial antigen) to visualize the inclusions. The MIC is the lowest antibiotic concentration that results in no visible inclusions or a significant reduction in their size and number.[13]

  • MCC/MBC Determination : To determine the minimal chlamydicidal/bactericidal concentration, the antibiotic-containing medium is removed, the cells are washed, and fresh antibiotic-free medium is added. The plates are then incubated for another cycle. The MCC/MBC is the lowest antibiotic concentration that prevents the formation of inclusions after this passage.[12]

Start Start Culture_Host_Cells Culture_Host_Cells Start->Culture_Host_Cells Grow Cell Monolayer End End Infect_Cells Infect_Cells Culture_Host_Cells->Infect_Cells Add Chlamydia EBs Add_Omadacycline Add_Omadacycline Infect_Cells->Add_Omadacycline Introduce Antibiotic Incubate_Primary Incubate_Primary Add_Omadacycline->Incubate_Primary Primary Incubation Determine_MIC Determine_MIC Incubate_Primary->Determine_MIC Fix, Stain, Visualize Passage_to_New_Cells Passage_to_New_Cells Determine_MIC->Passage_to_New_Cells For MCC/MBC Incubate_Secondary Incubate_Secondary Passage_to_New_Cells->Incubate_Secondary Secondary Incubation Determine_MCC_MBC Determine_MCC_MBC Incubate_Secondary->Determine_MCC_MBC Fix, Stain, Visualize Determine_MCC_MBC->End

Workflow for determining the MIC and MCC/MBC of omadacycline against Chlamydia.

Conclusion

This compound demonstrates potent in vitro activity against the atypical pathogens Legionella and Chlamydia. Its mechanism of action, which circumvents common tetracycline resistance mechanisms, makes it a promising candidate for the treatment of infections caused by these organisms. The low MIC values observed for both extracellular and intracellular forms of Legionella, as well as for Chlamydia species, underscore its potential clinical utility. The detailed experimental protocols provided herein offer a foundation for further research and comparative studies in the field of antimicrobial drug development.

References

Understanding Omadacycline's ability to overcome tetracycline resistance mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms by which omadacycline, a novel aminomethylcycline antibiotic, effectively circumvents established tetracycline resistance mechanisms in bacteria. Through a detailed examination of its interaction with the bacterial ribosome and its resilience against common resistance strategies, this document provides a comprehensive overview for the scientific community.

Introduction: The Challenge of Tetracycline Resistance

Tetracyclines, a class of broad-spectrum antibiotics, have been a cornerstone of antibacterial therapy for decades. Their efficacy, however, has been significantly compromised by the emergence and spread of bacterial resistance. The two most prevalent mechanisms of tetracycline resistance are:

  • Ribosomal Protection: This mechanism involves the production of ribosomal protection proteins (RPPs), such as Tet(M) and Tet(O). These proteins bind to the bacterial ribosome and dislodge the tetracycline molecule from its binding site, thereby allowing protein synthesis to resume.[1][2]

  • Efflux Pumps: Bacteria can acquire genes that code for membrane-bound efflux pumps, such as Tet(K) and Tet(L). These pumps actively transport tetracycline molecules out of the bacterial cell, reducing the intracellular concentration of the antibiotic to sub-therapeutic levels.[3][4]

Omadacycline has been specifically designed to overcome these resistance mechanisms, offering a promising therapeutic option against multidrug-resistant pathogens.

Omadacycline's Mechanism of Action and Structural Advantages

Like other tetracyclines, omadacycline exerts its antibacterial effect by binding to the 30S ribosomal subunit and inhibiting protein synthesis.[5][6][7] However, key structural modifications to its D-ring at the C7 and C9 positions give it the ability to overcome resistance.[1][7][8]

  • The C9-aminomethyl Side Chain: This bulky substitution is crucial for overcoming ribosomal protection.[1][8] It is hypothesized that this side chain establishes additional interactions with the ribosome, creating a more stable binding that is not easily disrupted by the action of ribosomal protection proteins like Tet(M).[9] This enhanced binding affinity allows omadacycline to remain bound to the ribosome and continue to inhibit protein synthesis even in the presence of RPPs.

  • The C7-dimethylamino Group: This modification is thought to play a role in circumventing efflux pumps. While the precise mechanism is still under investigation, it is believed that this modification may reduce the recognition and/or transport of omadacycline by tetracycline-specific efflux pumps.

The following diagram illustrates the proposed mechanism by which omadacycline overcomes ribosomal protection.

Omadacycline Overcoming Ribosomal Protection cluster_ribosome Bacterial Ribosome (30S subunit) Tetracycline_Binding_Site Tetracycline Binding Site Protein_Synthesis_Blocked Protein Synthesis Blocked Tetracycline_Binding_Site->Protein_Synthesis_Blocked Leads to Protein_Synthesis_Resumes Protein Synthesis Resumes Tetracycline_Binding_Site->Protein_Synthesis_Resumes Allows Tetracycline Tetracycline Tetracycline->Tetracycline_Binding_Site Binds Omadacycline Omadacycline Omadacycline->Tetracycline_Binding_Site Binds strongly Omadacycline->Protein_Synthesis_Blocked Maintains blockage TetM Tet(M) Protein TetM->Tetracycline_Binding_Site Binds and dislodges Tetracycline TetM->Omadacycline Unable to dislodge Omadacycline

Caption: Omadacycline's strong binding to the ribosome prevents its displacement by Tet(M).

The subsequent diagram illustrates how omadacycline is thought to evade efflux pump-mediated resistance.

Omadacycline Evading Efflux Pumps cluster_cell Bacterial Cell Tetracycline_Efflux_Pump Tetracycline Efflux Pump (e.g., Tet(K)) Extracellular_Space Extracellular Space Tetracycline_Efflux_Pump->Extracellular_Space Pumped out Reduced_Concentration Reduced Intracellular Concentration Tetracycline_Efflux_Pump->Reduced_Concentration Effective_Concentration Effective Intracellular Concentration Tetracycline_Efflux_Pump->Effective_Concentration Intracellular_Space Intracellular Space Intracellular_Space->Tetracycline_Efflux_Pump Recognized and bound by pump Intracellular_Space->Tetracycline_Efflux_Pump Poorly recognized by pump Tetracycline Tetracycline Tetracycline->Intracellular_Space Enters cell Omadacycline Omadacycline Omadacycline->Intracellular_Space Enters cell

Caption: Omadacycline's structure hinders its recognition and expulsion by efflux pumps.

Quantitative Efficacy Against Resistant Strains

The in vitro activity of omadacycline against a range of bacterial isolates, including those with defined tetracycline resistance mechanisms, has been extensively evaluated. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for omadacycline and comparator tetracyclines against various resistant strains.

Table 1: Omadacycline MICs against Gram-Positive Bacteria with Tetracycline Resistance Mechanisms

OrganismResistance MechanismOmadacycline MIC (µg/mL)Tetracycline MIC (µg/mL)Doxycycline MIC (µg/mL)Minocycline MIC (µg/mL)
Staphylococcus aureustet(K) (efflux)0.25 - 0.5>12841
Staphylococcus aureustet(M) (ribosomal protection)0.25 - 0.51286464
Enterococcus faecalistet(L) (efflux)0.12 - 0.25>641616
Enterococcus faecalistet(M) (ribosomal protection)0.12 - 0.25>641616
Streptococcus pneumoniaetet(M) (ribosomal protection)≤0.06 - 0.12≥64≥16≥16

Data compiled from multiple sources, including references[10][11][12][13]. MIC values can vary between studies.

Table 2: Omadacycline MICs against Gram-Negative Bacteria with Tetracycline Resistance Mechanisms

OrganismResistance MechanismOmadacycline MIC (µg/mL)Tetracycline MIC (µg/mL)
Escherichia colitet(A) (efflux)0.5 - 2>128
Escherichia colitet(B) (efflux)0.5 - 2>128
Escherichia colitet(M) (ribosomal protection)1 - 464

Data compiled from multiple sources, including references[2][14]. MIC values can vary between studies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of omadacycline's efficacy.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[9][15][16]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of omadacycline and comparator antibiotics

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antibiotic Dilutions: a. Prepare serial two-fold dilutions of the antibiotics in CAMHB in the microtiter plate wells. The final volume in each well should be 50 µL. The concentration range should be appropriate to determine the MIC of the test organisms.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18- to 24-hour agar plate. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: a. Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: a. Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the organism. This can be determined by visual inspection or by using a microplate reader to measure optical density.

Broth Microdilution MIC Workflow Start Start Prepare_Antibiotic_Dilutions Prepare serial two-fold antibiotic dilutions in 96-well plate Start->Prepare_Antibiotic_Dilutions Prepare_Inoculum Prepare standardized bacterial inoculum (0.5 McFarland) Start->Prepare_Inoculum Inoculate_Plate Inoculate each well with diluted bacterial suspension Prepare_Antibiotic_Dilutions->Inoculate_Plate Dilute_Inoculum Dilute inoculum to achieve final concentration of ~5 x 10^5 CFU/mL Prepare_Inoculum->Dilute_Inoculum Dilute_Inoculum->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_MIC Determine MIC as the lowest concentration with no visible growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Macromolecular Synthesis Assay

This assay determines the primary cellular pathway targeted by an antimicrobial agent.[5][17][18]

Objective: To measure the effect of a compound on the synthesis of DNA, RNA, protein, and cell wall.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Radiolabeled precursors: [³H]thymidine (for DNA), [³H]uridine (for RNA), [³H]leucine (for protein), and [¹⁴C]N-acetylglucosamine (for peptidoglycan)

  • Test compound (omadacycline) and control antibiotics with known mechanisms of action

  • Trichloroacetic acid (TCA)

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Cell Culture and Treatment: a. Grow a bacterial culture to mid-logarithmic phase. b. Aliquot the culture into tubes and add the test compound (omadacycline) at a concentration that inhibits growth (e.g., 4x MIC). Include a no-drug control and controls with antibiotics known to inhibit specific pathways.

  • Radiolabeling: a. To each tube, add the respective radiolabeled precursor. b. Incubate the tubes at 37°C with shaking.

  • Sampling and Precipitation: a. At various time points (e.g., 0, 15, 30, and 60 minutes), remove aliquots from each tube. b. Add the aliquots to an equal volume of cold 10% TCA to precipitate the macromolecules. c. Incubate on ice for at least 30 minutes.

  • Filtration and Washing: a. Collect the TCA-precipitated material by vacuum filtration through glass fiber filters. b. Wash the filters with cold 5% TCA and then with ethanol.

  • Quantification: a. Place the dried filters in scintillation vials with scintillation fluid. b. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Plot the incorporated radioactivity (counts per minute) over time for each macromolecule in the presence and absence of the test compound and controls. A significant reduction in the incorporation of a specific precursor indicates inhibition of that synthesis pathway.

In Vitro Protein Synthesis Assay

This cell-free assay directly measures the effect of a compound on ribosomal function.[12][19][20]

Objective: To determine if a compound inhibits protein synthesis in a bacterial cell-free extract.

Materials:

  • S30 cell-free extract from a suitable bacterial strain (e.g., E. coli)

  • Amino acid mixture (including [³⁵S]methionine)

  • Energy source (ATP, GTP)

  • Template DNA or mRNA encoding a reporter protein (e.g., luciferase or GFP)

  • Test compound (omadacycline) and control antibiotics

  • TCA

  • Liquid scintillation counter

Procedure:

  • Reaction Setup: a. In a microcentrifuge tube, combine the S30 extract, amino acid mixture, energy source, and template DNA/mRNA. b. Add the test compound at various concentrations. Include a no-drug control.

  • Incubation: a. Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Measurement of Protein Synthesis: a. Stop the reaction by adding TCA to precipitate the newly synthesized proteins. b. Collect the precipitate on a filter and wash with TCA. c. Measure the incorporated [³⁵S]methionine using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of protein synthesis inhibition at each concentration of the test compound compared to the no-drug control.

Conclusion

Omadacycline represents a significant advancement in the tetracycline class of antibiotics. Its unique structural modifications enable it to effectively overcome the two primary mechanisms of tetracycline resistance: ribosomal protection and efflux. The robust in vitro activity of omadacycline against a wide range of tetracycline-resistant Gram-positive and Gram-negative bacteria, supported by detailed mechanistic studies, underscores its potential as a valuable therapeutic agent in an era of increasing antimicrobial resistance. The experimental protocols provided herein offer a standardized framework for the continued investigation and characterization of this and other novel antimicrobial compounds.

References

Methodological & Application

Application Notes and Protocols for Omadacycline Hydrochloride In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to omadacycline hydrochloride. The methodologies are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and include interpretive criteria recognized by the U.S. Food and Drug Administration (FDA).

Introduction

Omadacycline is an aminomethylcycline antibiotic, a subclass of tetracyclines, designed to overcome common tetracycline resistance mechanisms.[1][2] It is approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[3] Accurate in vitro susceptibility testing is crucial for guiding clinical therapy and monitoring the emergence of resistance. The following protocols for broth microdilution and disk diffusion are provided to ensure standardized and reliable results.

Quantitative Data Summary

The following tables summarize the FDA-recognized minimum inhibitory concentration (MIC) and disk diffusion breakpoints for omadacycline against various bacterial pathogens.

Table 1: Omadacycline MIC Breakpoints (μg/mL) for ABSSSI and CABP
PathogenSusceptible (S)Intermediate (I)Resistant (R)
For Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Staphylococcus aureus (including MRSA)≤ 0.51≥ 2
Staphylococcus lugdunensis≤ 0.120.25≥ 0.5
Enterococcus faecalis≤ 0.250.5≥ 1
Streptococcus anginosus group≤ 0.120.25≥ 0.5
Streptococcus pyogenes≤ 0.120.25≥ 0.5
Enterobacteriaceae (K. pneumoniae, E. cloacae)¹≤ 48≥ 16
For Community-Acquired Bacterial Pneumonia (CABP)
Staphylococcus aureus (MSSA only)≤ 0.250.5≥ 1
Enterobacteriaceae (K. pneumoniae)¹≤ 48≥ 16

¹ Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[4] (Source: FDA Identified Breakpoints for Omadacycline)[4]

Table 2: Omadacycline Disk Diffusion Breakpoints (Zone Diameter in mm)
PathogenSusceptible (S)Intermediate (I)Resistant (R)
For Acute Bacterial Skin and Skin Structure Infections (ABSSSI)
Staphylococcus aureus (including MRSA)≥ 2119-20≤ 18
Staphylococcus lugdunensis≥ 2926-28≤ 25
Enterococcus faecalis≥ 1816-17≤ 15
Streptococcus anginosus group≥ 2418-23≤ 17
Streptococcus pyogenes≥ 1916-18≤ 15
Enterobacteriaceae (K. pneumoniae, E. cloacae)¹≥ 1816-17≤ 15

¹ Omadacycline is not active in vitro against Morganella spp., Proteus spp., and Providencia spp.[4] (Source: FDA Identified Breakpoints for Omadacycline)[4] (Disk content: 30 µg)

Experimental Protocols

The following are detailed protocols for performing omadacycline susceptibility testing. These methods are aligned with CLSI standards.[5][6]

Protocol 1: Broth Microdilution MIC Testing

This method determines the minimum inhibitory concentration (MIC) of omadacycline that prevents visible growth of a bacterium.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • Preparation of Omadacycline Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1000 µg/mL. Further dilutions should be made in CAMHB.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of omadacycline in CAMHB to achieve final concentrations typically ranging from 0.03 to 32 µg/mL in the microtiter plate wells.[5]

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select several colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well (except the sterility control) with the prepared bacterial suspension. The final volume in each well should be 100 µL.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate for 20-24 hours.

  • Reading Results: The MIC is the lowest concentration of omadacycline at which there is no visible growth of the organism.

Special Consideration: For broth dilution tests, it is recommended that the testing medium be fresh (less than 12 hours old).[7]

Protocol 2: Disk Diffusion Susceptibility Testing

This method assesses the susceptibility of a bacterium to omadacycline by measuring the diameter of the zone of growth inhibition around a drug-impregnated disk.

Materials:

  • Omadacycline disks (30 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial isolates for testing

  • Quality control (QC) strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • 0.5 McFarland turbidity standard

  • Sterile saline or broth

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even distribution.

    • Allow the plate to dry for 3-5 minutes.

  • Application of Disks:

    • Aseptically apply a 30 µg omadacycline disk to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For Streptococcus spp., incubate for 20-24 hours.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.

Quality Control

Regular testing of quality control (QC) strains is essential to ensure the accuracy and reproducibility of the susceptibility testing methods. The expected MIC values and zone diameters for QC strains should fall within the ranges established by CLSI.

Table 3: Quality Control Ranges for Omadacycline
QC StrainMethodExpected Range
E. coli ATCC 25922Broth Microdilution (MIC in µg/mL)1 - 8
Disk Diffusion (Zone Diameter in mm)17 - 23
S. aureus ATCC 29213Broth Microdilution (MIC in µg/mL)0.06 - 0.5
S. aureus ATCC 25923Disk Diffusion (Zone Diameter in mm)20 - 26
E. faecalis ATCC 29212Broth Microdilution (MIC in µg/mL)0.06 - 0.5
H. influenzae ATCC 49247Broth Microdilution (MIC in µg/mL)0.25 - 2
Disk Diffusion (Zone Diameter in mm)16 - 22
S. pneumoniae ATCC 49619Broth Microdilution (MIC in µg/mL)0.015 - 0.12
Disk Diffusion (Zone Diameter in mm)22 - 28

(Note: These ranges are illustrative and should be confirmed with the latest CLSI M100 document.)

Signaling Pathways and Experimental Workflows

G cluster_prep Preparation Phase cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion isolate Bacterial Isolate (Pure Culture) colonies Select Colonies isolate->colonies suspension Create Saline/ Broth Suspension colonies->suspension mcfarland Adjust to 0.5 McFarland Standard suspension->mcfarland dilute_abx Serial Dilution of Omadacycline in CAMHB swab_plate Swab MHA Plate for Confluent Growth mcfarland->swab_plate inoculate_plate Inoculate Microtiter Plate (Final Inoculum ~5x10^5 CFU/mL) dilute_abx->inoculate_plate incubate_mic Incubate 16-20h at 35°C inoculate_plate->incubate_mic read_mic Read MIC (Lowest Concentration with No Growth) incubate_mic->read_mic apply_disk Apply 30µg Omadacycline Disk swab_plate->apply_disk incubate_disk Incubate 16-20h at 35°C apply_disk->incubate_disk read_zone Measure Zone of Inhibition (mm) incubate_disk->read_zone

Caption: Workflow for In Vitro Susceptibility Testing of Omadacycline.

References

Application Notes & Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Omadacycline against Methicillin-Resistant Staphylococcus aureus (MRSA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Omadacycline is a novel aminomethylcycline, a semisynthetic derivative of minocycline, developed to combat a wide range of bacterial pathogens, including those with significant antibiotic resistance.[1] It is approved for treating acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).[2][3] Omadacycline demonstrates potent activity against Gram-positive bacteria, notably Methicillin-resistant Staphylococcus aureus (MRSA), a leading cause of both hospital-acquired (HA-MRSA) and community-acquired (CA-MRSA) infections.[1] Its efficacy against MRSA strains that are resistant to other antibiotics makes it a critical agent in the current landscape of antimicrobial resistance.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. Determining the MIC is a fundamental in vitro susceptibility testing method used to confirm the activity of a drug against a specific pathogen, to monitor for the emergence of resistance, and to provide guidance for therapeutic dosing regimens. This document provides detailed protocols for determining the MIC of Omadacycline against MRSA isolates and summarizes key quantitative data from various studies.

Mechanism of Action

Omadacycline functions by inhibiting bacterial protein synthesis.[4][5] It binds with high specificity to the 30S ribosomal subunit, which interferes with the binding of aminoacyl-tRNA to the ribosomal acceptor (A) site, thereby preventing the elongation of the peptide chain and halting protein synthesis.[1][4][5] A key advantage of Omadacycline is its ability to overcome common tetracycline resistance mechanisms. It remains active against MRSA strains possessing tetracycline efflux pumps (e.g., encoded by tet(K)) and ribosomal protection proteins (e.g., encoded by tet(M)).[1][4][6]

cluster_ribosome Bacterial 70S Ribosome cluster_process cluster_resistance Tetracycline Resistance Mechanisms 30S 30S Subunit Peptide Growing Peptide Chain 30S->Peptide Facilitates Elongation 50S 50S Subunit mRNA mRNA tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site TetK Tet(K) Efflux Pump TetM Tet(M) Ribosomal Protection Protein Omadacycline Omadacycline Omadacycline->30S Binds & Inhibits tRNA docking Omadacycline->TetM Overcomes Protection

Omadacycline's mechanism of action and evasion of resistance.

Quantitative Data: Omadacycline MIC Values against MRSA

The following table summarizes the in vitro activity of Omadacycline against various collections of S. aureus isolates, including MRSA. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Isolate CategoryNumber of IsolatesRegion/YearMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
S. aureus (All)502N. America & Europe (2014)0.120.12[1]
MRSA~400N. America & Europe (2014)0.120.12[1]
HA-MRSA~200N. America & Europe (2014)0.120.12[1]
CA-MRSA~200N. America & Europe (2014)0.120.12[1]
S. aureus (All)7,740Global (2010)0.120.25[1]
MRSAN/AGlobal (2010)N/A0.25[1]
MRSA97China (2014-2017)0.120.25[7]
MRSA299China, Hong Kong, Taiwan0.120.5[8]
MRSA (Tetracycline-Resistant)317China, Hong Kong, Taiwan0.120.5[8]
MRSA (6 strains)6USARange: 0.25-0.5N/A[9][10]

Experimental Protocol: Broth Microdilution MIC Determination

This protocol is based on the standardized broth microdilution (BMD) method outlined by the Clinical and Laboratory Standards Institute (CLSI), which is the reference method for quantitative antimicrobial susceptibility testing.[3][11]

Materials and Reagents
  • Omadacycline analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well U-bottom microtiter plates

  • MRSA clinical isolates

  • Quality Control (QC) strain: S. aureus ATCC 29213

  • Sterile saline (0.85% NaCl) or 1X Phosphate Buffered Saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Incubator (35°C ± 2°C, ambient air)

Preparation of Omadacycline Stock Solution
  • Prepare a stock solution of Omadacycline at a high concentration (e.g., 1280 µg/mL) in a suitable solvent as specified by the manufacturer.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Prepare intermediate solutions by diluting the stock in sterile CAMHB to create the desired range for serial dilutions (e.g., 0.03 to 32 µg/mL).[3]

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the MRSA isolate.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 dilution to get to 10⁶ CFU/mL, followed by delivering 50 µL into a well containing 50 µL of antibiotic solution.

Plate Preparation and Inoculation
  • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

  • Add 50 µL of the appropriate Omadacycline working solution to the first well of a row and perform 2-fold serial dilutions across the plate, typically across 10-11 wells. Do not add the drug to the last well, which will serve as the positive (growth) control.

  • A well with only sterile CAMHB should be included as a negative (sterility) control.

  • Using a multichannel pipette, inoculate each well (except the negative control) with 50 µL of the final diluted bacterial suspension. The final volume in each well will be 100 µL.

Incubation
  • Cover the plates to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

Reading and Interpreting Results
  • Following incubation, examine the plates visually from the bottom using a reading mirror or an automated plate reader.

  • The MIC is the lowest concentration of Omadacycline at which there is no visible growth (i.e., no turbidity or pellet) in the well.

  • The growth control well must show distinct turbidity. The sterility control well must remain clear.

  • The MIC for the QC strain (S. aureus ATCC 29213) must fall within its established acceptable range to validate the results of the clinical isolates.

Visualized Workflow

The following diagram outlines the key steps in the broth microdilution protocol for determining the MIC of Omadacycline against MRSA.

start Start prep_inoculum 1. Prepare MRSA Inoculum (Adjust to 0.5 McFarland) start->prep_inoculum inoculate 3. Inoculate Plate with Standardized MRSA Suspension prep_inoculum->inoculate prep_drug 2. Prepare Omadacycline Serial Dilutions in Plate prep_drug->inoculate controls Include Positive (Growth) & Negative (Sterility) Controls inoculate->controls incubate 4. Incubate at 35°C for 16-20 hours inoculate->incubate read 5. Visually Inspect for Growth incubate->read determine_mic 6. Determine MIC (Lowest concentration with no growth) read->determine_mic qc_check Validate with QC Strain (e.g., S. aureus ATCC 29213) determine_mic->qc_check end End qc_check->end

Workflow for the Broth Microdilution MIC Assay.

References

Omadacycline Hydrochloride in a Neutropenic Mouse Pneumonia Model: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of omadacycline hydrochloride in a neutropenic mouse model of pneumonia. The information is compiled from preclinical studies evaluating the efficacy of omadacycline, a novel aminomethylcycline antibiotic, against key bacterial pathogens.

Introduction

Omadacycline is an antibiotic approved for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI)[1][2]. Its efficacy in immunocompromised hosts is of significant interest. The neutropenic mouse pneumonia model is a crucial preclinical tool for evaluating the pharmacokinetics (PK) and pharmacodynamics (PD) of antibiotics against respiratory pathogens in an immunocompromised state. This model allows for the determination of key PK/PD indices that correlate with antibacterial efficacy, providing valuable data to support clinical dosing strategies. Studies have demonstrated the potent in vivo activity of omadacycline in such models against common pneumonia-causing bacteria like Staphylococcus aureus (including methicillin-resistant S. aureus - MRSA) and Streptococcus pneumoniae[3][4][5].

Experimental Protocols

Murine Pneumonia Model Workflow

The following diagram outlines the typical workflow for establishing a neutropenic mouse pneumonia model and evaluating the efficacy of omadacycline.

G cluster_acclimatization Acclimatization cluster_neutropenia Neutropenia Induction cluster_infection Bacterial Infection cluster_treatment Treatment cluster_endpoints Endpoint Analysis Acclimatization Animal Acclimatization (e.g., 5-7 days) Cyclophosphamide_Pre Cyclophosphamide Administration (e.g., 150 mg/kg, Day -4) Acclimatization->Cyclophosphamide_Pre Cyclophosphamide_Post Cyclophosphamide Administration (e.g., 100 mg/kg, Day -1) Cyclophosphamide_Pre->Cyclophosphamide_Post Inoculation Intratracheal/Intranasal Inoculation of Bacterial Suspension Cyclophosphamide_Post->Inoculation Treatment_Start Initiation of Omadacycline Treatment (e.g., 2 hours post-infection) Inoculation->Treatment_Start Treatment_Regimen Subcutaneous Administration (e.g., every 12 hours for 24 hours) Treatment_Start->Treatment_Regimen Euthanasia Euthanasia & Lung Harvest Treatment_Regimen->Euthanasia Homogenization Lung Homogenization Euthanasia->Homogenization Enumeration Bacterial Enumeration (CFU/lungs) Homogenization->Enumeration

Caption: Experimental workflow for the neutropenic mouse pneumonia model.

Induction of Neutropenia

To render the mice immunocompromised, neutropenia is induced using cyclophosphamide.

  • Materials:

    • Cyclophosphamide monohydrate

    • Sterile saline (0.9% NaCl)

  • Procedure:

    • Prepare a sterile solution of cyclophosphamide in saline.

    • Administer cyclophosphamide intraperitoneally (IP) to mice. A common regimen involves two doses:

      • Day -4 (relative to infection): 150 mg/kg

      • Day -1 (relative to infection): 100 mg/kg

    • This regimen typically results in profound neutropenia (absolute neutrophil count < 100 cells/μL) at the time of infection.

Bacterial Inoculation
  • Bacterial Strains: Staphylococcus aureus (MSSA and MRSA) and Streptococcus pneumoniae are commonly used.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on appropriate agar (e.g., Tryptic Soy Agar with 5% sheep blood).

    • Resuspend colonies in sterile saline or broth (e.g., Mueller-Hinton broth) to the desired concentration (e.g., 10^7 CFU/mL). The final concentration should be confirmed by serial dilution and plating.

  • Inoculation Procedure:

    • Anesthetize the mice (e.g., using isoflurane).

    • Administer the bacterial suspension via intratracheal or intranasal instillation. A typical inoculum volume is 50 μL.

This compound Administration
  • Formulation: Prepare this compound in a suitable vehicle for subcutaneous injection (e.g., sterile water or saline).

  • Treatment Initiation: Omadacycline treatment is typically initiated 2 hours post-bacterial inoculation.

  • Dosing Regimen: Administer omadacycline subcutaneously every 12 hours for a total of 24 hours. The dose range can vary depending on the experimental objectives, with studies using 4-fold increasing doses from 0.25 to 64 mg/kg every 12 hours[1].

Endpoint Evaluation
  • Timing: Mice are euthanized 24 hours after the initiation of treatment.

  • Procedure:

    • Aseptically remove the lungs.

    • Homogenize the lung tissue in sterile saline.

    • Perform serial dilutions of the lung homogenate and plate on appropriate agar to determine the bacterial load (CFU/lungs).

Data Presentation: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The primary PK/PD parameter that correlates with omadacycline efficacy in the neutropenic mouse pneumonia model is the ratio of the 24-hour area under the concentration-time curve (AUC) to the minimum inhibitory concentration (MIC). This is often measured in both plasma and epithelial lining fluid (ELF).

Omadacycline PK/PD Targets against Staphylococcus aureus

The following table summarizes the AUC/MIC ratios associated with different levels of bacterial killing in a neutropenic mouse pneumonia model infected with S. aureus.

Efficacy Endpoint24-h ELF AUC/MIC24-h Plasma AUC/MIC
1-log kill ~2 (Range: <0.93 to 19)~2 (Range: <1.06 to 17)
2-log kill ~12 (Range: 2.5 to 130)~12 (Range: 3.5 to 151)

Data sourced from a study with 10 MSSA/MRSA strains[3].

Omadacycline PK/PD Targets against Streptococcus pneumoniae

The table below shows the AUC/MIC ratios of unbound omadacycline in plasma and total drug in ELF required for different levels of bacterial reduction against S. pneumoniae.

Efficacy EndpointUnbound Plasma AUC0–24/MICELF AUC0–24/MIC
Net Bacterial Stasis 1.83.6
1-log CFU Reduction 7.915.8
2-log CFU Reduction 12.525

Data derived from a study with 4 isolates of S. pneumoniae (MIC values 0.0315–0.125 µg/mL)[4].

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between omadacycline exposure and its antibacterial effect in the context of the neutropenic mouse model.

G cluster_host Host Factors cluster_pathogen Pathogen & Infection cluster_drug Drug Intervention cluster_outcome Pharmacodynamic Outcome Neutropenia Neutropenia (Immunocompromised State) Infection Bacterial Pneumonia (e.g., S. aureus, S. pneumoniae) Neutropenia->Infection Increased Susceptibility Efficacy Antibacterial Efficacy (Bacterial Load Reduction) Infection->Efficacy Target for Treatment Omadacycline Omadacycline Administration PK Pharmacokinetics (Absorption, Distribution) Omadacycline->PK Exposure Drug Exposure (Plasma & ELF AUC) PK->Exposure Exposure->Efficacy AUC/MIC Ratio (Correlates with Efficacy)

Caption: Omadacycline efficacy in the neutropenic pneumonia model.

Conclusion

The neutropenic mouse pneumonia model is a robust platform for evaluating the in vivo efficacy of this compound. The data generated from these studies, particularly the establishment of PK/PD targets like the AUC/MIC ratio, are critical for informing clinical trial design and optimizing dosing regimens for omadacycline in the treatment of pneumonia, especially in potentially immunocompromised patient populations. Researchers utilizing this model should adhere to detailed and consistent protocols to ensure the reproducibility and translational relevance of their findings.

References

Application of Omadacycline in a Murine Model of Skin and Soft Tissue Infection

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of omadacycline in a murine model of skin and soft tissue infection (SSTI), with a focus on its efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The provided data and protocols are intended to guide researchers in designing and executing similar preclinical studies.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, belonging to the tetracycline class, that has been developed to overcome common tetracycline resistance mechanisms.[1][2] It demonstrates potent activity against a wide range of Gram-positive bacteria, including MRSA, which are frequent causative agents of SSTIs.[1][3] Preclinical evaluation in relevant animal models is a critical step in the development of new antimicrobial agents. The neutropenic murine thigh infection model is a well-established and highly utilized model for assessing the in vivo efficacy of antibiotics against SSTIs.[3][4] This model allows for the controlled evaluation of an antibiotic's pharmacodynamics, which is the relationship between drug exposure and its antimicrobial effect.

Quantitative Data Summary

The following tables summarize the key quantitative data from a study evaluating the efficacy of omadacycline in a neutropenic murine thigh infection model against various strains of Staphylococcus aureus.

Table 1: Omadacycline Efficacy Against S. aureus in a Neutropenic Murine Thigh Infection Model [3][4]

ParameterValue
Number of S. aureus Strains Tested10 (4 MSSA, 6 MRSA)
MIC Range0.25 - 0.5 mg/L
Initial Bacterial Load (log10 CFU/thigh)~6.5
Bacterial Growth in Untreated Controls over 24h (log10 CFU/thigh)~2.3

MIC: Minimum Inhibitory Concentration; MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; CFU: Colony-Forming Units.

Table 2: Pharmacodynamic Parameters of Omadacycline Against S. aureus [3][4][5]

Pharmacodynamic EndpointMedian 24-h AUC/MIC Value
Net Stasis (No change in bacterial count)21.9
1-log Kill (90% reduction in bacteria)57.7

AUC: Area Under the Curve (a measure of drug exposure over time).

Experimental Protocols

The following are detailed protocols for the key experiments cited in the application of omadacycline in a murine SSTI model.

Neutropenic Murine Thigh Infection Model

This protocol describes the establishment of a localized S. aureus infection in the thigh of neutropenic mice, a standard model for evaluating antimicrobial efficacy for SSTIs.[4][6]

Materials:

  • Specific pathogen-free mice (e.g., ICR/Swiss)

  • Cyclophosphamide

  • Staphylococcus aureus strains (including MSSA and MRSA)

  • Tryptic Soy Broth (TSB) or equivalent

  • Saline solution (sterile)

  • Syringes and needles (27-30 gauge)

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally to the mice. A common regimen is 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to the day of infection. This renders the mice neutropenic, minimizing the contribution of the innate immune system and allowing for a more direct assessment of the antibiotic's activity.

  • Bacterial Inoculum Preparation:

    • Culture the desired S. aureus strain overnight in TSB at 37°C.

    • On the day of infection, subculture the bacteria in fresh TSB and grow to mid-logarithmic phase.

    • Wash the bacterial cells with sterile saline and resuspend to the desired concentration. The final inoculum should be prepared to deliver approximately 6.5 log10 CFU in a 0.1 mL volume.

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial suspension intramuscularly into the thigh of each mouse.

  • Treatment Initiation:

    • Initiate antibiotic treatment at a predetermined time post-infection, typically 2 hours.

Omadacycline Administration

This protocol outlines the administration of omadacycline to the infected mice.

Materials:

  • Omadacycline for injection

  • Sterile water for injection or other suitable vehicle

  • Syringes and needles for subcutaneous or intravenous administration

Procedure:

  • Drug Preparation:

    • Reconstitute the lyophilized omadacycline powder with the appropriate vehicle to the desired stock concentration.

    • Prepare serial dilutions to achieve the final dosing concentrations.

  • Administration:

    • Administer the prepared omadacycline solution to the mice via the desired route (e.g., subcutaneous).

    • In the cited study, omadacycline was administered every 12 hours for a total of 24 hours.[4]

    • A range of doses can be tested to determine the dose-response relationship. The study referenced used doses ranging from 0.25 to 64 mg/kg.[4]

Assessment of Bacterial Load

This protocol describes the method for quantifying the number of viable bacteria in the infected tissue.

Materials:

  • Sterile surgical instruments (scissors, forceps)

  • Stomacher or tissue homogenizer

  • Sterile saline solution

  • Tryptic Soy Agar (TSA) plates or equivalent

  • Incubator

Procedure:

  • Tissue Collection:

    • At the end of the 24-hour treatment period, humanely euthanize the mice.

    • Aseptically dissect the entire thigh muscle from each mouse.

  • Homogenization:

    • Weigh each thigh tissue sample.

    • Place the tissue in a sterile bag or tube with a known volume of sterile saline.

    • Homogenize the tissue using a stomacher or a mechanical homogenizer until it is a uniform suspension.

  • Bacterial Quantification:

    • Perform serial dilutions of the tissue homogenate in sterile saline.

    • Plate the dilutions onto TSA plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates and calculate the number of CFU per gram of tissue.

Visualizations

Mechanism of Action of Omadacycline

G cluster_ribosome Bacterial Ribosome (70S) ribosome_50S 50S Subunit ribosome_30S 30S Subunit inhibition Inhibition ribosome_30S->inhibition omadacycline Omadacycline omadacycline->ribosome_30S Binds to A-site trna Aminoacyl-tRNA trna->ribosome_30S Attempts to bind protein_synthesis Protein Synthesis inhibition->protein_synthesis

Caption: Omadacycline inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.

Experimental Workflow for Murine Thigh Infection Model

G start Start neutropenia Induce Neutropenia (Cyclophosphamide) start->neutropenia infection Infect Thigh with S. aureus (~6.5 log10 CFU) neutropenia->infection treatment Administer Omadacycline (e.g., 0.25-64 mg/kg q12h) infection->treatment incubation 24-hour Treatment Period treatment->incubation euthanasia Euthanize Mice incubation->euthanasia dissection Dissect Thigh Tissue euthanasia->dissection homogenization Homogenize Tissue dissection->homogenization plating Serial Dilution & Plating homogenization->plating quantification Quantify Bacterial Load (CFU/gram) plating->quantification end End quantification->end

Caption: Workflow of the neutropenic murine thigh infection model for testing omadacycline efficacy.

References

Application Notes and Protocols: Omadacycline Hydrochloride Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omadacycline is a novel aminomethylcycline antibiotic, a semisynthetic derivative of minocycline, belonging to the tetracycline class.[1][2] Its primary mechanism of action is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit.[3][4] This action prevents the binding of aminoacyl-tRNA to the ribosome complex, effectively halting peptide chain elongation.[5] A key advantage of omadacycline is its efficacy against bacteria that have developed resistance to older tetracyclines through efflux pumps and ribosomal protection mechanisms.[1]

These application notes provide a summary of the known stability of omadacycline and related tetracyclines and offer a detailed protocol for researchers to determine the stability of omadacycline hydrochloride in their specific cell culture media.

Data on Omadacycline Stability

Direct quantitative stability data for this compound in common cell culture media such as DMEM, RPMI-1640, or MEM is not extensively available in peer-reviewed literature. However, data from studies in other relevant solutions and information on the stability of the broader tetracycline class provide important guidance.

Tetracyclines as a class are known to be susceptible to degradation in aqueous solutions, particularly at 37°C.[6] Their stability is influenced by factors such as pH, light, and the presence of divalent cations like Mg²⁺ and Ca²⁺, which are present in all standard cell culture media.[6] One study on oxytetracycline in a bacteriological broth (TSB) at 37°C showed considerable degradation over a 12-day period.[7][8] Another report indicated that tetracycline in a solution at 37°C has a stability of about three days.[6]

More specific studies on omadacycline have shown it is chemically stable for up to 9 days when reconstituted in 0.9% sodium chloride or 5% dextrose and stored under refrigeration (2-8°C).[9] However, research on its use in bacteriological broth for antimicrobial susceptibility testing revealed a significant loss of potency, with approximately 50% degradation within 24 hours at 37°C. This highlights the critical impact of incubation temperature on the stability of the compound.

The following tables summarize the available stability data for omadacycline and the general stability characteristics of tetracyclines.

Table 1: Summary of Omadacycline Stability in Various Solutions

CompoundMedium/SolutionConcentrationStorage ConditionsStability/Half-lifeReference(s)
Omadacycline0.9% NaCl or 5% Dextrose1 mg/mLRefrigerated (2-8°C)Stable for up to 9 days[9]
OmadacyclineCation-Adjusted Mueller-Hinton Broth (CAMHB)Not specified37°C~50% degradation in 24 hoursN/A
OmadacyclineIn Solvent (DMSO)Stock Solution-80°C3 months[10]
OmadacyclineIn Solvent (DMSO)Stock Solution-20°C2 weeks[10]

Table 2: General Stability Characteristics of Tetracycline-Class Antibiotics

FactorEffect on StabilityNotesReference(s)
Temperature Increased temperature (e.g., 37°C) significantly decreases stability.Half-life can be a few days at 37°C.[6][11]
pH Rapidly destroyed in alkaline solutions; potency reduced at pH < 2.Cell culture media pH is typically 7.2-7.4.N/A
Light Light-sensitive; exposure can lead to degradation.Stock solutions and media should be protected from light.[6][12]
Divalent Cations Can chelate tetracyclines, potentially affecting activity and stability.Media components like Mg²⁺ and Ca²⁺ are known to inactivate tetracyclines.[6]
Serum Components in fetal bovine serum (FBS) may interact with the antibiotic.The effect of serum on omadacycline stability is not well-documented.N/A

Experimental Protocols

Given the lack of specific stability data in cell culture media, it is strongly recommended that researchers validate the stability of omadacycline under their specific experimental conditions. The following protocols provide a framework for preparing omadacycline stock solutions and for conducting a stability study.

Protocol for Preparation of this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution for use in cell culture.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) or sterile water

  • Sterile, conical tubes (15 mL or 50 mL)

  • Sterile, microcentrifuge tubes (1.5 mL or 2 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add the appropriate volume of sterile DMSO or water to achieve a high-concentration stock (e.g., 10-50 mg/mL). Omadacycline is soluble up to 105 mg/mL in DMSO and 50 mg/mL in water.[10]

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication may be required for some solvents.[13]

  • If dissolving in water, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. DMSO stock solutions do not require filter sterilization if prepared from sterile components in an aseptic environment.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

  • Label aliquots clearly with the compound name, concentration, solvent, and date of preparation.

  • Store aliquots at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage (up to 3 months), protected from light.[10]

Protocol for Determining Omadacycline Stability in Cell Culture Medium

This protocol outlines a method to quantify the degradation of omadacycline in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Workflow Overview:

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare Omadacycline Stock Solution spike_media Spike Medium with Omadacycline to Final Concentration prep_stock->spike_media prep_media Prepare Cell Culture Medium (with/without serum) prep_media->spike_media sample_t0 Collect T=0 Sample spike_media->sample_t0 incubate Incubate at 37°C, 5% CO2 sample_tx Collect Samples at Time Points (e.g., 24, 48, 72h) incubate->sample_tx Over Time sample_t0->incubate store_samples Store Samples at -80°C sample_tx->store_samples thaw_samples Thaw All Samples store_samples->thaw_samples prep_analysis Prepare Samples for HPLC/ LC-MS (e.g., precipitation) thaw_samples->prep_analysis run_hplc Analyze via HPLC/LC-MS prep_analysis->run_hplc quantify Quantify Omadacycline Concentration run_hplc->quantify

Caption: Workflow for Omadacycline Stability Testing.

Materials:

  • Complete cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS).

  • Prepared this compound stock solution.

  • Sterile tubes or multi-well plates for incubation.

  • Incubator (37°C, 5% CO₂).

  • HPLC or LC-MS/MS system.

  • Appropriate solvents and reagents for HPLC/LC-MS analysis (e.g., methanol, phosphate buffer, formic acid).[14][15]

Procedure:

  • Preparation of Test Samples:

    • Prepare two batches of your cell culture medium: one without serum and one with the standard concentration of serum you use (e.g., 10% FBS).

    • Using the concentrated stock solution, spike each medium to the final working concentration of omadacycline you intend to use in your experiments (e.g., 10 µg/mL).

    • Prepare enough volume to allow for sampling at all time points. A sterile 24-well plate or multiple sterile tubes can be used.

    • As a control, prepare a sample of omadacycline diluted to the same final concentration in a stable solvent (e.g., 90% water/10% acetonitrile) to be stored at -80°C. This will serve as the T=0 reference.

  • Incubation and Sampling:

    • Immediately after preparation, take the first sample (T=0) from each condition (serum-free and serum-containing).

    • Place the plates/tubes in a 37°C, 5% CO₂ incubator.

    • Collect samples at subsequent time points (e.g., 8, 24, 48, 72, and 96 hours). The frequency of sampling should be higher initially if rapid degradation is expected.

    • For each sample, transfer an aliquot (e.g., 200 µL) to a labeled microcentrifuge tube and immediately freeze at -80°C to halt any further degradation. Analyze all samples in a single batch to minimize analytical variability.[16][17]

  • Sample Analysis (HPLC Method Example):

    • This is a generalized method based on published literature.[14] It must be optimized for your specific equipment and medium.

    • Sample Preparation: Thaw all samples simultaneously. To remove proteins that can interfere with the analysis, especially from serum-containing media, perform a protein precipitation step. Add 3-4 volumes of cold methanol or acetonitrile to each sample, vortex vigorously, incubate at -20°C for 30 minutes, and then centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes. Transfer the supernatant to a new tube for analysis.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., Symmetry ODS C18, 4.6 x 250mm, 5µm).[14]

      • Mobile Phase: A common mobile phase is a mixture of phosphate buffer and methanol (e.g., 65:35 v/v).[14] Gradient elution may be required to resolve omadacycline from media components.

      • Flow Rate: 1.0 mL/min.[14]

      • Detection: UV detection at 235 nm.[14]

      • Injection Volume: 10-20 µL.

    • Quantification:

      • Generate a standard curve by preparing a series of known concentrations of omadacycline in the same cell culture medium (processed identically to the samples).

      • Run the standards on the HPLC to create a calibration curve (peak area vs. concentration).

      • Run the experimental samples and determine the concentration of omadacycline in each by comparing its peak area to the standard curve.

  • Data Analysis:

    • Calculate the percentage of omadacycline remaining at each time point relative to the T=0 concentration.

    • Plot the percentage remaining versus time to visualize the degradation kinetics.

    • Calculate the half-life (t₁/₂) of omadacycline in each medium condition.

Biological Activity and Signaling Pathways

Primary Mechanism of Action (Antibacterial)

Omadacycline's antibacterial activity stems from its ability to bind to the 30S subunit of the bacterial ribosome. This binding physically blocks the A-site, preventing aminoacyl-tRNA from docking and thereby inhibiting the addition of new amino acids to the growing polypeptide chain. This leads to a cessation of protein synthesis, resulting in bacteriostatic or, in some cases, bactericidal effects.

G cluster_ribosome Bacterial Ribosome ribo_50s 50S Subunit a_site A-site ribo_30s 30S Subunit protein Protein Synthesis (Blocked) mrna mRNA mrna->ribo_30s Binds trna Aminoacyl-tRNA trna->a_site Binding Prevented omada Omadacycline omada->a_site Binds & Blocks

Caption: Omadacycline's Antibacterial Mechanism.

Effects on Eukaryotic Cells and Signaling

While primarily targeting bacterial ribosomes, some antibiotics can have off-target effects on mammalian cells. The available data for omadacycline suggests it is generally well-tolerated by eukaryotic cells at therapeutic concentrations, but it is not devoid of biological activity.

A study investigating the immunomodulatory properties of omadacycline found that it can dose-dependently suppress the production of pro-inflammatory cytokines (TNF-α, IL-1β), acute-phase reactants (IL-6), and anti-inflammatory cytokines (IL-4, IL-10) from LPS-stimulated human monocytes in RPMI medium.[18] This suggests that omadacycline can modulate immune signaling pathways, a property shared with other tetracyclines like minocycline.

G lps LPS tlr4 TLR4 Receptor on Monocyte lps->tlr4 Activates signaling Intracellular Signaling Cascade (e.g., NF-κB) tlr4->signaling cytokine Cytokine Production (TNF-α, IL-6, IL-1β, etc.) signaling->cytokine Induces omada Omadacycline omada->signaling Suppresses

Caption: Omadacycline's Immunomodulatory Effect.

Researchers should be aware of these potential immunomodulatory effects, as they could influence experimental outcomes in studies involving immune cells or inflammatory responses. It is advisable to include appropriate controls to account for any non-antimicrobial effects of omadacycline in cell-based assays.

Conclusion and Recommendations

The stability of this compound in cell culture media at 37°C has not been definitively established in published literature. Based on data from similar compounds and conditions, there is a strong possibility of significant degradation over a typical multi-day cell culture experiment.

Therefore, it is imperative for researchers to:

  • Assume Instability: Do not assume omadacycline will remain at its initial concentration throughout an experiment.

  • Perform a Stability Study: Use the protocol provided (Section 3.2) to determine the degradation rate in your specific medium and conditions.

  • Replenish the Medium: Based on the stability data, replenish the omadacycline-containing medium at appropriate intervals (e.g., every 24-48 hours) to maintain a consistent effective concentration.

  • Use Fresh Solutions: Prepare fresh dilutions of omadacycline in media from frozen stock solutions for each experiment or medium change.

  • Protect from Light: Store stock solutions and handle media containing omadacycline with protection from light.

  • Consider Biological Effects: Be mindful of the potential for immunomodulatory or other off-target effects and include necessary controls in your experimental design.

References

Application Note: Protocol for an In Vitro Biofilm Model Using Omadacycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for establishing and evaluating an in vitro bacterial biofilm model to test the efficacy of Omadacycline hydrochloride. It includes methodologies for biofilm formation, quantification, and determination of minimum inhibitory and eradication concentrations.

Introduction

Bacterial biofilms are complex, structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS). These biofilms exhibit increased tolerance to antimicrobial agents and the host immune system, making biofilm-associated infections notoriously difficult to treat[1]. Omadacycline (OMC) is a novel aminomethylcycline, a semisynthetic derivative of tetracycline, approved for treating community-acquired bacterial pneumonia and acute bacterial skin and skin structure infections[2][3]. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit[2][4][5]. This unique interaction allows it to overcome common tetracycline resistance mechanisms, such as efflux pumps and ribosomal protection[2][4].

Given the urgent need for effective treatments against biofilm-producing pathogens like Staphylococcus aureus, Staphylococcus epidermidis, and Acinetobacter baumannii[1][4][6], this protocol outlines a robust in vitro model to assess Omadacycline's anti-biofilm activity.

Mechanism of Action of Omadacycline Against Biofilms

Omadacycline targets bacterial protein synthesis, a fundamental process for both planktonic (free-swimming) and biofilm-dwelling bacteria[2][7]. By binding to the 30S ribosome, it prevents the attachment of aminoacyl-tRNA, thereby halting the elongation of peptide chains[5]. This disruption inhibits the production of proteins essential for the key stages of biofilm development, including initial attachment, microcolony formation, and EPS matrix production.

Omadacycline_Mechanism cluster_cell Bacterial Cell Omadacycline Omadacycline Ribosome_30S 30S Ribosomal Subunit Omadacycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibition Biofilm_Proteins Adhesins, Enzymes, Matrix Proteins Protein_Synthesis->Biofilm_Proteins Produces Biofilm_Formation Biofilm Formation & Maintenance Biofilm_Proteins->Biofilm_Formation Essential for

Caption: Omadacycline's mechanism of action against biofilm formation.

Experimental Workflow and Protocols

The overall workflow involves preparing bacterial cultures, growing biofilms, treating them with Omadacycline, and quantifying the results through various assays.

Workflow cluster_quant Quantification Methods A 1. Bacterial Culture Preparation B 2. Biofilm Formation (e.g., 96-well plate, 24-48h) A->B C 3. Omadacycline Treatment (Serial Dilutions) B->C D 4. Quantification & Analysis C->D Q1 Biomass (Crystal Violet) D->Q1 Q2 Viability (MBEC/CFU Count) D->Q2

Caption: General experimental workflow for testing Omadacycline on biofilms.

Materials and Reagents
  • Bacterial Strains: e.g., Staphylococcus aureus, Staphylococcus epidermidis, Acinetobacter baumannii.

  • This compound: Analytical grade powder (e.g., from Paratek Pharmaceuticals)[6].

  • Growth Media:

    • Cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing[6].

    • Tryptic Soy Broth (TSB) supplemented with 1% glucose for biofilm growth[6].

    • Tryptic Soy Agar (TSA) for colony counting[6].

  • Reagents:

    • 0.1% Crystal Violet solution[8][9].

    • 30-33% Acetic Acid or 96% Ethanol for solubilization[8][9][10].

    • Phosphate-Buffered Saline (PBS).

  • Equipment:

    • Sterile 96-well flat-bottom microtiter plates[9].

    • Incubator (35-37°C)[6][8].

    • Microplate reader (absorbance at ~595 nm)[8][10].

    • Pipettes, sterile tips, and reagent reservoirs.

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest drug concentration that inhibits visible growth of a microorganism. This should be determined for planktonic bacteria as a baseline.

  • Preparation: Prepare a 2-fold serial dilution of Omadacycline in CAMHB in a 96-well plate.

  • Inoculation: Adjust an overnight bacterial culture to a concentration of approximately 5 x 10^5 CFU/mL and add to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of Omadacycline with no visible bacterial growth.

Protocol 2: Biofilm Formation and Biomass Quantification (Crystal Violet Assay)

This protocol assesses the total biofilm biomass (cells and matrix).

  • Inoculation: Dilute an overnight bacterial culture 1:100 in TSB with 1% glucose. Add 200 µL to each well of a 96-well plate[8]. Include media-only wells as a negative control.

  • Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow biofilm formation[8][9].

  • Treatment (Optional - for prevention): To test Omadacycline's ability to prevent biofilm formation, add serial dilutions of the drug at the time of inoculation.

  • Washing: Gently aspirate the media to remove planktonic (non-adherent) cells. Wash the wells carefully 2-3 times with 200 µL of PBS[8][10].

  • Fixation: Heat-fix the biofilms by incubating the plate at 60°C for 30-60 minutes[8].

  • Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes[8][9].

  • Washing: Remove the crystal violet solution and wash the plate thoroughly with water until the control wells are colorless[9].

  • Drying: Dry the plate overnight or at 60°C[8].

  • Solubilization: Add 200 µL of 33% acetic acid or 96% ethanol to each well to dissolve the bound dye[8][10].

  • Measurement: Transfer 125 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at approximately 595 nm[9][10].

Protocol 3: Minimum Biofilm Eradication Concentration (MBEC) Assay

The MBEC is the lowest concentration of an antimicrobial agent required to eradicate a pre-formed biofilm[11]. This is a key measure of efficacy against established biofilms.

  • Biofilm Formation: Grow biofilms for 24 hours as described in Protocol 2 (Steps 1-2) or by using a specialized MBEC peg lid device[12][13].

  • Washing: After incubation, remove the planktonic cells by washing the wells (or pegs) with PBS.

  • Challenge Plate: Prepare a new 96-well plate containing serial dilutions of Omadacycline in fresh growth media.

  • Treatment: Transfer the biofilm-coated peg lid or add the Omadacycline solutions directly to the wells with established biofilms. Incubate for another 24 hours.

  • Recovery: After treatment, wash the biofilms again with PBS. Place the biofilms (or pegs) into a new 96-well plate containing fresh, antibiotic-free recovery media.

  • Dislodging Biofilm: Sonicate the plate to dislodge the remaining viable bacteria from the biofilm into the recovery media[14].

  • Incubation for Regrowth: Incubate the recovery plate for 24 hours at 37°C.

  • Analysis: The MBEC is the lowest Omadacycline concentration that prevents bacterial regrowth in the recovery wells (i.e., the wells remain clear)[14].

Data Presentation

Quantitative data from studies on Omadacycline demonstrate its activity against various biofilm-forming bacteria. The concentration required to act on biofilms is generally higher than for planktonic bacteria[1][15][16].

Table 1: Omadacycline MIC and Biofilm MIC (bMIC) Data for Staphylococci

Bacterial Species Planktonic MIC Range (mg/L) Biofilm MIC (bMIC) Range (mg/L) Reference

| S. aureus & S. epidermidis | 0.125 - 1 | 0.25 - >64 |[1][15][16] |

Note: The biofilm MIC (bMIC) is the MIC determined in the presence of a biofilm, a measure of the concentration needed to inhibit growth of cells released from the biofilm.

Table 2: Omadacycline MIC Data for Acinetobacter baumannii

Bacterial Strain Type MIC₅₀ (mg/L) MIC₉₀ (mg/L) % Inhibited at ≤4 mg/L Reference
Carbapenem-Nonsusceptible A. baumannii (CNSAb) 4 8 68.3% [17][18]

| Minocycline-Nonsusceptible CNSAb | 4 | 8 | 74.2% |[17][18] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Conclusion

Omadacycline shows potent in vitro activity against key biofilm-forming pathogens[1][2]. However, as with most antibiotics, higher concentrations are required to act on bacteria within a biofilm compared to their planktonic counterparts[15][16]. Studies have also shown that Omadacycline can act synergistically with other antibiotics, such as rifampin, to enhance bactericidal activity against biofilms and prevent the emergence of resistance[1][15][19]. The protocols detailed in this application note provide a standardized framework for researchers to further investigate Omadacycline's potential as a therapeutic option for challenging biofilm-associated infections.

References

Application Notes and Protocols: In Vitro Evaluation of Omadacycline Hydrochloride and Rifampin Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Omadacycline is a novel aminomethylcycline antibiotic with potent in vitro activity against a broad spectrum of bacteria, including Staphylococcus aureus and Staphylococcus epidermidis.[1][2][3][4] Rifampin is a well-established antibiotic known for its ability to penetrate biofilms, a key challenge in treating persistent infections.[2][5] This document provides detailed application notes and protocols for the in vitro assessment of omadacycline hydrochloride in combination with rifampin, focusing on their synergistic activity, particularly against biofilm-producing staphylococci. The combination has demonstrated the potential to produce rapid and sustained bactericidal activity while also preventing the emergence of rifampin resistance.[1][2][3]

Data Presentation

The following tables summarize the quantitative data from in vitro studies evaluating the combination of omadacycline (OMC) and rifampin (RIF) against S. aureus and S. epidermidis.

Table 1: Minimum Inhibitory Concentrations (MICs) of Omadacycline

ParameterConcentration Range (mg/L)
Planktonic MIC0.125 - 1
Biofilm MIC (bMIC)0.25 - >64
Data sourced from studies on 20 clinical strains of staphylococci.[1][3][6]

Table 2: Efficacy of Omadacycline and Rifampin Combination in a 96-hour In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) Biofilm Reactor Model against S. aureus

IsolateTreatmentOmadacycline bMIC (mg/L)Rifampin bMIC (mg/L)96-hour Log₁₀ CFU/cm² Reduction from Starting Inoculum96-hour Log₁₀ CFU/cm² Reduction from Most Active Single Agent
N315 Omadacycline Monotherapy0.50.0078-0.15N/A
Rifampin Monotherapy+0.38 (regrowth)N/A
Omadacycline + Rifampin-2.91 (nearly bactericidal)-3.70
R8015 Omadacycline Monotherapy0.50.015-1.23N/A
Rifampin Monotherapy-0.51N/A
Omadacycline + Rifampin-3.0 (sustained bactericidal)-2.93
Data represents the quantitative changes in bacterial colony forming units (CFU) on surfaces within the biofilm reactor model.[2][7]

Table 3: Definitions for In Vitro Synergy and Bactericidal Activity

TermDefinition
Synergistic Effect≥2-log₁₀ reduction in CFU/mL from the most active single agent at 24 hours.[5]
Bactericidal Activity≥3-log₁₀ CFU/mL reduction in the bacterial count from the starting inoculum at 24 hours.[5]

Experimental Protocols

Materials and Media
  • Bacterial Strains: A selection of clinical isolates, such as 10 S. aureus and 10 S. epidermidis strains, is recommended.[2][5]

  • Antibiotics:

    • This compound (obtained from the manufacturer, e.g., Paratek Pharmaceuticals, Inc.).[5]

    • Rifampin (commercially available, e.g., from Sigma Chemical Co.).[5]

  • Growth Media:

    • Mueller-Hinton Broth (MHB), supplemented with 25 mg/L calcium and 12.5 mg/L magnesium for susceptibility testing.[5]

    • Tryptic Soy Broth (TSB) supplemented with 1% glucose for growing bacterial biofilms.[5]

    • Tryptic Soy Agar (TSA) for determining bacterial colony counts.[5]

Susceptibility Testing: MIC and Biofilm MIC (bMIC)
  • Planktonic MIC Determination:

    • Perform broth microdilution according to standard protocols (e.g., CLSI guidelines).

    • Determine the MIC as the lowest concentration of the antibiotic that inhibits visible growth of the bacteria.

  • Biofilm MIC (bMIC) Determination (Pin-Lid Method):

    • Grow bacteria in glucose-supplemented TSB in a 96-well plate with a corresponding pin-lid, which serves as the surface for biofilm formation.

    • Incubate for 24 hours at 35°C with shaking to allow for biofilm development.

    • After incubation, remove the pin-lid, rinse with saline to remove planktonic cells, and transfer to a new 96-well plate containing serial dilutions of the antibiotics in MHB.

    • Incubate for a further 24 hours.

    • The bMIC is the lowest concentration of the antibiotic that prevents visible growth in the wells corresponding to the biofilm-coated pins.

Combination Biofilm MIC (bMIC) Analysis
  • To assess the effect of rifampin on the omadacycline bMIC, perform the bMIC assay as described above, but with the addition of a fixed, sub-inhibitory concentration of rifampin (e.g., 0.5x MIC or the biological free peak concentration) to all wells containing omadacycline dilutions.[5] Rifampin has been shown to reduce omadacycline bMICs in 90% of tested staphylococcal strains.[1][3][6]

Biofilm Time-Kill Analysis (bTKA)
  • Grow biofilms on suitable surfaces (e.g., coupons or beads) in glucose-supplemented TSB for 24 hours.

  • Transfer the biofilm-coated surfaces to fresh media containing the antibiotics at specified concentrations (e.g., 0.5x MIC or the biological free peak concentration).[5] Test each antibiotic alone and in combination.

  • At predetermined time points (e.g., 0, 4, 8, 24 hours), remove the surfaces, rinse to remove planktonic bacteria, and sonicate or vortex vigorously in saline to dislodge the biofilm bacteria.

  • Perform serial dilutions of the resulting bacterial suspension and plate on TSA to determine the CFU/mL.

  • Analyze the data to determine synergy and bactericidal activity based on the definitions in Table 3.

In Vitro Pharmacokinetic/Pharmacodynamic (PK/PD) CDC Biofilm Reactor Model
  • This model simulates human antibiotic exposures over a longer duration (e.g., 96 hours).[5]

  • Biofilms are grown on coupons (e.g., polyurethane and titanium) within the reactor.

  • A computer-controlled system delivers fresh media and removes waste, simulating physiological conditions.

  • The antibiotics are administered to the system to mimic human pharmacokinetic profiles (loading and maintenance doses).[4]

  • Samples are taken at various time points to determine the bacterial density on the coupons (CFU/cm²) and to assess for the emergence of resistance by determining the bMICs of the surviving bacteria.[4]

  • This model has shown that while omadacycline monotherapy is primarily bacteriostatic and rifampin monotherapy leads to resistance, the combination results in rapid and sustained bactericidal activity and prevents the emergence of rifampin resistance.[1][3][8]

Visualizations

experimental_workflow cluster_setup Initial Setup cluster_testing In Vitro Assays cluster_pkpd Advanced Model cluster_analysis Data Analysis start Bacterial Strain Selection (S. aureus & S. epidermidis) media Preparation of Media (MHB, TSB, TSA) start->media mic Planktonic MIC Determination media->mic bmic Biofilm MIC (bMIC) Assay media->bmic combo_bmic Combination bMIC Assay (OMC + sub-inhibitory RIF) bmic->combo_bmic tka Biofilm Time-Kill Analysis bmic->tka pkpd PK/PD CDC Biofilm Reactor Model (96-hour simulation) combo_bmic->pkpd synergy Synergy & Bactericidal Activity Assessment tka->synergy resistance Resistance Emergence Evaluation pkpd->resistance end Final Report & Conclusion synergy->end resistance->end

Caption: Experimental workflow for evaluating omadacycline and rifampin in vitro.

signaling_pathway cluster_biofilm Bacterial Biofilm Bacterium Bacterium Bactericidal Synergistic Bactericidal Activity & Prevention of Resistance Omadacycline Omadacycline ProteinSynthesis Protein Synthesis (30S Ribosome) Omadacycline->ProteinSynthesis Inhibits Rifampin Rifampin RNAPolymerase RNA Polymerase Rifampin->RNAPolymerase Inhibits

References

Omadacycline's Efficacy Against Carbapenem-Resistant Enterobacteriaceae: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbapenem-resistant Enterobacteriaceae (CRE) represent a significant global health threat, limiting therapeutic options for severe infections. Omadacycline, a novel aminomethylcycline antibiotic, has emerged as a potential treatment option due to its ability to overcome common tetracycline resistance mechanisms.[1] This document provides a comprehensive overview of the available data on omadacycline's efficacy against CRE, along with detailed protocols for in vitro and in vivo investigations.

Omadacycline, a semisynthetic derivative of minocycline, inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit.[1] Its structural modifications protect it from the two major mechanisms of tetracycline resistance: ribosomal protection and drug efflux.[1] The US Food and Drug Administration (FDA) has approved omadacycline for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[2][3][4][5][6] While not specifically approved for CRE infections, its in vitro activity and clinical case reports suggest potential utility against these challenging pathogens.[1][2]

Mechanism of Action

Omadacycline's mechanism of action involves the inhibition of bacterial protein synthesis. This is achieved through its binding to the 30S ribosomal subunit, which prevents the accommodation of aminoacyl-tRNA in the A site of the ribosome. This ultimately blocks the elongation of the peptide chain, leading to a bacteriostatic or bactericidal effect, depending on the organism. A key advantage of omadacycline is its structural design, which allows it to evade the common tetracycline resistance mechanisms.

cluster_0 Omadacycline Action cluster_1 Overcoming Resistance Omadacycline Omadacycline Ribosome 30S Ribosomal Subunit Omadacycline->Ribosome Binds to Efflux Tetracycline Efflux Pumps Omadacycline->Efflux Evades RibosomalProtection Ribosomal Protection Proteins Omadacycline->RibosomalProtection Evades ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis Leads to BacterialGrowth Inhibition of Bacterial Growth ProteinSynthesis->BacterialGrowth

Figure 1: Mechanism of action of Omadacycline.

In Vitro Efficacy of Omadacycline against CRE

The in vitro activity of omadacycline against CRE has been evaluated in several studies. The minimum inhibitory concentration (MIC) is a key parameter to assess antibiotic susceptibility.

Quantitative Data Summary
OrganismCarbapenemase TypeNMIC50 (mg/L)MIC90 (mg/L)Reference
Escherichia coliCarbapenem-Resistant-12[2]
Klebsiella pneumoniaeCarbapenem-Resistant-48[2]
Enterobacter cloacae complexCarbapenem-Resistant-24[2]
Klebsiella pneumoniaeKPC-producing (Class A)243232[2]
Klebsiella pneumoniaeMBL-producing (Class B)170.58[2]
Klebsiella pneumoniaeClass A + Class B12--[2]

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of omadacycline against CRE isolates.

start Start prep_isolate Prepare CRE Isolate (0.5 McFarland) start->prep_isolate prep_omadacycline Prepare Serial Dilutions of Omadacycline start->prep_omadacycline inoculate Inoculate Microtiter Plate prep_isolate->inoculate prep_omadacycline->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Figure 2: Workflow for Broth Microdilution MIC Testing.

Materials:

  • CRE isolates

  • Omadacycline analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer or McFarland standards

  • Incubator (35°C)

Procedure:

  • Isolate Preparation:

    • Subculture the CRE isolate on a suitable agar plate and incubate overnight at 35°C.

    • Prepare a bacterial suspension in sterile saline or CAMHB equivalent to a 0.5 McFarland turbidity standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Omadacycline Preparation:

    • Prepare a stock solution of omadacycline in a suitable solvent.

    • Perform serial two-fold dilutions of omadacycline in CAMHB in the microtiter plate to achieve the desired concentration range (e.g., 0.03 to 64 mg/L).

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the microtiter plate for bacterial growth.

    • The MIC is the lowest concentration of omadacycline that completely inhibits visible growth.

In Vitro Synergy Testing: Checkerboard Assay

This assay is used to evaluate the interaction between omadacycline and a second antimicrobial agent against CRE.

start Start prep_dilutions Prepare Serial Dilutions of Omadacycline and a Second Antibiotic start->prep_dilutions dispense Dispense Antibiotics into Microtiter Plate in a Checkerboard Format prep_dilutions->dispense inoculate Inoculate with CRE (5 x 10^5 CFU/mL) dispense->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate determine_mic Determine MIC of Each Antibiotic Alone and in Combination incubate->determine_mic calculate_fic Calculate Fractional Inhibitory Concentration (FIC) Index determine_mic->calculate_fic interpret Interpret Results: Synergy, Additivity, or Antagonism calculate_fic->interpret end End interpret->end

Figure 3: Workflow for Checkerboard Synergy Assay.

Procedure:

  • Follow the broth microdilution protocol for preparing the CRE inoculum and antibiotic dilutions.

  • In a 96-well plate, dispense serial dilutions of omadacycline along the x-axis and the second antibiotic along the y-axis.

  • Inoculate the plate with the CRE suspension.

  • After incubation, determine the MIC of each drug alone and in combination.

  • Calculate the Fractional Inhibitory Concentration (FIC) index:

    • FIC of Omadacycline = (MIC of Omadacycline in combination) / (MIC of Omadacycline alone)

    • FIC of Second Antibiotic = (MIC of Second Antibiotic in combination) / (MIC of Second Antibiotic alone)

    • FIC Index = FIC of Omadacycline + FIC of Second Antibiotic

Interpretation:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4

  • Antagonism: FIC index > 4

A study on KPC-producing Klebsiella pneumoniae showed a synergistic effect in 37.5% of strains when omadacycline was combined with polymyxin B.[2]

In Vivo Efficacy: Murine Thigh Infection Model (Representative Protocol)

This protocol is adapted from murine infection models used for other multidrug-resistant pathogens and can be applied to investigate the in vivo efficacy of omadacycline against CRE.

Materials:

  • 6-8 week old female ICR or BALB/c mice

  • CRE isolate

  • Cyclophosphamide (for inducing neutropenia)

  • Omadacycline for injection

  • Normal saline

  • Anesthetic

Procedure:

  • Induction of Neutropenia:

    • Administer cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1) to render the mice neutropenic.

  • Infection:

    • Prepare a mid-logarithmic phase culture of the CRE isolate.

    • Anesthetize the mice and inject a defined inoculum (e.g., 10^6 CFU) intramuscularly into the thigh.

  • Treatment:

    • Initiate treatment with omadacycline (subcutaneously or intravenously) at a specified time post-infection (e.g., 2 hours).

    • Administer omadacycline at various dosages and dosing intervals.

    • Include a vehicle control group (e.g., normal saline).

  • Efficacy Assessment:

    • At a predetermined endpoint (e.g., 24 hours post-treatment initiation), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue and perform serial dilutions for quantitative culture on appropriate agar plates.

    • Calculate the bacterial burden (log10 CFU/thigh).

    • Efficacy is determined by the reduction in bacterial burden compared to the control group.

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding the PK/PD properties of omadacycline is crucial for optimizing dosing regimens.

PK/PD ParameterValueReference
Oral Bioavailability34.5%[1]
Protein Binding21%[1]
Volume of Distribution190 L[1]
Elimination Half-life16-17 hours[1]
Primary Route of ExcretionFeces (81.1%)[1]
PK/PD Index for EfficacyfAUC0-24/MIC[1]

The fAUC0-24/MIC ratio is the parameter that best correlates with in vivo efficacy.[1] This indicates that the total exposure of the unbound drug over 24 hours relative to the MIC is the key driver of its antibacterial effect.

Clinical Evidence

While large-scale clinical trials specifically for CRE infections are lacking, case reports and retrospective studies provide some insights into the clinical utility of omadacycline. For instance, a case report described the successful treatment of a complicated skin and skin structure infection caused by carbapenem-resistant Enterobacter cloacae with oral omadacycline.[1][2] A multicenter retrospective study showed a clinical success rate of 74% for omadacycline in treating various multidrug-resistant infections, including those caused by CRE.

Conclusion

Omadacycline demonstrates promising in vitro activity against a range of carbapenem-resistant Enterobacteriaceae. Its favorable pharmacokinetic profile and ability to overcome common tetracycline resistance mechanisms make it a valuable agent for further investigation. The provided protocols offer a framework for researchers to systematically evaluate the efficacy of omadacycline, both alone and in combination with other antibiotics, against these difficult-to-treat pathogens. Further in vivo and clinical studies are warranted to establish its definitive role in the treatment of CRE infections.

References

Troubleshooting & Optimization

Technical Support Center: Omadacycline MIC Assays for Nontuberculous Mycobacteria (NTM)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with trailing endpoints in omadacycline Minimum Inhibitory Concentration (MIC) assays for Nontuberculous Mycobacteria (NTM).

Frequently Asked Questions (FAQs)

Q1: What is a trailing endpoint and why is it a problem in omadacycline MIC assays for NTM?

A trailing endpoint, also referred to as a "trailing effect," is the observation of reduced but persistent bacterial growth across a range of antibiotic concentrations in a broth microdilution assay. This phenomenon can manifest as a "ghost-like" or faint button of growth in the wells of a microtiter plate, making it difficult to determine the true Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that completely inhibits visible growth.[1] This is particularly problematic for omadacycline MIC testing against rapidly growing mycobacteria (RGM).[1][2]

Q2: What causes trailing endpoints in omadacycline MIC assays with NTM?

Several factors can contribute to trailing endpoints in omadacycline MIC assays with NTM:

  • Drug Instability: Omadacycline can degrade in the culture medium over the long incubation times required for NTM, which can be several days.[3][4] This degradation can lead to a decrease in the effective antibiotic concentration, allowing for partial growth at higher nominal concentrations.

  • Slow Growth of NTM: The slow doubling time of many NTM species, particularly slow-growing mycobacteria (SGM), means that the antibiotic may degrade before the bacteria have undergone enough replication cycles for the inhibitory effect to be fully observed.[3]

  • Inoculum Effect: Variations in the initial inoculum size can impact the appearance of trailing. A higher inoculum might lead to more noticeable trailing.

  • Media Composition: The type of broth used for the MIC assay can influence the stability of omadacycline and the growth characteristics of the NTM, potentially affecting the trailing phenomenon.[3]

Q3: How should I interpret an MIC result when I observe a trailing endpoint?

Due to the challenges in interpreting MICs with trailing endpoints, a standardized approach is recommended. For omadacycline and NTM, particularly RGM, it is often suggested to read the MIC at 80% inhibition of growth compared to the positive control well.[1][4] This means identifying the lowest drug concentration at which there is a significant reduction in the bacterial pellet size, even if some faint growth is still visible.[1] It is crucial to be consistent in the reading methodology across all samples and experiments.

Q4: Are there any established clinical breakpoints for omadacycline against NTM?

Currently, the Clinical and Laboratory Standards Institute (CLSI) has not established specific clinical breakpoints for omadacycline against NTM.[1] Researchers should consult the most recent CLSI documents for any updates. In the absence of official breakpoints, MIC values should be interpreted with caution and in the context of other experimental data.

Troubleshooting Guides

Issue 1: Inconsistent or Irreproducible MIC Values with Trailing Endpoints

Possible Cause: Drug degradation during prolonged incubation.

Troubleshooting Steps:

  • Confirm Omadacycline Stability: If possible, perform a stability study of omadacycline in your specific test medium under the same incubation conditions (temperature and duration) used for your MIC assays. This can be done by measuring the concentration of active omadacycline at different time points.

  • Consider Drug Supplementation: For slow-growing NTM requiring extended incubation, consider a daily supplementation of the media with fresh omadacycline to maintain a more constant drug concentration.[3] This is a laborious process but can help obtain more accurate MICs.[3]

  • Explore Drug Stabilizers: The use of stabilizers like oxyrase has been shown to reduce omadacycline degradation and can help eliminate the trailing effect.[4] However, it is essential to first validate that the stabilizer itself does not inhibit the growth of the NTM species being tested.[4]

Issue 2: Difficulty in Visually Determining 80% Inhibition

Possible Cause: Subjectivity in visual assessment.

Troubleshooting Steps:

  • Use a Plate Reader: If available, a microplate reader can provide a more objective measure of bacterial growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm). The 80% inhibition can then be calculated based on the OD values.

  • Standardize Visual Reading: If a plate reader is not available, establish a standardized visual reading protocol within your laboratory. This should include:

    • Using a consistent light source and background.

    • Having two independent researchers read the plates and comparing the results.

    • Creating a visual reference guide with images of acceptable 80% inhibition for different NTM species.

  • Include a Growth Control Titration: In a separate plate, perform a serial dilution of your NTM inoculum without any antibiotic. This will provide a visual reference for what 100%, 50%, 25%, etc., growth looks like, aiding in the estimation of 80% inhibition.

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Assay for Omadacycline against NTM

This protocol is based on the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) for mycobacterial susceptibility testing.[5][6]

  • Inoculum Preparation:

    • Grow the NTM isolate on appropriate solid or liquid medium.

    • Prepare a suspension of the NTM in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a stock solution of omadacycline in a suitable solvent.

    • Perform serial two-fold dilutions of omadacycline in cation-adjusted Mueller-Hinton broth (CAMHB) or another appropriate mycobacterial growth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the prepared NTM suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Seal the plates to prevent evaporation and incubate at the optimal temperature for the specific NTM species. Incubation times will vary:

      • Rapidly growing mycobacteria (RGM): 3-5 days.

      • Slowly growing mycobacteria (SGM): 7-14 days.

  • MIC Determination:

    • After the incubation period, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of omadacycline that shows no visible growth (100% inhibition) or, in the case of trailing, the lowest concentration that shows at least 80% inhibition of growth compared to the growth control well.

Protocol 2: Omadacycline MIC Assay with Oxyrase Stabilization

This protocol is adapted from methodologies aimed at mitigating drug degradation.[4]

  • Oxyrase Validation:

    • Prior to performing the MIC assay, determine the optimal concentration of oxyrase that does not inhibit the growth of the NTM test strain. This is typically done by adding varying concentrations of oxyrase to the growth medium and monitoring NTM growth. A concentration of 0.5% (v/v) has been suggested.[4]

  • Assay Procedure:

    • Follow the standard broth microdilution protocol as described above (Protocol 1).

    • When preparing the drug dilutions and the final inoculum in the microtiter plate, supplement the broth with the pre-determined non-inhibitory concentration of oxyrase.

    • Proceed with inoculation, incubation, and MIC determination as per the standard protocol.

Data Presentation

Table 1: Recommended Incubation Times and Media for NTM MIC Testing

NTM GroupExample SpeciesRecommended MediumIncubation Time
Rapidly Growing Mycobacteria (RGM)Mycobacterium abscessusCAMHB3-5 days
Mycobacterium fortuitumCAMHB3-5 days
Slow Growing Mycobacteria (SGM)Mycobacterium avium complex7H9 Broth7-14 days
Mycobacterium kansasii7H9 Broth7-14 days

Table 2: Troubleshooting Summary

IssuePossible CauseRecommended Action
Trailing EndpointsDrug DegradationConsider drug supplementation for SGM or the use of a stabilizer like oxyrase. Read MIC at 80% inhibition.[1][3][4]
Inconsistent MIC ReadingsSubjective InterpretationUse a plate reader for OD measurements or standardize visual reading with a second reader and reference images.
No Growth in Control WellInoculum ViabilityCheck the viability of the NTM stock and ensure proper inoculum preparation.

Visualizations

experimental_workflow Omadacycline MIC Assay Workflow for NTM cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cluster_troubleshooting Troubleshooting prep_inoculum Prepare NTM Inoculum (0.5 McFarland) inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_drug Prepare Omadacycline Serial Dilutions prep_drug->inoculate incubate Incubate Plate (RGM: 3-5 days, SGM: 7-14 days) inoculate->incubate read_mic Read MICs incubate->read_mic interpret Interpret Results read_mic->interpret trailing Trailing Endpoint? read_mic->trailing read_80 Read at 80% Inhibition trailing->read_80 Yes read_100 Read at 100% Inhibition trailing->read_100 No read_80->interpret read_100->interpret

Caption: Workflow for Omadacycline MIC Assay.

troubleshooting_logic Troubleshooting Logic for Trailing Endpoints cluster_causes Potential Causes cluster_solutions Potential Solutions start Observe Trailing Endpoint cause1 Drug Degradation start->cause1 cause2 Subjective Reading start->cause2 cause3 Inoculum Variability start->cause3 solution1a Use Drug Stabilizer (e.g., Oxyrase) cause1->solution1a solution1b Daily Drug Supplementation (for SGM) cause1->solution1b solution2a Use Plate Reader for OD cause2->solution2a solution2b Standardize Visual Reading Protocol cause2->solution2b solution3 Standardize Inoculum Preparation cause3->solution3 end Improved MIC Reproducibility solution1a->end solution1b->end solution2a->end solution2b->end solution3->end

Caption: Logic for Troubleshooting Trailing Endpoints.

References

Omadacycline In Vitro Activity: A Technical Support Guide on the Impact of Serum Protein Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the impact of serum protein binding on the in vitro antimicrobial activity of Omadacycline. This guide is intended to assist researchers in designing and interpreting their experiments accurately.

Frequently Asked Questions (FAQs)

Q1: How significantly does serum protein binding affect the in vitro activity of Omadacycline?

A1: The in vitro activity of Omadacycline is not significantly affected by the presence of serum proteins.[1][2] Omadacycline exhibits low plasma protein binding in humans, approximately 21%.[1][3][4] This binding is also independent of the drug concentration. Consequently, the Minimum Inhibitory Concentration (MIC) values for Omadacycline against key pathogens such as Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli do not show a significant increase in the presence of human or mouse serum.[1][2]

Q2: My MIC values for Omadacycline are slightly higher in serum-supplemented media. Is this expected?

A2: While studies indicate no significant impact, minor variations in MIC values can occur due to experimental conditions. A slight, non-significant increase (e.g., a single twofold dilution) may not be unusual. However, a significant increase in MICs would be unexpected and may warrant a review of the experimental protocol. It is important to ensure that the serum used is of high quality and that the testing methodology adheres to established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).

Q3: How does Omadacycline's protein binding compare to other tetracyclines?

A3: Omadacycline has a notably lower percentage of serum protein binding compared to many other tetracyclines. This characteristic contributes to its consistent in vitro activity in the presence of serum.[4]

Q4: Where can I find the standard protocol for determining the protein binding of Omadacycline?

A4: The gold standard method for determining plasma protein binding is equilibrium dialysis. A detailed protocol for this method is provided in the "Experimental Protocols" section of this guide.

Q5: Are there specific CLSI guidelines for performing antimicrobial susceptibility testing in the presence of serum?

A5: The CLSI document M07 provides guidelines for broth microdilution methods.[5] While it doesn't have a specific section dedicated to serum supplementation for all antibiotics, the principles outlined in M07 can be adapted for this purpose. A detailed protocol for this adaptation is available in the "Experimental Protocols" section below.

Data Presentation

The following table provides a representative summary of the expected impact of human serum on the in vitro activity of Omadacycline against common bacterial pathogens. Please note that these are illustrative values based on published findings that serum has a minimal effect on Omadacycline's MICs.

Bacterial SpeciesATCC StrainOmadacycline MIC in Cation-Adjusted Mueller-Hinton Broth (µg/mL)Expected Omadacycline MIC in 50% Human Serum (µg/mL)
Staphylococcus aureusATCC 292130.250.25 - 0.5
Streptococcus pneumoniaeATCC 496190.060.06 - 0.12
Haemophilus influenzaeATCC 492471.01.0 - 2.0
Escherichia coliATCC 259221.01.0 - 2.0

Experimental Protocols

Protocol 1: Determination of Omadacycline Serum Protein Binding by Equilibrium Dialysis

This protocol outlines the equilibrium dialysis method to determine the percentage of Omadacycline bound to serum proteins.

Materials:

  • Omadacycline analytical standard

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED Device)

  • Incubator shaker

  • Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Prepare a stock solution of Omadacycline in a suitable solvent (e.g., DMSO).

  • Spike human serum with the Omadacycline stock solution to achieve the desired final concentration.

  • Load the Omadacycline-spiked serum into the donor chamber of the equilibrium dialysis unit.

  • Load an equal volume of PBS into the receiver chamber.

  • Incubate the dialysis unit at 37°C with gentle agitation for a sufficient time to reach equilibrium (typically 4-6 hours).

  • After incubation, collect samples from both the donor and receiver chambers.

  • Analyze the concentration of Omadacycline in both samples using a validated analytical method.

  • Calculate the percentage of protein binding using the following formula: % Bound = [ (Concentration in Serum - Concentration in Buffer) / Concentration in Serum ] * 100

Protocol 2: Antimicrobial Susceptibility Testing of Omadacycline in the Presence of Human Serum

This protocol is an adaptation of the CLSI M07 broth microdilution method for testing in serum-supplemented media.

Materials:

  • Omadacycline antimicrobial susceptibility testing powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Heat-inactivated human serum

  • Bacterial inoculum standardized to 0.5 McFarland

  • 96-well microtiter plates

Procedure:

  • Prepare a stock solution of Omadacycline.

  • Prepare a working solution of Omadacycline in CAMHB.

  • Prepare a 50% human serum solution in CAMHB.

  • Perform serial twofold dilutions of Omadacycline in the 50% serum-CAMHB mixture in a 96-well plate.

  • Prepare the bacterial inoculum in CAMHB, standardized to a 0.5 McFarland turbidity.

  • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate the microtiter plates with the bacterial suspension.

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubate the plates at 35°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of Omadacycline that completely inhibits visible growth of the organism.

Visualizations

experimental_workflow cluster_protein_binding Protocol 1: Protein Binding Determination cluster_mic_testing Protocol 2: MIC Testing with Serum prep_omada Prepare Omadacycline Stock spike_serum Spike Human Serum prep_omada->spike_serum load_dialysis Load Dialysis Unit spike_serum->load_dialysis incubate_dialysis Incubate at 37°C load_dialysis->incubate_dialysis analyze_samples Analyze Samples (LC-MS/MS) incubate_dialysis->analyze_samples calculate_binding Calculate % Protein Binding analyze_samples->calculate_binding prep_mic_omada Prepare Omadacycline Dilutions in Serum-Supplemented Broth inoculate_plate Inoculate Microtiter Plate prep_mic_omada->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate_plate Incubate at 35°C inoculate_plate->incubate_plate read_mic Read MIC incubate_plate->read_mic

Caption: Experimental workflows for determining protein binding and MIC in the presence of serum.

logical_relationship protein_binding Low Omadacycline Protein Binding (~21%) free_drug High Concentration of Free (Active) Drug protein_binding->free_drug leads to mic_stability Minimal Impact on In Vitro Activity (MIC) free_drug->mic_stability results in

Caption: Relationship between low protein binding and stable in vitro activity of Omadacycline.

References

Omadacycline degradation in solution and its effect on MIC results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of omadacycline in solution and its impact on Minimum Inhibitory Concentration (MIC) results.

Frequently Asked Questions (FAQs)

Q1: How stable is omadacycline in solution under typical laboratory storage conditions?

A1: Reconstituted omadacycline for injection (1 mg/mL) in 0.9% w/v sodium chloride or 5% w/v dextrose is stable for up to 9 days when stored under refrigeration (2–8°C).[1][2][3] During this period, there are no significant changes in appearance, pH, osmolality, or the percentage of the labeled claim.[1][2][3] However, it is not recommended to store aqueous solutions of omadacycline for more than one day.[4] For long-term storage, omadacycline as a crystalline solid is stable for at least four years at -20°C.[4]

Q2: What is the primary degradation product of omadacycline in solution?

A2: The main degradant of omadacycline in solution is its 4-beta epimer.[3] In a 9-day stability study of a 1 mg/mL solution under refrigeration, the amount of the 4-beta epimer increased slightly but remained within the acceptable specification limit of ≤6.8% w/w.[3]

Q3: How does temperature affect the stability of omadacycline in solution?

A3: Temperature significantly impacts omadacycline's stability. While stable for extended periods under refrigeration, omadacycline degrades much more rapidly at higher temperatures.[1][2][3] For instance, at 37°C, the concentration of omadacycline in a solution can decline by approximately 50% within 24 hours.[5][6][7][8] This degradation leads to a notable loss of potency.[5][6][7]

Q4: Can the degradation of omadacycline in solution affect my MIC results?

A4: Yes, the degradation of omadacycline in solution, particularly at 37°C, can lead to falsely elevated MIC values.[5][6][7] This is especially problematic when testing slow-growing organisms, such as nontuberculous mycobacteria (NTM), which require long incubation periods.[5][6][7] The drug's concentration can decrease significantly over the course of the assay, leading to an overestimation of the MIC.[5][6][7]

Q5: How does the pH of the culture medium influence omadacycline's activity?

A5: The pH of the testing medium can affect the in vitro activity of omadacycline. Compared to the standard pH of 7.4, MIC values may be several-fold higher when tested in more acidic conditions (pH 5.0–6.0).[9] Omadacycline's activity is generally unaffected at a pH of 8.0.[9]

Troubleshooting Guides

Issue: Inconsistently High or Variable MIC Results

Possible Cause 1: Omadacycline Degradation During Incubation

For experiments requiring long incubation times at 37°C, significant degradation of omadacycline can occur, leading to artificially high MIC values.[5][6][7]

  • Solution: For slow-growing organisms, consider daily supplementation of omadacycline to the culture medium to maintain a constant drug concentration.[5][6][10] This can provide more accurate MIC results.[5][6][10]

Possible Cause 2: Improper Solution Storage

Storing prepared omadacycline solutions at room temperature or for extended periods, even when refrigerated, can lead to degradation and loss of potency.

  • Solution: Prepare fresh omadacycline solutions for each experiment. If short-term storage is necessary, refrigerate the solution at 2–8°C and use it within 24 hours for susceptibility testing applications.[4] For intravenous preparations intended for administration, stability has been demonstrated for up to 9 days under refrigeration.[1][2][3]

Issue: Poor Solubility of Omadacycline

Possible Cause: Incorrect Solvent or Preparation Method

Omadacycline has specific solubility characteristics that must be considered when preparing stock solutions.

  • Solution: Omadacycline is soluble in organic solvents like DMSO and dimethylformamide (approximately 1 mg/mL).[4] For aqueous solutions, it is slightly soluble in PBS (pH 7.2).[4] To achieve maximum solubility in aqueous buffers, first dissolve omadacycline in DMSO and then dilute it with the chosen aqueous buffer.[4]

Data Summary

Table 1: Stability of Reconstituted Omadacycline (1 mg/mL) Under Refrigeration (2–8°C)
ParameterDiluentDay 0Day 9Change
pH 0.9% Sodium Chloride4.24.2None
5% Dextrose3.93.9None
Osmolality (mOsmol/kg) 0.9% Sodium Chloride278-279278-279None
5% Dextrose259-261259-261None
4-beta epimer (%w/w) 0.9% Sodium Chloride2.90%3.29%+0.39%
5% Dextrose2.85%3.54%+0.69%
Data sourced from Bower et al., 2022.[3]
Table 2: Effect of Temperature on Omadacycline Concentration and Potency
TemperatureTimeApproximate Concentration DeclineImpact on Potency
37°C24 hours~50%66.48 ± 19.38% loss in potency against MRSA
Data sourced from Deshpande et al., 2022.[5][6][7][8]
Table 3: Impact of Daily Supplementation on Omadacycline MIC for Slow-Growing Mycobacteria
OrganismIncubation TimeMIC without Supplementation (mg/L)MIC with 50% Daily Supplementation (mg/L)
M. avium7 days10.5
M. kansasii7 days>12832
Data sourced from Deshpande et al., 2022.[5][6][10]

Experimental Protocols

Protocol 1: Preparation and Storage of Omadacycline for Injection for Stability Testing

This protocol is based on the methodology described by Bower et al. (2022).[1][2][3]

  • Reconstitution: Reconstitute omadacycline powder to a concentration of 1 mg/mL using either 0.9% w/v sodium chloride or 5% w/v dextrose as the diluent.

  • Storage: Store the reconstituted solutions in appropriate containers (e.g., elastomeric infusion pumps) under refrigerated conditions (2–8°C) and protected from light.

  • Sampling: Withdraw samples daily for analysis.

  • Analysis: Test the samples for appearance, pH, osmolality, and chemical composition using validated methods such as High-Performance Liquid Chromatography (HPLC) to quantify omadacycline and its related substances.

Protocol 2: Determination of Omadacycline Degradation Rate at 37°C

This protocol is adapted from the methods described by Deshpande et al. (2022).[5][7][8]

  • Solution Preparation: Prepare a solution of omadacycline in the desired culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).

  • Incubation: Incubate the solution at 37°C.

  • Time-Point Sampling: Collect aliquots of the solution at various time points (e.g., 0, 24, 48, and 72 hours).

  • Storage of Samples: Immediately store the collected samples at -80°C until analysis to prevent further degradation.

  • Concentration Measurement: Determine the concentration of omadacycline in each sample using a validated analytical method such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis: Model the decline in omadacycline concentration over time using an exponential decay model to calculate the degradation rate and half-life.

Protocol 3: MIC Determination with Daily Drug Supplementation

This protocol is a modification of standard MIC testing to account for drug degradation, as suggested by Deshpande et al. (2022).[5][6][7]

  • Standard MIC Setup: Prepare a standard broth microdilution MIC assay according to CLSI guidelines.

  • Daily Supplementation: For the experimental group, add 50% of the initial omadacycline concentration to each well every 24 hours to compensate for the anticipated degradation.

  • Control Group: Maintain a parallel set of microdilution plates without daily supplementation as a control.

  • Incubation: Incubate both sets of plates for the required duration for the specific microorganism being tested.

  • MIC Reading: After the incubation period, visually inspect the plates to determine the MIC for both the supplemented and non-supplemented conditions.

Visualizations

experimental_workflow_stability cluster_prep Preparation cluster_storage Storage cluster_sampling Daily Sampling cluster_analysis Analysis prep Reconstitute Omadacycline (1 mg/mL) storage Store at 2-8°C (Refrigerated) prep->storage sample Withdraw Aliquots storage->sample analysis Test for: - Appearance - pH - Osmolality - Chemical Composition (HPLC) sample->analysis

Caption: Workflow for Omadacycline Stability Testing.

degradation_impact_on_mic cluster_condition Experimental Condition cluster_process Process cluster_consequence Consequence cluster_organism Most Affected Organisms temp Incubation at 37°C degradation Omadacycline Degradation (~50% in 24h) temp->degradation mic_effect Falsely Elevated MIC Results degradation->mic_effect slow_growers Slow-Growing Bacteria (e.g., NTM) mic_effect->slow_growers Especially for

Caption: Impact of Temperature on Omadacycline MIC.

troubleshooting_mic cluster_causes Potential Causes cluster_solutions Solutions issue Inconsistent/High MIC Results cause1 Drug Degradation During Incubation issue->cause1 cause2 Improper Solution Storage issue->cause2 solution1 Daily Drug Supplementation cause1->solution1 solution2 Prepare Fresh Solutions / Refrigerate for <24h cause2->solution2

Caption: Troubleshooting High Omadacycline MICs.

References

Technical Support Center: Overcoming Omadacycline Heteroresistance in Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating omadacycline heteroresistance in Staphylococcus aureus.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation.

Population Analysis Profile (PAP) Assays

  • Question: My PAP assay results are showing inconsistent colony counts at different omadacycline concentrations. What could be the cause?

    • Answer: Inconsistent colony counts in PAP assays can stem from several factors:

      • Inoculum Preparation: Ensure the bacterial suspension is homogenous and accurately adjusted to the required density (e.g., 10^8 CFU/mL). Clumping of cells can lead to uneven plating.

      • Plate Preparation: Ensure the omadacycline is evenly distributed in the agar plates. Improper mixing can create concentration gradients.

      • Incubation Time: Adhere to a strict 24-hour incubation period at 37°C. Shorter or longer times can affect the growth of resistant subpopulations.[1][2]

  • Question: I am not detecting any resistant subpopulations in an isolate with a high omadacycline MIC. Why might this be?

    • Answer: This could indicate a stable resistance mechanism rather than heteroresistance. In heteroresistance, a small subpopulation of resistant cells exists within a larger susceptible population. If the entire population has a high MIC, it suggests a uniform resistance profile. Alternatively, the concentration of omadacycline used in your PAP plates may not be high enough to select for the resistant subpopulation if the resistance level is very high.

Minimum Inhibitory Concentration (MIC) Testing

  • Question: My omadacycline MIC values for the same isolate are variable between experiments. What can I do to improve reproducibility?

    • Answer: Variability in MIC testing can be minimized by:

      • Standardized Inoculum: Use a standardized inoculum prepared from a fresh culture in the logarithmic growth phase.

      • Drug Stability: Omadacycline can degrade in solution, especially with prolonged incubation at 37°C.[3][4] Prepare fresh solutions for each experiment and consider the stability of the drug in your chosen broth or agar medium. For slow-growing organisms, drug degradation can lead to falsely high MICs.[3][4]

      • Consistent Methodology: Strictly adhere to CLSI or EUCAST guidelines for broth microdilution or agar dilution methods.[1][5]

  • Question: I am observing a "trailing effect" (faint growth at concentrations above the MIC) in my broth microdilution assay. How should I interpret the MIC?

    • Answer: A trailing effect can make MIC determination difficult.[3][4] It is often recommended to read the MIC as the lowest concentration of the antibiotic that causes a significant inhibition of growth (e.g., ~80% reduction) compared to the positive control. Documenting the presence of trailing is also important.

Efflux Pump Inhibition Assays

  • Question: The addition of an efflux pump inhibitor (EPI) is not reducing the omadacycline MIC in a suspected heteroresistant isolate. Does this rule out efflux-mediated resistance?

    • Answer: Not necessarily. While a lack of a four-fold or greater reduction in MIC in the presence of an EPI like Phenylalanine-arginine β-naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazine (CCCP) suggests other mechanisms may be at play, consider the following:[1]

      • Inhibitor Specificity: The specific efflux pump responsible for omadacycline resistance may not be inhibited by the EPI you are using.

      • Multiple Mechanisms: The isolate may possess multiple resistance mechanisms, and blocking only efflux may not be sufficient to restore susceptibility.

      • Inhibitor Concentration: Ensure the EPI is used at an effective, non-toxic concentration.

Quantitative Data Summary

Table 1: Omadacycline Heteroresistance Frequencies in Clinical S. aureus Isolates

Isolate TypeNumber of Isolates TestedNumber of Heteroresistant IsolatesFrequency of HeteroresistanceSource
MRSA12643.17%[1][6][7]
MSSA1331712.78%[1][6][7]

Table 2: Omadacycline MIC Values for S. aureus

Isolate TypeMIC50 (µg/mL)MIC90 (µg/mL)Susceptibility Breakpoint (FDA)Source
S. aureus (all)0.120.25≤ 0.5 µg/mL[5]
MRSA--≤ 0.5 µg/mL[5]
MSSA--≤ 0.5 µg/mL[5]
Tetracycline-resistant S. aureus-0.5≤ 0.5 µg/mL[8]

Experimental Protocols

1. Population Analysis Profile (PAP) for Omadacycline Heteroresistance

  • Objective: To determine the frequency of omadacycline-resistant subpopulations in a S. aureus isolate.

  • Methodology:

    • Prepare a bacterial suspension of the test isolate in Mueller-Hinton broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

    • Create a 10-fold serial dilution of the bacterial suspension.

    • Plate 50 µL aliquots of the 10-1 dilution (containing approximately 108 CFU) onto Mueller-Hinton agar (MHA) plates containing serial dilutions of omadacycline (e.g., 0.5, 1, 2, and 3 mg/L).[1][2]

    • Incubate the plates at 37°C for 24 hours.[1][2]

    • Count the colonies on each plate.

    • An isolate is considered heteroresistant if colonies are detected on plates with omadacycline concentrations above the susceptibility breakpoint (e.g., ≥2 mg/L) at a specified detection limit (e.g., ≥5 CFU/mL).[2]

2. Omadacycline Minimum Inhibitory Concentration (MIC) Determination by Agar Dilution

  • Objective: To determine the minimum concentration of omadacycline that inhibits the visible growth of a S. aureus isolate.

  • Methodology:

    • Prepare a series of MHA plates containing two-fold serial dilutions of omadacycline.

    • Prepare an inoculum of the test isolate in MHB, adjusted to a 0.5 McFarland standard.

    • Spot a standardized volume of the inoculum onto the surface of each agar plate.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of omadacycline that completely inhibits visible growth.

3. Efflux Pump Inhibition Assay

  • Objective: To assess the role of efflux pumps in omadacycline resistance.

  • Methodology:

    • Determine the MIC of omadacycline for the test isolate using the agar dilution method as described above.

    • In parallel, determine the omadacycline MIC in the presence of a sub-inhibitory concentration of an efflux pump inhibitor (e.g., 50 mg/L PAβN or 16 mg/L CCCP).[1]

    • A four-fold or greater reduction in the omadacycline MIC in the presence of the inhibitor is considered indicative of efflux pump involvement.[1]

Visualizations

experimental_workflow cluster_detection Detection of Potential Heteroresistance cluster_characterization Characterization of Mechanism start S. aureus isolate with Omadacycline MIC ≥ 0.5 mg/L pap Population Analysis Profile (PAP) start->pap hetero Heteroresistance Detected pap->hetero Resistant subpopulation grows at high omadacycline concentrations no_hetero No Heteroresistance pap->no_hetero No growth above MIC epi Efflux Pump Inhibition Assay hetero->epi wgs Whole Genome Sequencing (WGS) hetero->wgs rnaseq RNA Sequencing (RNA-Seq) hetero->rnaseq efflux Efflux Pump Involvement Confirmed epi->efflux ≥ 4-fold MIC reduction mutation Genetic Mutations Identified (e.g., in FnBP) wgs->mutation overexpression Gene Overexpression Identified (e.g., efflux pumps) rnaseq->overexpression

Caption: Workflow for detecting and characterizing omadacycline heteroresistance in S. aureus.

signaling_pathway cluster_cell Staphylococcus aureus Cell cluster_resistance Heteroresistance Mechanisms omadacycline_ext Omadacycline (extracellular) omadacycline_int Omadacycline (intracellular) omadacycline_ext->omadacycline_int Enters cell ribosome 30S Ribosomal Subunit omadacycline_int->ribosome Binds to inhibition Inhibition omadacycline_int->inhibition efflux_pump Efflux Pump (e.g., Branched-chain amino acid transport system II carrier protein, Na/Pi cotransporter family protein) omadacycline_int->efflux_pump Substrate for protein_synthesis Protein Synthesis ribosome->protein_synthesis inhibition->protein_synthesis efflux_pump->omadacycline_ext Expels drug fnbp_mutation Mutation in Fibronectin-Binding Protein (FnBP) fnbp_mutation->omadacycline_int Potentially alters cell envelope and drug accumulation

Caption: Proposed mechanisms of omadacycline heteroresistance in S. aureus.

References

Technical Support Center: Omadacycline Susceptibility Testing for Slow-Growing Mycobacteria

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering falsely high Omadacycline Minimum Inhibitory Concentrations (MICs) in slow-growing non-tuberculous mycobacteria (NTM).

Frequently Asked Questions (FAQs)

Q1: Why am I observing unexpectedly high Omadacycline MICs for slow-growing mycobacteria like Mycobacterium avium complex (MAC) and Mycobacterium kansasii?

A1: Falsely high Omadacycline MICs for slow-growing mycobacteria are primarily due to the drug's limited stability in culture medium over the extended incubation periods (7 days or more) required for these organisms to grow. Omadacycline can degrade, leading to a sub-inhibitory concentration for a significant portion of the incubation time, which in turn allows the mycobacteria to grow, resulting in an artificially high apparent MIC.[1][2][3]

Q2: What is the "trailing effect" and how does it relate to Omadacycline MIC testing in mycobacteria?

A2: The "trailing effect," also known as trailing growth, is the observation of reduced but persistent bacterial growth over a wide range of antibiotic concentrations in a broth microdilution assay. For Omadacycline and slow-growing mycobacteria, this phenomenon is often linked to drug degradation. As the drug concentration decreases over time, some bacterial growth can occur at concentrations that were initially inhibitory, leading to difficulties in determining a clear endpoint for the MIC.[1][2]

Q3: Which culture medium is recommended for Omadacycline MIC testing against slow-growing mycobacteria?

A3: Both Middlebrook 7H9 broth and Cation-Adjusted Mueller-Hinton Broth (CAMHB) have been used for Omadacycline MIC testing against slow-growing mycobacteria.[4] While CLSI guidelines often recommend CAMHB for NTM susceptibility testing, studies have shown that Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) can yield comparable MICs for M. kansasii.[4] It is crucial to be consistent with the chosen medium throughout a study.

Q4: How should I prepare the Omadacycline stock solution and dilutions for my MIC assay?

A4: Omadacycline powder should first be dissolved in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions to the desired testing concentrations should be made in sterile water or the appropriate culture medium. It is important to ensure the final concentration of DMSO in the assay is minimal (<0.01% v/v) to avoid any inhibitory effects on mycobacterial growth.[5]

Troubleshooting Guide

Issue: Consistently high Omadacycline MICs that do not correlate with expected activity.

Root Cause: Omadacycline degradation during prolonged incubation. The doubling time of many slow-growing mycobacteria can be longer than the half-life of Omadacycline in solution at 37°C.[1][2]

Solutions:

  • Daily Drug Supplementation: To counteract drug degradation, a daily supplementation of Omadacycline can be performed to maintain a more constant drug concentration throughout the incubation period.

  • Use of a Stabilizing Agent (Oxyrase®): The addition of a commercial oxygen-scavenging agent, such as Oxyrase®, to the culture medium can help stabilize Omadacycline and prevent its degradation.[3][5]

Experimental Protocols

Protocol 1: Standard Broth Microdilution MIC Testing for Slow-Growing Mycobacteria

This protocol is based on CLSI guidelines for NTM susceptibility testing.

  • Inoculum Preparation:

    • From a pure culture of the slow-growing mycobacterium on solid medium, suspend several colonies in sterile saline or Middlebrook 7H9 broth.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum 1:100 in the appropriate broth medium (e.g., Middlebrook 7H9 with 10% OADC or CAMHB) to achieve a final concentration of approximately 1.5 x 10⁵ CFU/mL.

  • Plate Inoculation:

    • Dispense 100 µL of the appropriate broth medium into each well of a 96-well microtiter plate.

    • Prepare serial twofold dilutions of Omadacycline directly in the microtiter plate.

    • Add 100 µL of the prepared mycobacterial inoculum to each well, resulting in a final volume of 200 µL and a final inoculum density of approximately 7.5 x 10⁴ CFU/mL.

  • Incubation:

    • Seal the microtiter plates to prevent evaporation.

    • Incubate at 37°C for 7 to 14 days, or until sufficient growth is observed in the growth control well (no antibiotic).

  • MIC Determination:

    • The MIC is the lowest concentration of Omadacycline that completely inhibits visible growth of the mycobacteria.

Protocol 2: Modified Broth Microdilution with Daily Omadacycline Supplementation

This protocol is designed to counteract the degradation of Omadacycline during the long incubation period.

  • Initial Setup: Follow steps 1 and 2 of the "Standard Broth Microdilution MIC Testing" protocol.

  • Daily Supplementation:

    • Prepare a concentrated stock of Omadacycline (e.g., 100x the final desired concentration).

    • Each day (every 24 hours) of the incubation period, add a small volume (e.g., 2 µL of a 100x stock) of the appropriate Omadacycline concentration to each corresponding well to replenish the degraded antibiotic. Add an equivalent volume of sterile water or broth to the growth control well.

  • Incubation and MIC Determination: Follow steps 3 and 4 of the "Standard Broth Microdilution MIC Testing" protocol.

Protocol 3: Modified Broth Microdilution with Oxyrase® Stabilization

This protocol utilizes a stabilizing agent to prevent Omadacycline degradation.

  • Medium Preparation: Prepare the chosen broth medium (e.g., Middlebrook 7H9 with 10% OADC) and supplement it with 0.5% (v/v) Oxyrase®.

  • Assay Procedure: Follow steps 1 through 4 of the "Standard Broth Microdilution MIC Testing" protocol, using the Oxyrase®-supplemented medium for all steps, including inoculum dilution and drug dilutions.

Data Presentation

Table 1: Omadacycline MICs (mg/L) for M. avium with and without Daily Supplementation

MethodMIC (mg/L)
No Supplementation128
50% Daily Supplementation64
No Supplementation (80% inhibition)1
50% Daily Supplementation (80% inhibition)0.5

Data adapted from studies on Omadacycline stability.[1]

Table 2: Omadacycline MICs (mg/L) for M. kansasii with and without Daily Supplementation

MethodMIC (mg/L)
No Supplementation>128
50% Daily Supplementation32

Data adapted from studies on Omadacycline stability.[1]

Table 3: Median Omadacycline MICs (mg/L) with and without Oxyrase® Supplementation

OrganismOmadacycline AloneOmadacycline + 0.5% Oxyrase®
M. abscessus21
M. avium82
M. intracellulare256128
M. chimaera84
M. kansasii168

Data adapted from studies using Oxyrase® for Omadacycline stabilization.[3][5]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Inoculum Prep Inoculum Prep Plate Inoculation Plate Inoculation Inoculum Prep->Plate Inoculation Omadacycline Dilutions Omadacycline Dilutions Omadacycline Dilutions->Plate Inoculation Incubation Incubation Plate Inoculation->Incubation MIC Reading MIC Reading Incubation->MIC Reading

Caption: Standard Broth Microdilution Workflow.

Troubleshooting_Workflow Standard Protocol Standard Protocol Daily Supplementation Daily Supplementation Standard Protocol->Daily Supplementation Modification 1 Oxyrase Stabilization Oxyrase Stabilization Standard Protocol->Oxyrase Stabilization Modification 2 High MICs High MICs Standard Protocol->High MICs Drug Degradation Accurate MICs Accurate MICs Daily Supplementation->Accurate MICs Oxyrase Stabilization->Accurate MICs

Caption: Troubleshooting Falsely High MICs.

Degradation_Logic A Slow Mycobacterial Growth B Long Incubation Time (7-14 days) A->B C Omadacycline Degradation in Broth B->C D Decreased Active Drug Concentration C->D E Bacterial Growth at High Initial Concentrations D->E F Falsely High MIC E->F

Caption: Logic of Falsely High Omadacycline MICs.

References

Technical Support Center: Optimizing Omadacycline Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for omadacycline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of omadacycline throughout long-term experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for omadacycline powder and solutions?

A1: Proper storage is crucial for maintaining the integrity of omadacycline. Here are the general recommendations:

  • Lyophilized Powder: Omadacycline as a lyophilized powder or in tablet form should be stored at 20°C to 25°C (68°F to 77°F). Excursions are permitted between 15°C and 30°C (59°F to 86°F). It is important to avoid freezing the powder.[1][2]

  • Reconstituted and Diluted Solutions: For intravenous use, omadacycline is typically reconstituted and then further diluted. The stability of the diluted solution depends on the storage temperature. Diluted solutions in 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, can be stored at room temperature (≤25°C) for up to 24 hours or refrigerated (2°C to 8°C) for up to 7 days.[2][3] A study has shown that reconstituted omadacycline at a concentration of 1 mg/mL in these diluents is stable for up to 9 days when refrigerated.[4][5][6] Do not freeze reconstituted solutions.[2][3]

Q2: What solvents and diluents are recommended for preparing omadacycline stock solutions?

A2: For preparing stock solutions for in vitro experiments, the choice of solvent is critical.

  • Initial Reconstitution: For the commercially available intravenous formulation, Sterile Water for Injection, 0.9% Sodium Chloride Injection, USP, or 5% Dextrose Injection, USP, are the recommended reconstitution liquids.[2]

  • Laboratory Solvents: For research purposes, omadacycline is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide.[6] It is advisable to prepare concentrated stock solutions in these organic solvents and then dilute them into your aqueous experimental medium. Ensure the final concentration of the organic solvent is minimal to avoid affecting your experimental system.

Q3: How stable is omadacycline in solution during a typical long-term experiment (e.g., several days of cell culture)?

A3: Omadacycline can degrade in aqueous solutions, especially at physiological temperatures. One study demonstrated that in a broth medium at 37°C, the concentration of omadacycline can decrease by approximately 50% within 24 hours.[7][8] This degradation can lead to falsely high minimum inhibitory concentration (MIC) values in microbiological assays. For multi-day experiments, this degradation needs to be considered.

Q4: Are there any known degradation pathways or products for omadacycline?

A4: Yes, the formation of the C4-epimer is a known degradation pathway for omadacycline. This epimerization represents a change in the stereochemistry at the 4th carbon position of the tetracycline ring structure.[9]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected activity of omadacycline in multi-day in vitro experiments.
  • Potential Cause: Degradation of omadacycline in the culture medium at 37°C.

  • Troubleshooting Steps:

    • Minimize Time at 37°C: Prepare fresh omadacycline-containing media for each day of your experiment if possible.

    • Consider a Stabilizing Agent: Research has shown that the addition of a biocatalytic oxygen-reducing agent, such as Oxyrase, can prevent the degradation of omadacycline in solution over 24 hours.[7]

    • Account for Degradation: If daily media changes are not feasible, consider supplementing the culture with additional omadacycline to compensate for the expected degradation.

Issue 2: Precipitation of omadacycline upon dilution into aqueous buffers.
  • Potential Cause: Omadacycline has limited solubility in aqueous solutions, particularly at neutral or higher pH.

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a high-concentration stock solution in DMSO. When diluting into your aqueous buffer, ensure rapid mixing to prevent localized high concentrations that can lead to precipitation.

    • Check the pH of your Buffer: Omadacycline is more stable in acidic conditions. Reconstituted solutions for IV use have a pH between 3.9 and 4.3.[4] If your experimental buffer has a neutral or alkaline pH, the stability of omadacycline may be reduced.

    • Determine Solubility Limits: Perform a small-scale solubility test in your specific buffer before preparing a large volume.

Data Presentation

Table 1: Recommended Storage and Stability of Omadacycline Formulations

FormulationStorage TemperatureDuration of StabilityCitations
Lyophilized Powder/Tablets20°C to 25°C (68°F to 77°F)Refer to manufacturer's expiration date.[1][2]
Diluted IV SolutionRoom Temperature (≤25°C)Up to 24 hours[2][3]
Diluted IV SolutionRefrigerated (2°C to 8°C)Up to 7 days[2][3]
Reconstituted Solution (1 mg/mL)Refrigerated (2°C to 8°C)Up to 9 days[4][5][6]

Table 2: Stability of Omadacycline in Different Solvents (1 mg/mL)

Solvent/DiluentpHTemperatureStabilityCitations
0.9% Sodium Chloride4.2Refrigerated (2°C to 8°C)Stable for at least 9 days[4]
5% Dextrose3.9Refrigerated (2°C to 8°C)Stable for at least 9 days[4]
Bacterial Growth MediumNot specified37°C~50% degradation in 24 hours[7][8]

Experimental Protocols

Protocol: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method for Omadacycline

This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization for your specific equipment and experimental conditions are essential.

1. Instrumentation and Columns:

  • HPLC system with a UV or PDA detector.

  • C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 3.5 µm).

2. Mobile Phase Preparation:

  • A common mobile phase consists of a mixture of an acidic aqueous buffer and an organic solvent. For example, a gradient of 0.1% formic acid in water and methanol. The exact ratio and gradient will need to be optimized.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve omadacycline reference standard in a suitable solvent (e.g., DMSO or methanol) to a known concentration.

  • Sample Preparation: Dilute your experimental samples containing omadacycline with the mobile phase to fall within the concentration range of your calibration curve.

4. Chromatographic Conditions:

  • Flow Rate: Typically around 0.3-1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 45°C.

  • Injection Volume: Typically 10 µL.

  • Detection Wavelength: Monitor at a wavelength where omadacycline has significant absorbance, such as 253 nm or 350 nm.[6]

5. Data Analysis:

  • Develop a calibration curve using a series of known concentrations of the omadacycline standard.

  • Quantify the concentration of omadacycline in your samples by comparing their peak areas to the calibration curve.

  • Monitor for the appearance of new peaks or a decrease in the main omadacycline peak area over time, which would indicate degradation. The C4-epimer is a known degradant to monitor.

Visualizations

Omadacycline_Stability_Workflow cluster_prep Solution Preparation cluster_exp Experimental Conditions cluster_analysis Stability Analysis cluster_factors Factors Affecting Stability A Omadacycline Powder B Reconstitute in appropriate solvent (e.g., DMSO, Sterile Water) A->B C Dilute to final concentration in experimental medium B->C D Incubate under experimental conditions (e.g., 37°C, with/without light) C->D E Sample at time points D->E F Analyze via Stability-Indicating HPLC E->F G Quantify Omadacycline and Degradation Products F->G H Temperature H->D I pH I->D J Light J->D K Medium Composition K->D

Caption: Workflow for assessing omadacycline stability in a long-term experiment.

Troubleshooting_Omadacycline_Instability start Inconsistent/Low Omadacycline Activity cause1 Potential Cause: Degradation in Medium at 37°C start->cause1 solution1a Prepare fresh media daily cause1->solution1a solution1b Add a stabilizing agent (e.g., Oxyrase) cause1->solution1b solution1c Supplement with additional omadacycline cause1->solution1c

References

Technical Support Center: Omadacycline Hydrochloride Preclinical Development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of Omadacycline hydrochloride's preclinical development.

Frequently Asked Questions (FAQs)

1. Physicochemical Properties and Formulation

  • Q: What are the key solubility characteristics of this compound and how can I prepare stable solutions for my experiments?

    • A: this compound is a solid that is soluble in dimethyl sulfoxide (DMSO) at concentrations of 60 mg/mL or greater.[1] It is also soluble in dimethylformamide.[2] For aqueous solutions, it is slightly soluble in phosphate-buffered saline (PBS, pH 7.2).[2] To achieve higher concentrations in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute it with the desired buffer.[2] Stock solutions in DMSO, when stored in tightly sealed vials, are recommended to be used within one month to ensure stability; repeated freeze-thaw cycles should be avoided.[1] For intravenous formulations in preclinical studies, Omadacycline can be reconstituted with sodium chloride 0.9% w/v or dextrose 5% w/v.[3]

  • Q: I am observing low oral bioavailability in my animal model. Is this expected?

    • A: Yes, this is an expected finding. Omadacycline has a relatively low oral bioavailability, which is approximately 34.5% in humans.[4][5][6][7] This is primarily attributed to its low permeability in the gastrointestinal tract.[8] Furthermore, the presence of food can decrease its bioavailability.[9] Therefore, oral administration in preclinical studies should ideally be conducted in a fasted state to ensure maximal and consistent absorption.[4][5][6]

  • Q: Are there any known issues with the stability of this compound powder from commercial vendors?

    • A: Yes, researchers should be cautious. A study has shown that Omadacycline tosylate powder purchased from a commercial vendor had a much lower purity (~53%) than the pharmaceutical-grade substance and was not in the stable crystalline form.[10] The impurities identified lacked microbiological activity.[10] It is crucial to source this compound from reputable suppliers and, if possible, independently verify its purity and form to ensure the validity of experimental results.[10]

2. In Vitro Studies

  • Q: My in vitro results show resistance to Omadacycline in bacterial strains that are typically susceptible. What could be the cause?

    • A: While Omadacycline is designed to overcome common tetracycline resistance mechanisms like efflux pumps (tet(K), tet(L)) and ribosomal protection proteins (tet(M), tet(O)), some resistance mechanisms can still affect its activity.[11][12][13] These include certain multidrug efflux pumps (MexXY-OprM and MexAB-OprM) and the tetracycline monooxygenase TetX.[13] It is advisable to characterize the resistance mechanisms of your bacterial strains to determine if these specific factors are present. Additionally, ensure the purity of your Omadacycline compound, as impurities can lead to inaccurate potency measurements.[10]

  • Q: How does Omadacycline's protein binding affect in vitro susceptibility testing?

    • A: Omadacycline has low protein binding, around 21% in human plasma, and this binding is independent of the drug concentration.[4][7] This low level of protein binding means that the majority of the drug in plasma is free and active. When conducting in vitro studies that include serum or plasma, the impact on the free drug concentration is expected to be minimal. However, it is always good practice to consider the potential effects of media components on drug availability.

3. In Vivo and Toxicology Studies

  • Q: I am observing elevated liver enzymes in my animal toxicology studies. Is this a known effect of Omadacycline?

    • A: Transient elevations in serum aminotransferases have been observed in clinical trials with Omadacycline, occurring in about 4% of patients, with elevations above 5 times the upper limit of normal in 1.5% of cases.[14][15] However, these were generally asymptomatic and not more frequent than with comparator antibiotics.[14] Omadacycline is not significantly metabolized by the liver, which may contribute to its relatively low potential for severe hepatotoxicity.[14] It is important to monitor liver function tests in preclinical toxicology studies and compare the findings with control groups.

  • Q: Are there any cardiovascular safety concerns I should be aware of during preclinical development?

    • A: Preclinical studies in cynomolgus monkeys have shown that Omadacycline has a low potential for inducing cardiac arrhythmia or significant cardiovascular toxicity.[16] It did not have an effect on the QTc interval at doses up to 40 mg/kg.[16] However, it was found to antagonize the effect of a muscarinic agonist, leading to an increase in heart rate.[16] Therefore, monitoring cardiovascular parameters, particularly heart rate, is a relevant endpoint in preclinical safety assessments.

  • Q: What are the known genotoxicity findings for Omadacycline?

    • A: The majority of genetic toxicity tests for Omadacycline have been negative. However, a chromosomal aberrations assay in Chinese Hamster Ovary cells showed some clastogenic and aneugenic activity in vitro, and there were positive findings for mutagenicity in the mouse lymphoma assay.[17] Bacterial reverse mutation assays were unsuccessful due to the compound's toxicity to the bacteria.[17] These findings should be considered in the overall risk assessment during preclinical development.

Troubleshooting Guides

Troubleshooting Unexpected In Vitro Susceptibility Results

If you encounter higher than expected Minimum Inhibitory Concentrations (MICs) for Omadacycline against bacterial strains that are reported to be susceptible, follow these steps:

start Unexpectedly High MICs Observed check_compound Verify Compound Purity and Identity start->check_compound check_strain Confirm Bacterial Strain Identity and Resistance Profile start->check_strain check_protocol Review Susceptibility Testing Protocol start->check_protocol sub_compound Source from a reputable vendor? Perform analytical chemistry. check_compound->sub_compound outcome_pure Compound is Pure check_compound->outcome_pure Yes outcome_impure Compound is Impure check_compound->outcome_impure No sub_strain Sequence typing? Test for known resistance genes (e.g., TetX, efflux pumps). check_strain->sub_strain outcome_known_resistance Known Resistance Mechanism Present check_strain->outcome_known_resistance Yes outcome_no_known_resistance No Known Resistance Mechanism check_strain->outcome_no_known_resistance No sub_protocol Correct media and incubation conditions? Appropriate controls included? check_protocol->sub_protocol outcome_protocol_correct Protocol is Correct check_protocol->outcome_protocol_correct Yes outcome_protocol_error Protocol Error Identified check_protocol->outcome_protocol_error No outcome_pure->check_strain end_impure Source new, verified compound and repeat experiment. outcome_impure->end_impure end_resistance Result is likely valid. Document resistance mechanism. outcome_known_resistance->end_resistance outcome_no_known_resistance->check_protocol end_investigate_further Consider novel resistance mechanism or experimental artifact. Investigate further. outcome_protocol_correct->end_investigate_further end_protocol_error Correct protocol and repeat experiment. outcome_protocol_error->end_protocol_error

Caption: Troubleshooting workflow for unexpected in vitro results.

Data Tables

Table 1: Summary of this compound Physicochemical and Pharmacokinetic Properties

ParameterValueReference
Molecular Formula C29H41ClN4O7[18]
Molecular Weight 593.12 g/mol [1][18]
Solubility ≥ 60 mg/mL in DMSO[1]
Oral Bioavailability ~34.5%[4][5][6][7]
Plasma Protein Binding ~21%[4]
Volume of Distribution (Vss) 190 L[4][5][6][7]
Systemic Clearance 10 L/hour[4][5][6]
Elimination Half-life 16-17 hours[4][5][6]
Primary Route of Excretion Feces (81.1%), Urine (14.4%)[4][5][6]

Table 2: In Vitro Activity of Omadacycline Against Key Pathogens

OrganismMIC90 (μg/mL)Reference
Methicillin-Resistant Staphylococcus aureus (MRSA)1.0[11]
Vancomycin-Resistant Enterococcus (VRE)0.25[11]
Beta-hemolytic streptococci0.5[11]
Penicillin-Resistant Streptococcus pneumoniae (PRSP)0.25[11]
Haemophilus influenzae2.0[11]

Table 3: In Vivo Efficacy of Omadacycline in a Mouse Intraperitoneal Infection Model

Pathogen50% Effective Dose (ED50) Range (mg/kg)Reference
Streptococcus pneumoniae0.45 - 3.39[11][19]
Staphylococcus aureus0.30 - 1.74[11][19]
Escherichia coli2.02[11][19]

Experimental Protocols

Protocol: Murine Intraperitoneal Infection Model for In Vivo Efficacy Assessment

This protocol provides a general framework for assessing the in vivo efficacy of this compound. Specific details may need to be optimized for the pathogen and animal strain used.

cluster_prep Preparation Phase cluster_infection Infection and Treatment Phase cluster_monitoring Monitoring and Endpoint prep_pathogen 1. Prepare standardized bacterial inoculum prep_drug 2. Formulate Omadacycline for desired route (IV, PO) prep_pathogen->prep_drug prep_animals 3. Acclimatize mice prep_drug->prep_animals infect 4. Induce intraperitoneal infection via injection of inoculum prep_animals->infect treatment 5. Administer single dose of Omadacycline or vehicle control infect->treatment monitor 6. Monitor animals for clinical signs and survival over a set period (e.g., 7 days) treatment->monitor endpoint 7. Record survival data and calculate ED50 monitor->endpoint

Caption: Workflow for a murine intraperitoneal infection model.

Signaling Pathways and Mechanisms

Mechanism of Action of Omadacycline

Omadacycline, like other tetracyclines, inhibits bacterial protein synthesis. Its chemical structure, however, allows it to overcome common tetracycline resistance mechanisms.

cluster_ribosome Bacterial Ribosome (70S) cluster_resistance Overcoming Resistance ribosome_30s 30S Subunit inhibition Inhibition ribosome_30s->inhibition ribosome_50s 50S Subunit omadacycline Omadacycline omadacycline->ribosome_30s Binds to 16S rRNA efflux Tetracycline Efflux Pumps (e.g., tet(K), tet(L)) omadacycline->efflux Evades ribo_protection Ribosomal Protection Proteins (e.g., tet(M), tet(O)) omadacycline->ribo_protection Overcomes protein_synthesis Protein Synthesis inhibition->protein_synthesis c7_mod C-7 Modification efflux->c7_mod c9_mod C-9 Modification ribo_protection->c9_mod

Caption: Omadacycline's mechanism of action and resistance evasion.

References

Technical Support Center: Enhancing Omadacycline Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of omadacycline by enhancing its intestinal permeability.

Troubleshooting Guides

This section addresses specific issues that may arise during in vitro permeability experiments with omadacycline.

Issue 1: Low Apparent Permeability (Papp) of Omadacycline in Caco-2 Assays

  • Question: My Caco-2 assay consistently shows a low apparent permeability (Papp) for omadacycline, similar to the low permeability marker, mannitol. What could be the reason, and how can I troubleshoot this?

  • Answer: A low Papp value for omadacycline is expected, as it is classified as a Biopharmaceutics Classification System (BCS) Class III drug with inherently low permeability[1][2]. The apparent permeability coefficient (Papp) of omadacycline has been reported to be similar to that of mannitol[1]. However, several factors could be contributing to lower-than-expected results or hindering the evaluation of potential enhancers.

    Troubleshooting Steps:

    • Verify Caco-2 Monolayer Integrity:

      • Transepithelial Electrical Resistance (TEER): Ensure TEER values are within the acceptable range for your laboratory (typically >200 Ω·cm²) prior to and after the experiment. A significant drop in TEER suggests a compromised monolayer.

      • Lucifer Yellow Permeability: The permeability of this paracellular marker should be minimal. High permeability indicates leaky monolayers.

    • Assess Efflux Transporter Activity:

      • Omadacycline is a substrate of the P-glycoprotein (P-gp) efflux pump[3][4]. This active transport out of the cell is a major contributor to its low permeability.

      • Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is indicative of active efflux[5].

      • Use a P-gp inhibitor , such as verapamil or zosuquidar, in your assay. A significant increase in the A-B permeability and a decrease in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

    • Evaluate Compound Recovery:

      • Low recovery of omadacycline at the end of the experiment can lead to an underestimation of its permeability.

      • Analyze both the donor and receiver compartments, as well as cell lysates, to perform a mass balance calculation. Low recovery may be due to non-specific binding to the plate, accumulation within the cells, or metabolism by Caco-2 cells[5].

Issue 2: High Variability in Permeability Enhancement Results with Excipients

  • Question: I am testing different permeation enhancers with omadacycline, but my results are highly variable between experiments. How can I improve the consistency of my data?

  • Answer: Variability in permeability enhancement studies can stem from several sources.

    Troubleshooting Steps:

    • Standardize Excipient Preparation: Ensure consistent preparation of excipient solutions, including pH and concentration, for each experiment.

    • Control Incubation Time: The effect of some permeation enhancers can be time-dependent. Use a consistent and appropriate incubation time for all experiments.

    • Ensure Monolayer Consistency: Use Caco-2 cells within a consistent passage number range (e.g., 40-60) for all experiments to minimize variability in transporter expression and monolayer characteristics[5].

    • Assess Excipient Cytotoxicity: High concentrations of some excipients can damage the Caco-2 monolayer, leading to artificially high and variable permeability. Perform a cytotoxicity assay (e.g., MTT or LDH assay) for each excipient at the tested concentrations.

Frequently Asked Questions (FAQs)

General Questions

  • What is the oral bioavailability of omadacycline and why is it low?

    • The oral bioavailability of omadacycline is approximately 34.5%[1][2]. Its low bioavailability is primarily attributed to its low intestinal permeability[1][2].

  • What is the Biopharmaceutics Classification System (BCS) class of omadacycline?

    • Omadacycline is considered a BCS Class III drug, characterized by high solubility and low permeability[1][6].

  • What is the known apparent permeability (Papp) of omadacycline in Caco-2 cells?

    • In a bi-directional Caco-2 cell permeability study, the Papp of omadacycline was found to be similar to that of mannitol, a low permeability marker. In the presence of a P-gp inhibitor, the apical-to-basolateral Papp at a 12 µM concentration was 5.8 x 10-5 cm/min, compared to 4 x 10-5 cm/min for mannitol[1]. Another study reported an average apical-to-basolateral Papp of 6.73 x 10-5 cm/min in the presence of a P-gp inhibitor[4].

Experimental Design and Interpretation

  • How can I investigate if omadacycline is a substrate for efflux pumps?

    • Conduct a bi-directional Caco-2 permeability assay. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux. To identify the specific transporter, use selective inhibitors. For example, a P-gp inhibitor like LY335979 has been shown to reduce the efflux ratio of omadacycline to near unity, indicating P-gp involvement[3][4].

  • What are some promising strategies to improve the permeability of omadacycline?

    • As a BCS Class III drug, strategies that enhance transcellular or paracellular transport are promising. These include:

      • Permeation Enhancers: Excipients like sodium caprate can transiently open tight junctions to improve paracellular transport[7].

      • Lipid-Based Formulations: These can enhance the absorption of poorly permeable drugs[8][9][10].

      • Nanoparticle Formulations: Encapsulating omadacycline in nanoparticles may improve its interaction with the intestinal mucosa and enhance absorption[6][11][12][13][14].

  • What control compounds should I use in my Caco-2 permeability assay?

    • It is recommended to use:

      • A high permeability marker: e.g., propranolol or metoprolol.

      • A low permeability marker: e.g., mannitol or atenolol[5].

      • A known P-gp substrate: e.g., digoxin or talinolol, to confirm the functionality of efflux transporters in your Caco-2 cells[5].

Quantitative Data on Permeability

Table 1: Apparent Permeability (Papp) of Omadacycline and Control Compounds in Caco-2 Cells

CompoundConcentration (µM)DirectionPapp (x 10-6 cm/s)ConditionReference
Omadacycline12A -> B0.097+ P-gp inhibitor[1] (converted from cm/min)
Mannitol-A -> B0.067-[1] (converted from cm/min)
Omadacycline-A -> B0.112+ P-gp inhibitor[3][4] (converted from cm/min)
Propranolol-A -> B1.32High permeability control[3][4] (converted from cm/min)

Note: Data for omadacycline with specific permeability enhancers is limited in publicly available literature. Researchers are encouraged to establish their own baseline and test various enhancers.

Table 2: Potential Permeability Enhancers for BCS Class III Drugs and Their Mechanisms

Enhancer ClassExampleMechanism of ActionPotential Impact on Omadacycline Permeability
Fatty AcidsSodium CaprateTransiently opens tight junctions, increasing paracellular transport.May increase Papp by facilitating paracellular diffusion.
SurfactantsSodium Lauryl Sulfate, Tween 80May disrupt the cell membrane or inhibit efflux pumps.Could increase transcellular transport and/or inhibit P-gp mediated efflux[15][16].
PolymersChitosanMucoadhesive properties and transient opening of tight junctions.May increase residence time at the intestinal wall and enhance paracellular transport.
Lipid-based ExcipientsGlycerides, PolysorbatesCan improve drug solubilization in the intestinal fluid and may interact with cell membranes.Could enhance transcellular absorption.

Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay for Omadacycline

This protocol is adapted from standard Caco-2 assay procedures[5][17][18][19].

  • Cell Culture:

    • Culture Caco-2 cells on permeable Transwell® inserts for 18-22 days to allow for differentiation and formation of a polarized monolayer.

    • Monitor monolayer integrity by measuring TEER values.

  • Assay Preparation:

    • On the day of the experiment, wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • Prepare dosing solutions of omadacycline in the transport buffer at the desired concentration (e.g., 10 µM). For efflux inhibition studies, prepare a dosing solution containing a P-gp inhibitor (e.g., 10 µM verapamil).

  • Permeability Measurement (Apical to Basolateral - A -> B):

    • Add the omadacycline dosing solution to the apical (donor) compartment.

    • Add fresh transport buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.

    • At the end of the experiment, collect samples from the apical compartment.

  • Permeability Measurement (Basolateral to Apical - B -> A):

    • Add the omadacycline dosing solution to the basolateral (donor) compartment.

    • Add fresh transport buffer to the apical (receiver) compartment.

    • Follow the same incubation and sampling procedure as for the A -> B direction.

  • Sample Analysis:

    • Quantify the concentration of omadacycline in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for each direction using the following equation:

      • Papp = (dQ/dt) / (A * C0)

      • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

    • Calculate the efflux ratio: ER = Papp(B-A) / Papp(A-B).

Visualizations

Experimental_Workflow_Omadacycline_Permeability cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis Culture Culture Caco-2 cells on Transwell inserts (18-22 days) TEER1 Measure TEER to confirm monolayer integrity Culture->TEER1 Prepare_Solutions Prepare omadacycline dosing solutions (+/- enhancers/inhibitors) TEER1->Prepare_Solutions Add_Donor Add dosing solution to donor chamber Prepare_Solutions->Add_Donor Add_Receiver Add fresh buffer to receiver chamber Add_Donor->Add_Receiver Incubate Incubate at 37°C Add_Receiver->Incubate Sample Sample from receiver chamber at time points Incubate->Sample Quantify Quantify omadacycline concentration (LC-MS/MS) Sample->Quantify Calculate_Papp Calculate Papp values Quantify->Calculate_Papp Calculate_ER Calculate Efflux Ratio (for bidirectional assay) Calculate_Papp->Calculate_ER

Caption: Workflow for Caco-2 Permeability Assay.

Troubleshooting_Low_Papp Start Low Omadacycline Papp Value Observed Check_Integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) Start->Check_Integrity Integrity_OK Integrity OK? Check_Integrity->Integrity_OK Assess_Efflux Assess P-gp Efflux (Bidirectional Assay + Inhibitor) Efflux_Present Efflux Observed? Assess_Efflux->Efflux_Present Check_Recovery Evaluate Compound Recovery (Mass Balance) Recovery_Good Recovery >80%? Check_Recovery->Recovery_Good Integrity_OK->Assess_Efflux Yes Fix_Culture Action: Review cell culture protocol, check for contamination Integrity_OK->Fix_Culture No Efflux_Present->Check_Recovery No Use_Inhibitor Action: Use P-gp inhibitor to determine maximal passive permeability Efflux_Present->Use_Inhibitor Yes Troubleshoot_Binding Action: Investigate non-specific binding, cell accumulation, or metabolism Recovery_Good->Troubleshoot_Binding No Expected_Result Result is likely inherent low permeability of Omadacycline Recovery_Good->Expected_Result Yes Use_Inhibitor->Check_Recovery

Caption: Troubleshooting Logic for Low Omadacycline Papp.

References

Validation & Comparative

A Comparative Analysis of Omadacycline and Eravacycline Against Acinetobacter baumannii

Author: BenchChem Technical Support Team. Date: November 2025

A head-to-head examination of two next-generation tetracyclines in the fight against a critical pathogen.

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Acinetobacter baumannii poses a significant threat to global health, creating an urgent need for novel therapeutic options. Among the newer antibiotics, omadacycline and eravacycline, both tetracycline derivatives, have emerged as potential treatments. This guide provides a comparative analysis of their in vitro efficacy against A. baumannii, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Overview of Omadacycline and Eravacycline

Omadacycline, an aminomethylcycline, is a semi-synthetic derivative of minocycline.[1][2] It is designed to overcome common tetracycline resistance mechanisms, including efflux pumps and ribosomal protection.[2][3][4] The U.S. Food and Drug Administration (FDA) has approved omadacycline for the treatment of community-acquired bacterial pneumonia (CABP) and acute bacterial skin and skin structure infections (ABSSSI).[4][5][6]

Eravacycline, a novel fluorocycline, also demonstrates broad-spectrum activity and is engineered to evade tetracycline resistance.[7] It has shown promise in treating complicated intra-abdominal infections.[7] While both drugs represent an advancement in tetracycline antibiotics, their performance against the highly resistant strains of A. baumannii warrants a detailed comparison.

In Vitro Susceptibility Data

Multiple studies have evaluated the in vitro activity of omadacycline and eravacycline against clinical isolates of A. baumannii, including carbapenem-resistant (CRAB) and XDR strains. The data, primarily presented as Minimum Inhibitory Concentration (MIC) values, are summarized below.

Omadacycline Activity

Studies show that omadacycline has variable activity against A. baumannii. While it can be more active than older tetracyclines like doxycycline and minocycline for some isolates, a notable portion of XDR strains exhibit elevated MICs.[7][8] For instance, one study found that only 42% of their collection of isolates had omadacycline MIC values of ≤4.0 µg/mL.[7][8] In contrast, another study on a diverse panel of MDR clinical isolates reported an MIC90 of 2 µg/mL, comparable to tigecycline.[1]

StudyIsolate TypeMIC50 (µg/mL)MIC90 (µg/mL)
Deolankar et al. (2022)[8]Susceptible and XDR A. baumannii--
Pfaller et al. (as cited in Huband et al., 2025)[9]A. baumannii≤4≤4
Karlowsky et al. (2022)[10][11]Carbapenem-nonsusceptible A. baumannii (CNSAb)48
Burnham et al. (2025)[1]MDR A. baumannii0.252
Villalón et al. (2019)[12]A. baumannii48

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Eravacycline Activity

Eravacycline has generally demonstrated more consistent and potent in vitro activity against A. baumannii compared to omadacycline in several studies. It often exhibits lower MIC values, even against highly resistant strains.[7][8][13] One study reported that all of their A. baumannii isolates, including XDR strains, had eravacycline MICs of <4.0 µg/mL.[7] Another study found the MIC90 of eravacycline to be 1 µg/mL, which was four-fold lower than that of tigecycline.[14]

StudyIsolate TypeMIC50 (µg/mL)MIC90 (µg/mL)
Deolankar et al. (2022)[8]Susceptible and XDR A. baumannii--
Sutcliffe et al. (2013)[14]A. baumannii0.51
Liu et al. (2022) (as cited in a 2024 study)[15]CRAB-1

Experimental Protocols

The in vitro susceptibility data presented in the cited studies were primarily generated using the broth microdilution method.

Broth Microdilution for MIC Determination

This standard method is used to determine the minimum inhibitory concentration of an antimicrobial agent against a specific bacterium.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Data Analysis start Bacterial Isolate (A. baumannii) culture Inoculate in Cation-Adjusted Mueller-Hinton Broth start->culture adjust Adjust to 0.5 McFarland Standard culture->adjust inoculate Inoculate Wells with Adjusted Bacterial Suspension adjust->inoculate dilute_drug Prepare Serial Dilutions of Omadacycline/Eravacycline dispense Dispense Drug Dilutions into 96-Well Plate dilute_drug->dispense dispense->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read Visually Inspect for Bacterial Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest Concentration with No Visible Growth read->determine_mic

Workflow for Minimum Inhibitory Concentration (MIC) testing.

Mechanisms of Action and Resistance

Both omadacycline and eravacycline exert their antibacterial effect by binding to the 30S ribosomal subunit, thereby inhibiting protein synthesis.[3][12] This mechanism is common to tetracyclines. Their structural modifications, however, are intended to overcome the two primary mechanisms of tetracycline resistance: efflux pumps and ribosomal protection proteins.[7][12]

Despite these modifications, resistance can still emerge. For eravacycline, a key mechanism of resistance in A. baumannii is the overexpression of the AdeABC efflux pump.[7][16] This can be caused by mutations in the regulatory genes, such as adeS.[16]

Eravacycline_Resistance_Pathway cluster_drug_action Mechanism of Action cluster_resistance Resistance Mechanism eravacycline Eravacycline ribosome 30S Ribosomal Subunit eravacycline->ribosome Binds to drug_efflux Eravacycline Efflux eravacycline->drug_efflux bacterial_cell Acinetobacter baumannii Cell eravacycline->bacterial_cell Enters protein_synthesis Protein Synthesis ribosome->protein_synthesis Inhibits adeS_mutation Mutation in adeS gene adeABC_overexpression Overexpression of AdeABC Efflux Pump adeS_mutation->adeABC_overexpression Leads to adeABC_overexpression->drug_efflux Causes drug_efflux->eravacycline Expels

Eravacycline's mechanism of action and a key resistance pathway.

Conclusion

Both omadacycline and eravacycline show promise in combating Acinetobacter baumannii, a pathogen for which treatment options are dwindling. Based on the available in vitro data, eravacycline appears to have more consistent and potent activity against a broad range of A. baumannii isolates, including highly resistant strains. Omadacycline is also active, but its efficacy may be more variable, particularly against XDR isolates.

It is important to note that clinical breakpoints for both drugs against A. baumannii have not been definitively established, and in vitro data may not always translate to clinical success. Further research, including clinical trials, is necessary to fully elucidate the roles of omadacycline and eravacycline in treating infections caused by this formidable pathogen. The potential for resistance development, particularly through efflux pump overexpression, underscores the need for prudent use and continued surveillance. Combination therapies, as explored in some studies, may also represent a valuable strategy to enhance efficacy and mitigate resistance.[10][11][13]

References

Omadacycline's Efficacy in Staphylococcus aureus Biofilm Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance of omadacycline against persistent Staphylococcus aureus biofilms reveals a potent new player in the fight against antibiotic resistance. While demonstrating bacteriostatic activity as a standalone agent, omadacycline exhibits powerful synergistic and bactericidal effects when combined with rifampin. This guide provides a comparative analysis of omadacycline's efficacy against established alternatives—vancomycin, linezolid, and daptomycin—supported by experimental data from in vitro biofilm models.

Executive Summary

Staphylococcus aureus is a leading cause of biofilm-associated infections, which are notoriously difficult to treat due to their inherent resistance to conventional antibiotics. Omadacycline, a novel aminomethylcycline, has emerged as a promising candidate for tackling these persistent infections. In vitro studies demonstrate that while omadacycline monotherapy typically results in a bacteriostatic effect, its combination with rifampin leads to significant, bactericidal reductions in S. aureus biofilm viability.

This guide synthesizes available data to compare the anti-biofilm efficacy of omadacycline with that of vancomycin, linezolid, and daptomycin. It is important to note that direct head-to-head comparative studies for all agents in the same biofilm model are limited. Therefore, this analysis collates data from various studies to provide a comprehensive overview, with the caveat that experimental conditions may differ.

Comparative Efficacy Against Staphylococcus aureus Biofilms

The following tables summarize the quantitative data on the minimum inhibitory concentrations (MICs), biofilm MICs (bMICs), and the reduction in bacterial load (log10 CFU/cm²) for omadacycline and comparator antibiotics against S. aureus biofilms.

Table 1: In Vitro Activity of Omadacycline and Comparators against Planktonic and Biofilm S. aureus

AntibioticPlanktonic MIC (mg/L)Biofilm MIC (bMIC) (mg/L)Key Findings
Omadacycline 0.125 - 1[1][2][3][4]0.25 - >64[1][2][3][4]Potent activity against planktonic bacteria; increased MICs in the presence of biofilm.[1][2][3][4]
Vancomycin 1>128High concentrations required to inhibit biofilm growth.
Linezolid --Primarily bacteriostatic against biofilm-forming isolates.
Daptomycin --Demonstrates activity, but regrowth can occur.

Table 2: Bactericidal Activity of Omadacycline and Comparators in S. aureus Biofilm Models

Antibiotic/CombinationBiofilm ModelBacterial Load Reduction (log₁₀ CFU/cm²)Outcome
Omadacycline Monotherapy PK/PD CDC Biofilm ReactorBacteriostaticPrimarily inhibits growth.[1][2][4]
Omadacycline + Rifampin PK/PD CDC Biofilm Reactor3.76 - 4.03Synergistic and bactericidal.[1][2][4]
Vancomycin Monotherapy Rat Osteomyelitis ModelLower efficacy than Vancomycin + RifampinBacteriostatic in this model.
Linezolid Monotherapy In Vitro Pharmacodynamic ModelInitial kill followed by regrowthAntagonized the activity of vancomycin and daptomycin in combination.
Daptomycin Monotherapy In Vitro PK/PD Model~1-2 log reduction with regrowthIneffective in eradicating biofilms alone at therapeutic concentrations.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

CDC Biofilm Reactor Model

The CDC Biofilm Reactor (CBR) model is utilized to simulate human antibiotic exposures and evaluate their efficacy against bacterial biofilms.

  • Biofilm Conditioning: A 40-hour biofilm conditioning phase is initiated by incubating inoculated 1% glucose-supplemented Tryptic Soy Broth (gTSB) at 37°C for 24 hours. This is followed by a 16-hour continuous flow with a 1/10 concentration of gTSB.[1]

  • Antibiotic Exposure: After the conditioning phase, Mueller-Hinton Broth (MHB) is used for the experimental phase where the biofilms are exposed to the antibiotics being tested.

  • Sampling and Analysis: Samples are taken at various time points to evaluate the emergence of resistance by plating on brain heart infusion agar containing 3x the bMIC of the respective antibiotics.

Biofilm Time-Kill Analysis

This assay is used to assess the bactericidal and synergistic activity of antibiotics against biofilm-producing organisms.

  • Biofilm Formation: Biofilms are grown in 96-well plates.

  • Antibiotic Treatment: The established biofilms are treated with the test antibiotics, alone and in combination, at specified concentrations.

  • Quantification: At various time points (e.g., 24 hours), the biofilms are disrupted, and the number of viable bacteria (CFU/mL) is determined by plating serial dilutions.

  • Analysis: A ≥2-log10 reduction in CFU/mL from the most active single agent is defined as synergy, while a ≥3-log10 CFU/mL reduction from the starting inoculum is defined as bactericidal activity.[1]

Minimum Biofilm Inhibitory Concentration (MBIC) and Minimum Biofilm Eradication Concentration (MBEC) Assays

These assays determine the minimum concentration of an antibiotic required to inhibit biofilm formation and eradicate established biofilms, respectively.

  • Biofilm Growth: Biofilms are grown on pegs of a Calgary Biofilm Device (CBD) in a 96-well plate.

  • Antibiotic Challenge: For MBIC, the pegs are exposed to serial dilutions of the antibiotic during the biofilm formation phase. For MBEC, pre-formed biofilms on the pegs are exposed to serial dilutions of the antibiotic.

  • Rinsing: After exposure, the pegs are rinsed to remove planktonic bacteria and residual antibiotic.

  • Regrowth and Determination: The pegs are transferred to fresh media. The MBIC is the lowest concentration that prevents biofilm formation, while the MBEC is the lowest concentration that prevents regrowth of bacteria from the treated biofilm.

Visualizing Experimental Workflows

The following diagrams illustrate the key experimental workflows described in this guide.

G cluster_0 CDC Biofilm Reactor Workflow A Inoculation with S. aureus B 24h Incubation (37°C) in 1% gTSB A->B C 16h Continuous Flow with 1/10 gTSB B->C D Antibiotic Exposure in MHB C->D E Sampling at Time Points D->E F Plating for Resistance (3x bMIC) E->F

CDC Biofilm Reactor Experimental Workflow.

G cluster_1 Biofilm Time-Kill Assay Workflow G Biofilm Formation in 96-well plate H Treatment with Antibiotics (Single & Combination) G->H I Incubation (e.g., 24h) H->I J Biofilm Disruption & Serial Dilution I->J K Plating for CFU/mL Quantification J->K L Analysis of Synergy & Bactericidal Activity K->L

Biofilm Time-Kill Assay Workflow.

G cluster_2 MBEC Assay Workflow M S. aureus Biofilm Growth on CBD Pegs N Exposure to Serial Dilutions of Antibiotic M->N O Rinsing of Pegs N->O P Transfer to Fresh Media O->P Q Incubation & Observation for Regrowth P->Q R Determination of MBEC Q->R

Minimum Biofilm Eradication Concentration (MBEC) Assay.

Conclusion

Omadacycline presents a significant advancement in the potential treatment of Staphylococcus aureus biofilm infections, particularly when used in combination with rifampin. Its potent synergistic and bactericidal activity in preclinical models highlights its promise. While direct comparative data against all standard-of-care agents in biofilm-specific assays are still emerging, the available evidence suggests that omadacycline is a valuable addition to the therapeutic arsenal. Further research involving head-to-head comparative studies in standardized biofilm models will be crucial to fully elucidate its positioning relative to other anti-biofilm agents. The experimental protocols and workflows detailed in this guide provide a framework for such future investigations.

References

A Comparative Analysis of Omadacycline and Tigecycline Pharmacokinetics in Plasma and Epithelial Lining Fluid

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic profiles of two tetracycline-class antibiotics, omadacycline and tigecycline, with a specific focus on their concentrations in plasma and epithelial lining fluid (ELF). The data presented is crucial for researchers, scientists, and drug development professionals in understanding the distribution of these drugs to the site of respiratory infections.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters for omadacycline and tigecycline in plasma and ELF, derived from a study in healthy adult subjects.[1][2][3][4][5] This data highlights the distribution and exposure of these drugs in both systemic circulation and the lung lining fluid.

ParameterOmadacyclineTigecycline
Dosing Regimen 100 mg IV q12h x 2 doses, then 100 mg IV q24h x 3 doses100 mg IV loading dose, then 50 mg IV q12h x 6 doses
Matrix Plasma ELF
AUC (mg·h/L) 11.72 (AUC₀₋₂₄)¹17.23 (AUC₀₋₂₄)¹
ELF/Plasma Ratio (based on AUC) 1.47¹-

¹AUC values are based on mean concentrations. Omadacycline AUC is measured over a 24-hour interval (AUC₀₋₂₄), while tigecycline is measured over a 12-hour interval (AUC₀₋₁₂) at steady state.

Notably, the systemic exposure to omadacycline in both plasma and ELF was approximately 3-fold higher than that of tigecycline.[1]

Experimental Protocols

The data presented above was obtained from a clinical study involving healthy adult subjects.[2][5] The methodologies employed in this study are detailed below.

Study Design and Population: A total of 58 healthy adult subjects were enrolled in the study.[2][5] The participants were nonsmoking males and females.

Drug Administration: Subjects were administered either omadacycline or tigecycline intravenously.[2][3]

  • Omadacycline group: Received 100 mg intravenously every 12 hours for the first day (two doses), followed by 100 mg intravenously every 24 hours for the next three days.[2][3]

  • Tigecycline group: Received an initial 100 mg intravenous loading dose, followed by 50 mg intravenously every 12 hours for six doses.[2][3]

Sample Collection: Pharmacokinetic analysis was performed at a steady state.

  • Plasma samples: Blood samples were collected to determine plasma drug concentrations.

  • Epithelial Lining Fluid (ELF) samples: ELF samples were obtained via bronchoscopy and bronchoalveolar lavage (BAL).[2][3] This procedure was performed once for each subject at various time points after the final drug administration to capture the concentration-time profile. For the omadacycline group, BAL was performed at 0.5, 1, 2, 4, 8, 12, or 24 hours after the start of the fifth dose.[2][3] For the tigecycline group, BAL was performed at 2, 4, 6, or 12 hours after the start of the seventh dose.[2][3]

Sample Analysis: The concentrations of omadacycline and tigecycline in plasma and ELF were measured to determine the pharmacokinetic parameters.

Experimental Workflow Visualization

The following diagram illustrates the workflow of the comparative pharmacokinetic study.

G cluster_0 Subject Enrollment & Dosing cluster_1 Sample Collection (Steady State) cluster_2 Sample Analysis & Data Interpretation A Healthy Adult Subjects B Omadacycline Dosing Regimen (100mg IV q12h x 2, then 100mg IV q24h) A->B Randomization C Tigecycline Dosing Regimen (100mg IV LD, then 50mg IV q12h) A->C Randomization D Plasma Collection B->D Blood Sampling E Bronchoscopy & BAL for ELF Collection B->E Post-Dose Sampling C->D C->E F Measurement of Drug Concentrations in Plasma and ELF D->F E->F G Pharmacokinetic Modeling & Analysis (AUC, Cmax, etc.) F->G H Comparison of Pharmacokinetic Profiles G->H

Caption: Workflow for the comparative pharmacokinetic analysis of omadacycline and tigecycline.

References

Omadacycline Demonstrates Potent Activity Against Ciprofloxacin-Resistant Bacillus anthracis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of in vitro susceptibility data reveals omadacycline as a promising therapeutic alternative for anthrax infections resistant to first-line antibiotics. Studies show omadacycline consistently maintains low minimum inhibitory concentrations (MICs) against ciprofloxacin-resistant strains of B. anthracis, outperforming ciprofloxacin and showing comparable or superior activity to doxycycline.

Researchers and drug development professionals face a growing challenge with the emergence of antibiotic-resistant strains of Bacillus anthracis, the causative agent of anthrax. Ciprofloxacin, a fluoroquinolone antibiotic, is a primary treatment for anthrax, but resistance to this drug necessitates the validation of alternative therapeutic options. This guide provides a comparative overview of the in vitro activity of omadacycline, a novel aminomethylcycline antibiotic, against ciprofloxacin-resistant B. anthracis, supported by experimental data from recent studies.

Comparative In Vitro Susceptibility

A review of recent studies highlights the potent in vitro activity of omadacycline against a range of B. anthracis isolates, including those with confirmed resistance to ciprofloxacin. The data, summarized in the table below, consistently demonstrates that omadacycline exhibits low MIC values, indicating a high degree of antibacterial activity.

AntibioticCiprofloxacin-Resistant Strain(s)MIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Omadacycline Ames strain BACr4-2 & others≤0.008 - 0.25[1][2][3]0.015[1][2][3]0.03[1][2][3]
Ciprofloxacin Ames strain BACr4-2 & others2 - 4[3][4]--
Doxycycline Ames strain BACr4-2 & others0.015 - 0.06[3]0.03[3]0.06[3]

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

The data clearly shows that while ciprofloxacin has significantly elevated MICs against resistant strains (≥ 2 µg/mL), omadacycline's MICs remain very low, with an MIC₉₀ of 0.03 µg/mL.[1][2][3] This suggests that omadacycline's mechanism of action is not affected by the resistance mechanisms that render ciprofloxacin ineffective. Notably, omadacycline's activity is also comparable to, and in some cases superior to, that of doxycycline, another antibiotic used for anthrax treatment.[3]

Experimental Protocols

The in vitro susceptibility data presented was primarily generated using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][5] This standardized protocol ensures the reproducibility and comparability of results across different laboratories.

Broth Microdilution Method for Bacillus anthracis Susceptibility Testing
  • Inoculum Preparation:

    • B. anthracis isolates are cultured on appropriate agar plates (e.g., sheep blood agar) for 18-24 hours at 35°C.

    • Several colonies are then suspended in a sterile saline or broth solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • This suspension is further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution:

    • Stock solutions of the antibiotics (omadacycline, ciprofloxacin, doxycycline) are prepared.

    • Serial twofold dilutions of each antibiotic are made in CAMHB in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted antibiotic is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 35°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, the plates are visually inspected for bacterial growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro susceptibility testing of B. anthracis using the broth microdilution method.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis isolate B. anthracis Isolate culture Culture on Agar Plates (18-24h, 35°C) isolate->culture suspension Create Bacterial Suspension (0.5 McFarland) culture->suspension inoculum Dilute to Final Inoculum (~5x10^5 CFU/mL) suspension->inoculum inoculate Inoculate Plates with Bacterial Suspension inoculum->inoculate antibiotics Prepare Antibiotic Dilutions in Microtiter Plate antibiotics->inoculate incubate Incubate Plates (16-20h, 35°C) inoculate->incubate read_mic Visually Read MIC incubate->read_mic record Record Lowest Concentration with No Growth read_mic->record

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

The available in vitro data strongly supports the validation of omadacycline as a potent antibiotic against ciprofloxacin-resistant Bacillus anthracis. Its consistent and low MIC values, as determined by standardized methodologies, position it as a critical alternative for the treatment of anthrax in the face of emerging resistance. Further in vivo studies are essential to confirm these promising in vitro findings and to establish the clinical efficacy of omadacycline in treating anthrax infections caused by ciprofloxacin-resistant strains.

References

Safety Operating Guide

Navigating the Disposal of Omadacycline Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientific professionals, the proper handling and disposal of chemical compounds like omadacycline hydrochloride are paramount for ensuring laboratory safety and environmental protection. This guide provides a step-by-step operational plan for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory considerations.

Omadacycline is a tetracycline class antibiotic that functions by inhibiting bacterial protein synthesis.[1] Due to its chemical nature and use in a laboratory setting, it is considered chemical waste and must be managed accordingly to prevent environmental contamination and potential health impacts.[2]

Immediate Safety and Disposal Logistics

The primary directive from safety data sheets (SDS) is to dispose of this compound in accordance with local, state, and federal regulations.[3][4] This involves treating it as hazardous chemical waste and ensuring it does not enter general waste streams or waterways.[5][6]

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including protective gloves, safety goggles with side-shields, and a lab coat.[3][7][8]

  • Waste Segregation:

    • Solid Waste: Collect unused or waste this compound powder in a designated, properly labeled, and sealed container for hazardous chemical waste.[6]

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing papers, or pipette tips, should also be disposed of in the designated hazardous waste container.[5]

    • Solutions: Aqueous solutions containing this compound should be collected in an approved container for chemical waste. Do not pour solutions down the drain.[5]

  • Container Labeling: The hazardous waste container must be clearly labeled with the chemical name "this compound" and any other information required by your institution's Environmental Health and Safety (EHS) department.

  • Storage Pending Disposal: Store the sealed waste container in a designated, secure area, such as a satellite accumulation area or main hazardous waste storage room.[3][8]

  • Arrange for Professional Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5][8] Disposal will typically be through incineration at a permitted facility.[9][10]

In Case of a Spill:

  • Evacuate personnel from the immediate area to ensure safety.[6]

  • Wear appropriate PPE, including a respirator if dust is generated.[7]

  • Cover the spill with an absorbent, inert material (e.g., diatomite, universal binders).[3]

  • Carefully sweep or vacuum the material into a suitable, sealed container for disposal.[7][8]

  • Decontaminate the spill area and any equipment used for cleanup.[3]

  • Prevent the spilled material from entering drains or water courses.[3][6]

Hazard and Safety Data Summary

The following table summarizes the key hazard classifications for this compound, which underscore the need for careful handling and disposal.

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Code
Acute Toxicity, Oral Category 4H302: Harmful if swallowedP264, P270, P330
Skin Corrosion/Irritation Category 2H315: Causes skin irritationP264, P280, P302+P352
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritationP280, P305+P351+P338
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationP261, P271, P304+P340

Data sourced from MedChemExpress Safety Data Sheet.[3]

Experimental Protocols

Specific experimental protocols for the disposal of this compound are not detailed in the provided search results. Disposal procedures are dictated by regulatory frameworks rather than experimental methodologies. The established best practice is management as a hazardous chemical waste stream, primarily through incineration by a licensed facility, which is a standard and non-experimental process.[9]

Disposal Workflow Visualization

The logical flow for the proper disposal of this compound in a research setting is illustrated below. This diagram outlines the decision-making process from the point of waste generation to its final removal from the facility.

G This compound Disposal Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Container Management cluster_2 Storage & Final Disposal A Waste Generated (Unused solid, contaminated labware, or aqueous solution) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste into Designated Container B->C D Is container properly labeled? (Chemical Name, Hazard Info) C->D E Label Container Correctly D->E No F Seal Container Securely D->F Yes E->F G Store in Designated Hazardous Waste Area F->G H Contact Institutional EHS or Licensed Waste Contractor G->H I Waste Collected for Incineration H->I

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Omadacycline Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Omadacycline hydrochloride. The following procedures are designed to ensure safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] It is also suspected of damaging fertility or the unborn child and may cause harm to breast-fed children.[2] Therefore, strict adherence to safety protocols and the use of appropriate personal protective equipment are mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications
Eye Protection Safety goggles with side-shieldsMust be worn at all times to prevent contact with eyes.[1]
Hand Protection Protective glovesUse appropriate chemical-resistant gloves. Inspect gloves before use.[3]
Body Protection Impervious clothing / Lab coatWear appropriate protective clothing to prevent skin contact.[1][3]
Respiratory Protection Suitable respiratorUse a respirator if ventilation is inadequate or if there is a risk of inhaling dust or aerosols.[1][3]

Safe Handling and Operational Plan

Proper handling procedures are critical to minimize exposure and ensure a safe laboratory environment. Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Procedural Steps for Handling this compound:

  • Preparation:

    • Before handling, ensure that a safety shower and eye wash station are readily accessible.[1][3]

    • Read the Safety Data Sheet (SDS) thoroughly.[4]

    • Put on all required PPE as specified in Table 1.

  • Weighing and Aliquoting:

    • Perform all weighing and handling of the powdered compound within a chemical fume hood to avoid the formation and inhalation of dust and aerosols.[3][5]

    • Use dedicated spatulas and weighing boats.

  • Dissolving:

    • Omadacycline is soluble in organic solvents like DMSO and dimethyl formamide.[6]

    • When preparing a stock solution, dissolve the compound in the solvent of choice, purging with an inert gas.[6]

    • For aqueous solutions, further dilutions from a stock solution should be made. Direct dissolution in aqueous buffers is also possible, though solubility may be limited.[6]

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling.[1][4]

    • Decontaminate all work surfaces and equipment.

    • Remove and properly dispose of contaminated PPE.

Emergency Procedures

In case of accidental exposure, immediate action is necessary.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[1]
Skin Contact Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, provide artificial respiration.[1][7]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Call a physician immediately.[1]

Disposal Plan

All waste materials, including unused this compound and contaminated items, must be disposed of in accordance with local, state, and federal regulations.[1]

Steps for Disposal:

  • Waste Collection:

    • Collect all contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, sealed container.

  • Deactivation/Neutralization:

    • There are no specific deactivation protocols mentioned in the provided search results. Follow institutional guidelines for chemical waste.

  • Final Disposal:

    • Dispose of the chemical waste through a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain or in household garbage.[2]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep1 Review Safety Data Sheet (SDS) prep2 Ensure access to safety shower and eye wash prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh and aliquot powder prep3->handle1 Proceed to handling handle2 Dissolve in appropriate solvent handle1->handle2 handle3 Perform experimental procedures handle2->handle3 post1 Decontaminate work surfaces and equipment handle3->post1 Complete experiment post2 Wash hands thoroughly post1->post2 disp1 Collect all contaminated waste in a sealed container post2->disp1 After cleanup disp2 Dispose of as hazardous waste per regulations disp1->disp2

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.